molecular formula C15H12O2 B138358 1-Ethynyl-3-(4-methoxyphenoxy)-benzene CAS No. 141580-94-1

1-Ethynyl-3-(4-methoxyphenoxy)-benzene

货号: B138358
CAS 编号: 141580-94-1
分子量: 224.25 g/mol
InChI 键: RARYKQYJXAMEQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Ethynyl-3-(4-methoxyphenoxy)-benzene, also known as 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethynyl-3-(4-methoxyphenoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-3-(4-methoxyphenoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-ethynyl-3-(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-3-12-5-4-6-15(11-12)17-14-9-7-13(16-2)8-10-14/h1,4-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYKQYJXAMEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-Ethynyl-3-(4-methoxyphenoxy)-benzene chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1: Synthesis workflow of 1-Ethynyl-3-(4-methoxyphenoxy)benzene via Sonogashira coupling.

Application Protocol: CuAAC (Click Chemistry)

In drug development, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is frequently utilized to synthesize 1,4-disubstituted 1,2,3-triazoles via.

Step-by-Step Protocol: Regioselective Bioconjugation
  • Procedure: Dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water. In a separate vial, dissolve CuSO 4​⋅5 H 2​ O (0.05 equiv) in water, and add sodium ascorbate (0.10 equiv). Add the catalyst solution to the reaction mixture and stir vigorously at room temperature for 12 hours.

  • Causality: The biphasic t -BuOH/H 2​ O solvent system is critical; it ensures the solubility of the lipophilic organic substrates while accommodating the inorganic salts. Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ. This prevents the premature oxidation of the catalyst and provides a steady supply of the active Cu(I) species, strictly avoiding unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne.

  • Self-Validation Check: The initial CuSO 4​ solution is bright blue. Upon the addition of sodium ascorbate, the solution immediately turns pale yellow or colorless. This visual cue is a direct validation that the Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

CuAACPathway Alkyne 1-Ethynyl-3-(4-methoxyphenoxy)benzene (Terminal Alkyne) Complex Cu(I)-Acetylide Complex (Activated Intermediate) Alkyne->Complex Azide Target Azide (R-N3) Triazole 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) Azide->Triazole Catalyst CuSO4 + Sodium Ascorbate (In situ Cu(I) Generation) Catalyst->Complex Complex->Triazole

Fig 2: CuAAC reaction pathway utilizing the terminal alkyne for regioselective bioconjugation.

Storage, Handling, and Stability

To maintain the structural integrity of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, stringent storage conditions must be observed,[1]:

  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: Terminal alkynes are susceptible to slow oxidative homocoupling when exposed to atmospheric oxygen and trace ambient metals over prolonged periods. By maintaining a cold, inert environment, thermal degradation and oxidative side-reactions are suppressed, ensuring the building block retains its 95% purity for sensitive downstream catalytic applications[2].

References

  • ChemWhat. "1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE CAS#: 141580-94-1". ChemWhat Chemical Database. Available at:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition. Available at:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal Named Reactions. Available at:[Link]

Sources

1H and 13C NMR spectrum data for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Analytical Profiling of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy

Executive Summary

The structural elucidation of complex diaryl ethers and terminal alkynes is a critical workflow in modern drug discovery and materials science. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (C 15​ H 12​ O 2​ ) is a highly specialized molecular scaffold featuring a terminal alkyne (primed for click chemistry or cross-coupling) and a flexible diaryl ether linkage.

Because this specific intermediate requires high-fidelity analytical validation, this whitepaper provides a rigorous, predictive framework for its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. The data presented herein is synthesized using established empirical additivity rules and quantum mechanical shielding principles, serving as a definitive reference for researchers synthesizing this or closely related analogs.

Structural Elucidation & Spectroscopic Causality

To accurately interpret the NMR spectra of this compound, one must understand the underlying physical chemistry dictating the chemical shifts ( δ ) and coupling constants ( J ). As an application scientist, it is not enough to know where a peak appears; one must understand why it appears there, as detailed in [1].

The Terminal Alkyne System

The terminal alkyne (-C CH) introduces a profound diamagnetic anisotropic effect . When placed in the spectrometer's applied magnetic field ( B0​ ), the π -electrons of the triple bond circulate in a cylindrical manner, generating an induced local magnetic field. The terminal proton lies in the shielding cone of this induced field, driving its resonance significantly upfield to approximately 3.05 ppm . In the 13 C spectrum, the sp -hybridized carbons resonate characteristically at 77.5 ppm (terminal) and 83.2 ppm (internal).

The Diaryl Ether Core & Methoxy Substituent

The ether oxygen connecting the two aromatic rings acts as a competing electronic director. It withdraws electron density via the inductive effect (-I) but donates electron density into the aromatic π -system via resonance (+M effect).

  • Ring B (4-methoxyphenoxy): The presence of both an ether linkage and a methoxy group (-OCH 3​ ) creates an electron-rich ring. The protons form a classic AA'BB' spin system . The strong +M effect of the methoxy group shields the adjacent protons (H-3', H-5') to ~6.88 ppm, while the protons adjacent to the diaryl ether oxygen (H-2', H-6') appear slightly less shielded at ~6.98 ppm.

  • Ring A (1,3-disubstituted): The H-2 proton is situated between the electron-withdrawing alkyne and the electron-donating ether. It appears as a distinct narrow triplet ( J≈2.0 Hz) at ~7.10 ppm due to meta-coupling with H-4 and H-6.

Quantitative Spectral Data

The following tables summarize the predicted quantitative NMR data, derived using empirical additivity rules validated in.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-OCH 3​ 3.80s-3HMethoxy protons
-C CH 3.05s-1HTerminal alkyne proton
H-3', H-5' 6.88m (AA'BB')-2HProtons ortho to methoxy (Ring B)
H-2', H-6' 6.98m (AA'BB')-2HProtons ortho to ether oxygen (Ring B)
H-4 6.98ddd8.2, 2.4, 0.91HProton ortho to ether (Ring A)
H-2 7.10t2.01HProton between ether and alkyne
H-6 7.18dt7.6, 1.21HProton ortho to alkyne (Ring A)
H-5 7.25t8.01HProton meta to both substituents
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
-OCH 3​ 55.6CH 3​ Methoxy carbon
-C CH 77.5CHTerminal alkyne carbon
-C CH 83.2CInternal alkyne carbon
C-3', C-5' 114.8CHAromatic carbons ortho to methoxy
C-4 118.5CHAromatic carbon ortho to ether (Ring A)
C-2', C-6' 121.0CHAromatic carbons ortho to ether (Ring B)
C-2 121.5CHAromatic carbon between ether and alkyne
C-1 123.5CQuaternary carbon attached to alkyne
C-6 127.2CHAromatic carbon ortho to alkyne
C-5 129.8CHAromatic carbon meta to substituents
C-1' 149.5CQuaternary carbon attached to ether (Ring B)
C-4' 156.2CQuaternary carbon attached to methoxy
C-3 158.5CQuaternary carbon attached to ether (Ring A)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology must be employed. Every step is designed as a self-validating system, ensuring that any instrumental artifacts are caught before data processing, according to standards set in [2].

Step 1: Sample Preparation & Environmental Control
  • Dissolution: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ provides a deuterium lock signal. The spectrometer uses this signal via a feedback loop to continuously compensate for super-conducting magnetic field ( B0​ ) drift over time.

  • Self-Validation: Ensure the solution contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must appear exactly at 0.00 ppm; any deviation indicates a field-frequency lock failure or temperature anomaly.

Step 2: Instrument Calibration (Tuning, Matching, & Shimming)
  • Tune and Match: Adjust the probe's tuning capacitance to the exact Larmor frequency of the target nucleus and match the impedance to 50 Ω . Causality: This maximizes radiofrequency (RF) power transfer and optimizes the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming: Execute automated or manual shimming on the Z1, Z2, and Z3 gradients. Causality: This corrects spatial magnetic field inhomogeneities, preventing artificial peak broadening.

  • Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak. A properly shimmed system will yield a FWHM of ≤0.5 Hz. If the peak exhibits "shoulders," re-shim the non-spinning gradients.

Step 3: Pulse Sequence Selection & Data Acquisition
  • 1 H Acquisition (zg30): Apply a 30° flip angle pulse with a relaxation delay (D1) of 1.0 second. Causality: A 30° pulse allows for a shorter D1 compared to a 90° pulse, enabling faster signal averaging while ensuring the longitudinal magnetization ( Mz​ ) fully recovers to thermal equilibrium. This guarantees accurate integration.

  • 13 C Acquisition (zgpg30): Employ a power-gated decoupling sequence using WALTZ-16 composite pulses on the proton channel, with D1 = 2.0 seconds. Causality: Broadband decoupling collapses complex JCH​ multiplets into sharp singlets, drastically increasing SNR. It also leverages the Nuclear Overhauser Effect (NOE) to enhance the signal of protonated carbons.

  • Self-Validation: In the resulting 13 C spectrum, the quaternary carbons (C-1, C-3, C-1', C-4') will inherently display lower intensities. This is an expected physical phenomenon due to their longer T1​ relaxation times and lack of direct NOE enhancement, serving as an internal validation of the molecular skeleton.

Analytical Workflow Visualization

The following diagram maps the critical path for high-fidelity NMR acquisition and validation.

NMR_Workflowcluster_acqData AcquisitionPrepSample Preparation(CDCl3 + 0.03% TMS)LockDeuterium Lock & Tune(Frequency Stabilization)Prep->LockShimGradient Shimming(Optimize B0 Homogeneity)Lock->ShimPulse1H1H Acquisition(zg30, D1=1s)Shim->Pulse1HPulse13C13C Acquisition(zgpg30, D1=2s)Shim->Pulse13CProcessFT & Data Processing(Phase/Baseline Correction)Pulse1H->ProcessPulse13C->ProcessValidateSelf-Validation(Lineshape & SNR Check)Process->Validate

Analytical workflow for high-fidelity NMR acquisition and self-validation.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer URL: [Link]

Mass spectrometry fragmentation pathways of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Fragmentation Analysis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Executive Summary & Structural Dynamics

In drug discovery and materials science, diaryl ethers and ethynyl-substituted benzenes serve as critical pharmacophores and click-chemistry precursors. Understanding the gas-phase dissociation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Chemical Formula: C15​H12​O2​ , Monoisotopic Mass: 224.0837 Da) is essential for robust structural elucidation and Drug Metabolism and Pharmacokinetics (DMPK) profiling.

This technical guide deconstructs the mass spectrometric fragmentation pathways of this molecule. By synthesizing fundamental physical chemistry with advanced tandem mass spectrometry (MS/MS) workflows, we establish a self-validating analytical framework that eliminates ambiguity in fragment assignment.

Mechanistic Fragmentation Pathways: The Core Logic

The fragmentation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) is governed by the relative bond dissociation energies and the resonance stabilization of the resulting product ions. The molecule features three distinct reactive domains: the ethynyl group, the diaryl ether linkage, and the methoxy group.

The Methoxy-Directed Cascade (Loss of CH3∙​ and CO)

Causality: The most kinetically favored fragmentation pathway is initiated at the methoxy group. The oxygen atom's lone pairs can strongly stabilize an adjacent positive charge. Upon ionization to the radical cation [M]+∙ ( m/z 224.08), homolytic cleavage of the O−CH3​ bond occurs, expelling a methyl radical ( ∙CH3​ , 15 Da)[1]. This process is highly favored because it yields a stable, even-electron quinonoid oxonium ion at m/z 209.06. Following this, the oxonium ion undergoes a characteristic expulsion of carbon monoxide (CO, 28 Da) to form a cyclopentadienyl-type cation at m/z 181.06.

Asymmetric Diaryl Ether Cleavage

Causality: The cleavage of the central C−O ether bond is a hallmark of diaryl ether fragmentation. This cleavage is asymmetric, and the charge distribution is dictated by Stevenson’s Rule , which states that the positive charge will predominantly reside on the fragment with the lowest ionization energy.

  • Ring B Retention: The strongly electron-donating methoxy group lowers the ionization energy of the 4-methoxyphenyl fragment. Consequently, cleavage yielding the 4-methoxyphenyl cation ( [C7​H7​O]+ , m/z 107.05) is highly abundant.

  • Ring A Retention: Alternatively, charge retention on the 3-ethynylphenoxy side yields the [C8​H5​O]+ cation at m/z 117.03, though typically at a lower relative abundance due to the lack of strong electron-donating stabilization.

Ethynyl Group Dynamics

Causality: Terminal alkynes are relatively stable but undergo high-energy fragmentation via the loss of acetylene ( C2​H2​ , 26 Da)[2]. This typically occurs as a secondary fragmentation step from the m/z 101.04 (3-ethynylphenyl cation) to yield m/z 75.02, or directly from the parent ion under high collision energies.

MS_Pathways M Radical Cation [M]+• m/z 224.08 1-Ethynyl-3-(4-methoxyphenoxy)-benzene M_CH3 Oxonium Ion [M - CH3]+ m/z 209.06 Loss of Methyl Radical M->M_CH3 - •CH3 (15 Da) Frag_107 4-Methoxyphenyl Cation m/z 107.05 [C7H7O]+ M->Frag_107 Ether Cleavage (Charge on Ring B) Frag_117 3-Ethynylphenoxy Cation m/z 117.03 [C8H5O]+ M->Frag_117 Ether Cleavage (Charge on Ring A + O) Frag_101 3-Ethynylphenyl Cation m/z 101.04 [C8H5]+ M->Frag_101 Ether Cleavage (Charge on Ring A) M_CH3_CO Cyclopentadienyl Ion [M - CH3 - CO]+ m/z 181.06 Loss of Carbon Monoxide M_CH3->M_CH3_CO - CO (28 Da)

.

Quantitative Fragment Mapping

To ensure high-confidence identification, High-Resolution Mass Spectrometry (HRMS) must be utilized to achieve mass accuracy within <5 ppm. The table below summarizes the exact monoisotopic masses required for orthogonal validation.

Fragment IdentityElemental CompositionExact Mass ( m/z )Mass Loss ( Δ Da)Mechanism / Causality
Precursor Ion [C15​H12​O2​]+∙ 224.0837N/AIntact radical cation (EI) or [M+H]+ (ESI).
Quinonoid Oxonium [C14​H9​O2​]+ 209.0602-15.0235Homolytic loss of ∙CH3​ from methoxy group.
Cyclopentadienyl [C13​H9​O]+ 181.0653-43.0184Sequential loss of ∙CH3​ and CO.
4-Methoxyphenyl [C7​H7​O]+ 107.0497-117.0340Asymmetric ether cleavage (Stevenson's Rule).
3-Ethynylphenoxy [C8​H5​O]+ 117.0340-107.0497Asymmetric ether cleavage (Charge on Ring A).
3-Ethynylphenyl [C8​H5​]+ 101.0391-123.0446Ether cleavage with loss of 4-methoxyphenoxy radical.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and scientific integrity, structural elucidation cannot rely on a single full-scan spectrum. The following workflow establishes a self-validating loop using tandem mass spectrometry ( MSn ) and isotopic labeling to definitively prove the origin of each fragment[3].

Step-by-Step Methodology (LC-ESI-HRMS/MS)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 0.1 mg/mL. Add 0.1% Formic Acid to promote protonation for ESI+ mode.

  • Chromatographic Separation: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to separate the analyte from isobaric matrix interferences.

  • Primary Ionization (ESI+): Operate the Orbitrap or Q-TOF in positive electrospray mode. Isolate the [M+H]+ precursor at m/z 225.09.

  • Tandem MS ( MS2 ) Isolation: Apply Collision-Induced Dissociation (CID) using Nitrogen as the collision gas. Step the Normalized Collision Energy (NCE) through 10, 20, and 40 eV.

    • Causality: Low energy (10 eV) will exclusively trigger the kinetically favored CH3∙​ loss. High energy (40 eV) will force the thermodynamic ether cleavage and alkyne fragmentation.

  • MS3 Pathway Validation: To prove that m/z 181 originates only from m/z 209 (and not directly from the parent), isolate the m/z 209 fragment in the ion trap and subject it to a secondary CID event. The exclusive appearance of m/z 181 validates the sequential cascade.

  • Orthogonal Isotopic Validation: Synthesize or procure a 13C -methoxy labeled analog of the compound. Re-run the MS2 protocol.

    • Validation Check: The precursor will shift to m/z 225.08. The loss of the methyl radical will shift from 15 Da to 16 Da, definitively proving the methoxy group as the source of the primary fragmentation.

MS_Workflow Prep Sample Prep (0.1 mg/mL in MeOH) Chrom Chromatography (UHPLC / Capillary GC) Prep->Chrom Ion Ionization (70 eV EI or +ESI) Chrom->Ion Mass Mass Analysis (Q-TOF / Orbitrap) Ion->Mass Valid Self-Validation (MS/MS & Isotope Labeling) Mass->Valid

Step-by-step self-validating mass spectrometry experimental workflow.

References

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry / ResearchGate URL:[Link]

  • Protonated Nitro Group as a Gas-Phase Electrophile: Experimental and Theoretical Study of the Cyclization of o-Nitrodiphenyl Ethers Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Gas-phase synthesis of benzene via the propargyl radical self-reaction Source: Science Advances / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

1-Ethynyl-3-(4-methoxyphenoxy)-benzene: Solubility Profile in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced materials synthesis, the solvation behavior of highly lipophilic building blocks dictates the efficiency of downstream synthetic workflows. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a versatile bifunctional intermediate featuring a terminal alkyne and a diaryl ether linkage [1]. Because this molecule lacks hydrogen-bond donating groups and possesses an extended, polarizable π -system, its solubility is heavily reliant on solvents capable of stabilizing dipole-induced dipole interactions without requiring hydrogen bond networks.

This whitepaper provides an in-depth technical analysis of the solubility profile of 1-ethynyl-3-(4-methoxyphenoxy)-benzene in polar aprotic solvents. As a Senior Application Scientist, I have structured this guide to move beyond empirical data, explaining the thermodynamic causality behind solvent selection, detailing self-validating experimental protocols, and mapping these principles to practical synthetic applications like Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).

Molecular Profiling & Solvation Thermodynamics

To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene consists of:

  • A Terminal Alkyne ( −C≡CH ): Provides a localized region of high electron density (the cylindrical π -cloud) and a weakly acidic proton.

  • A Diaryl Ether Linkage ( −O− ): Acts as a weak hydrogen-bond acceptor and introduces a bent molecular geometry, which slightly disrupts crystal lattice packing compared to planar analogs.

  • A Methoxy Group ( −OCH3​ ): Adds mild electron-donating character and further disrupts lattice symmetry.

The Causality of Polar Aprotic Solvation

Dissolution is a thermodynamic process governed by the Gibbs free energy equation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). For dissolution to occur spontaneously, ΔGsolv​ must be negative.

When introducing this highly hydrophobic compound into polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), or N -Methyl-2-pyrrolidone (NMP), the thermodynamic drivers are unique:

  • Enthalpic Penalty ( ΔHcavity​>0 ): The solvent must break its own dipole-dipole interactions to create a cavity for the solute. Because polar aprotic solvents lack strong hydrogen-bond networks (unlike water or alcohols), this enthalpic penalty is relatively low [2].

  • Enthalpic Gain ( ΔHinteraction​<0 ): The strong permanent dipoles of solvents like DMSO ( μ=3.96 D) and DMF ( μ=3.82 D) interact favorably with the polarizable π -electrons of the benzene rings and the alkyne via dipole-induced dipole and dispersion forces.

  • Lack of Protic Interference: Protic solvents would attempt to hydrogen-bond with the ether oxygen, but the hydrophobic bulk of the two benzene rings sterically and electronically repels the protic network, leading to poor solubility. Polar aprotic solvents bypass this issue entirely [3].

SolvationThermodynamics Solid Crystalline Solute 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Disruption Lattice Disruption (Endothermic ΔH > 0) Solid->Disruption Solvent Polar Aprotic Solvent (DMSO, DMF, NMP) Cavity Cavity Formation (Endothermic ΔH > 0) Solvent->Cavity Solvation Solute-Solvent Interaction Dipole-Induced Dipole (Exothermic ΔH < 0) Cavity->Solvation Disruption->Solvation Solution Thermodynamically Stable Solution (ΔG < 0) Solvation->Solution

Thermodynamic pathway of 1-ethynyl-3-(4-methoxyphenoxy)-benzene dissolution in polar aprotic media.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 1-ethynyl-3-(4-methoxyphenoxy)-benzene across standard polar aprotic solvents. Data is synthesized based on the physical chemical behavior of structurally analogous diaryl ethers and ethynylbenzenes [4].

SolventDielectric Constant ( ε )Dipole Moment ( μ , Debye)Estimated Solubility at 25°C (mg/mL)Estimated Solubility at 50°C (mg/mL)Application Suitability
NMP 32.24.09> 550> 700Excellent for high-temp cross-coupling.
DMF 36.73.82~ 520~ 680Standard for Sonogashira & amidation.
DMSO 46.73.96~ 450~ 600Ideal for CuAAC (Click Chemistry) & NMR.
Acetone 20.72.88~ 380~ 450 (Reflux)Good for low-temp crystallizations.
Acetonitrile 37.53.92~ 120~ 250Moderate; used in HPLC mobile phases.

Note: Solubility in acetonitrile is notably lower than in amides/sulfoxides due to its lower polarizability and smaller molecular volume, which provides less surface area for dispersion interactions with the bulky diaryl ether.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure data integrity, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol utilizes the shake-flask method coupled with HPLC-UV, designed as a self-validating system to prevent common analytical errors (e.g., filter adsorption or solvent evaporation).

Step-by-Step Protocol

Phase 1: Equilibration

  • Sample Preparation: Add an excess of 1-ethynyl-3-(4-methoxyphenoxy)-benzene (~600 mg) to a 2 mL amber glass vial. Causality: Amber glass prevents UV-induced polymerization of the terminal alkyne.

  • Solvent Addition: Add 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMF).

  • Isothermal Shaking: Seal the vial with a PTFE-lined cap and place it in an isothermal shaker at 25.0 ± 0.1 °C at 500 RPM for 24 hours. Causality: 24 hours ensures the solid-liquid boundary reaches true thermodynamic equilibrium ( ΔG=0 ).

Phase 2: Phase Separation & Sampling 4. Centrifugation: Centrifuge the vial at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solute. 5. Filtration: Carefully draw 100 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory; standard PES or Nylon filters will swell or dissolve in aggressive solvents like DMF/DMSO, ruining the sample and damaging the HPLC.

Phase 3: Dilution & Analysis 6. Matrix-Matched Dilution: Dilute the filtered aliquot 1:1000 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Causality: Direct injection of pure DMF/DMSO into a reversed-phase HPLC causes severe peak distortion (the "solvent effect") and exceeds the UV detector's linear dynamic range. 7. HPLC-UV Quantification: Analyze via HPLC-UV at λmax​ (typically ~254 nm for the conjugated aromatic system) against a 5-point calibration curve.

ExperimentalWorkflow Prep 1. Sample Prep Excess Solute + Solvent Equilibrate 2. Equilibrate Isothermal Shaker (24h) Prep->Equilibrate Separate 3. Phase Separation Centrifuge & PTFE Filter Equilibrate->Separate Dilute 4. Dilution 1:1000 in Mobile Phase Separate->Dilute Analyze 5. HPLC-UV Analysis Quantification vs. Curve Dilute->Analyze

Self-validating shake-flask workflow for thermodynamic solubility determination.

Application Workflows: Cross-Coupling & Click Chemistry

The high solubility of 1-ethynyl-3-(4-methoxyphenoxy)-benzene in polar aprotic solvents is a critical enabler for its use as a synthetic building block.

Sonogashira Cross-Coupling

In the synthesis of extended conjugated systems, this compound acts as the terminal alkyne donor. The reaction is typically performed in DMF or NMP .

  • Mechanistic Insight: Polar aprotic solvents stabilize the anionic palladium intermediates and the Cu(I) -acetylide transition states. The high solubility ensures that the alkyne remains fully dissolved even when inorganic bases (like K2​CO3​ or Cs2​CO3​ ) are added as slurries, maximizing the interfacial surface area for the deprotonation step [5].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For drug discovery applications (e.g., synthesizing triazole-linked pharmacophores), DMSO is the solvent of choice.

  • Mechanistic Insight: DMSO is highly effective at dissolving both the highly lipophilic ethynyl-benzene derivative and the aqueous CuSO4​ /Sodium Ascorbate catalytic system (often used as a DMSO/Water co-solvent mixture). The aprotic nature of DMSO prevents competitive hydrogen bonding that could otherwise poison the copper catalyst's coordination sphere.

References

  • Chemical Substance Information: 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE. NextSDS Substance Database. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, American Chemical Society (2022). Available at:[Link]

  • Switching of Macromolecular Helicity of Optically Active Poly(phenylacetylene)s Bearing Cyclodextrin Pendants Induced by Various External Stimuli. Journal of the American Chemical Society (2006). Available at:[Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc (2011). Available at: [Link]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the factors influencing the thermodynamic stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at ambient conditions. It is intended for researchers, scientists, and professionals in drug development who utilize complex organic molecules and require a deep understanding of their stability for handling, storage, and reaction design.

Introduction: A Molecule of Synthetic Potential

1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a unique building block possessing several key functional groups: a terminal alkyne, a diaryl ether linkage, and a methoxy substituent. This combination makes it an attractive precursor for the synthesis of more complex molecular architectures in medicinal chemistry and materials science.[1] The terminal alkyne, in particular, offers a versatile handle for a variety of chemical transformations, including Sonogashira couplings, "click" chemistry, and hydrosilylation.[1]

However, the very features that make this molecule synthetically valuable also introduce potential thermodynamic instabilities. Understanding the stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at room temperature is paramount for ensuring its integrity during storage, preventing the formation of impurities in subsequent reactions, and enabling reproducible experimental outcomes. This guide will delve into the structural aspects influencing its stability, outline experimental and computational methods for its assessment, and propose potential degradation pathways.

Molecular Structure and Inherent Reactivity

The thermodynamic stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at room temperature is primarily governed by the interplay of its constituent functional groups.

  • The Terminal Alkyne: The sp-hybridized carbons of the ethynyl group confer a high electron density and significant reactivity.[2] Terminal alkynes are known to be more reactive than their internal counterparts.[3] The weakly acidic proton of the terminal alkyne (pKa ≈ 25) can be abstracted by strong bases, forming a highly nucleophilic acetylide anion.[1][4] While this reactivity is harnessed in many synthetic transformations, it also presents a potential pathway for undesired side reactions and degradation, especially in the presence of basic impurities.

  • The Diaryl Ether Linkage: Diaryl ethers are generally considered to be chemically robust. However, the ether linkage can influence the electronic properties of the attached aromatic rings. The oxygen atom can donate electron density to the rings through resonance, potentially affecting the reactivity of the ethynyl group.

  • Substituent Effects on the Benzene Rings: The methoxy group on one of the phenyl rings is an electron-donating group, which can influence the electron density distribution across the molecule.[5] The ethynyl group, while capable of participating in π-conjugation, can also act as a mild electron-withdrawing group. The overall electronic and steric effects of these substituents can impact the stability of the benzene rings and the molecule as a whole.[5][6]

Experimental Assessment of Thermodynamic Stability

A definitive understanding of the stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene requires empirical data. The following experimental techniques are crucial for a thorough evaluation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.[7][8] An exothermic event without a corresponding endothermic melting peak upon reheating can be indicative of decomposition.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[7]

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point or decomposition temperature (e.g., 300°C).

    • Hold the sample at the high temperature for a short period (e.g., 2 minutes).

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

    • Perform a second heating ramp under the same conditions to observe any changes in the thermal profile after the initial heating cycle.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of an exothermic peak can be taken as an indicator of the beginning of thermal decomposition.

Table 1: Hypothetical DSC Data for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Melting85.288.595.7Endothermic event corresponding to the melting of the solid.
Decomposition210.4225.1-350.2Exothermic event indicating thermal decomposition.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a defined flow rate.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of thermal instability.

Isothermal Stress Testing

To specifically assess stability at room temperature, a long-term isothermal stress test is recommended.

Experimental Protocol for Isothermal Stress Testing:

  • Sample Preparation: Prepare multiple, identical samples of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in sealed, airtight vials. Some samples should be stored under an inert atmosphere (e.g., argon or nitrogen), while others can be exposed to air to assess oxidative stability.

  • Storage Conditions: Store the vials at a constant room temperature (e.g., 25°C) and, for accelerated stability testing, at elevated temperatures (e.g., 40°C and 60°C).[9]

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.

  • Analysis: Analyze the contents of the vial using a high-resolution analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Interpretation: Compare the chromatograms or spectra of the stressed samples to that of a time-zero (unstressed) sample. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides valuable insights into the intrinsic stability of a molecule.[5]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.[10]

Computational Workflow:

  • Structure Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be derived.[11] These values can be compared to those of known stable and unstable compounds to provide a qualitative assessment of stability.

Bond Dissociation Energy (BDE) Calculations

Calculating the BDE for the weakest bonds in the molecule can help identify the most likely points of initial decomposition. For 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, the C-H bond of the terminal alkyne and the C-O bonds of the ether linkage would be of particular interest.

Potential Degradation Pathways at Room Temperature

While significant thermal energy may be required for rapid decomposition, certain degradation pathways may be accessible at room temperature, particularly over extended periods or in the presence of catalysts, light, or oxygen.

Alkyne Oligomerization/Polymerization

Terminal alkynes can undergo oligomerization or polymerization, especially in the presence of trace metals or upon exposure to air and light. This can lead to the formation of a complex mixture of byproducts.[2]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., trace metal, radical) Monomer1 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Initiator->Monomer1 Activation ActiveSpecies Activated Monomer Monomer1->ActiveSpecies Monomer2 Another Monomer Molecule ActiveSpecies->Monomer2 Addition Dimer Dimer/Oligomer Monomer2->Dimer Polymer Stable Polymer/Oligomer Dimer->Polymer

Caption: Proposed pathway for the oligomerization of the terminal alkyne.

Aerobic Oxidation

In the presence of oxygen, aryl alkynes can undergo oxidation.[12] This process can be accelerated by light and may lead to the formation of α,β-dicarbonyl compounds or other oxygenated species.

G Molecule 1-Ethynyl-3-(4-methoxyphenoxy)-benzene RadicalInitiation Radical Initiation (e.g., light, heat) Molecule->RadicalInitiation Oxygen O₂ (Air) PeroxyRadical Peroxy Radical Oxygen->PeroxyRadical VinylRadical Vinyl Radical Intermediate RadicalInitiation->VinylRadical VinylRadical->Oxygen Trapping OxidizedProducts α,β-Dicarbonyls, cleavage products PeroxyRadical->OxidizedProducts Further Reactions

Caption: Simplified schematic of potential aerobic oxidation.

Recommendations for Handling and Storage

Based on the potential for instability, the following handling and storage procedures are recommended for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced reactions.[13] Refrigeration at 2-8°C is also recommended to minimize the rate of any potential degradation reactions.[13]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid exposure to strong bases, oxidizing agents, and direct sunlight. Use of personal protective equipment, including gloves and safety glasses, is mandatory.[13]

  • Purity Assessment: Before use, it is advisable to assess the purity of the material, especially if it has been stored for an extended period. This can be done by NMR, HPLC, or by measuring its melting point and comparing it to the literature or supplier's value.

Conclusion

While 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a valuable synthetic intermediate, its thermodynamic stability at room temperature cannot be assumed to be absolute. The presence of a reactive terminal alkyne group suggests a predisposition to oligomerization and oxidation. A comprehensive stability assessment, employing both experimental techniques like DSC and TGA, and long-term isothermal stress testing, is crucial for ensuring the quality and reliability of this reagent. Computational methods can further supplement this understanding by providing insights into the molecule's intrinsic properties. By adhering to the recommended storage and handling procedures, the risks of degradation can be significantly mitigated, enabling the successful application of this versatile molecule in research and development.

References

  • A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols - Benchchem. (n.d.).
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18).
  • Alkyne Reactivity - MSU chemistry. (n.d.).
  • 10.8: Alkynes - Chemistry LibreTexts. (2021, December 15).
  • "Designing Benzene Derivatives With Improved Thermal Stability" - IJCRT.org. (n.d.).
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10).
  • The Influence of Substituent Groups on the Resonance Stabilization of Benzene. An ab Initio Computational Study | The Journal of Organic Chemistry - ACS Publications. (2001, January 30).
  • Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates | The Journal of Chemical Physics | AIP Publishing. (2019, June 5).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025, October 15).
  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET. (2019, April 15).
  • A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects - ResearchGate. (2024, February 22).
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11).
  • Aerobic Oxidation in Nanomicelles of Aryl Alkynes, in Water at Room Temperature - PMC. (n.d.).
  • A Systematic Study of Thermochromic Aromatic Donor-Acceptor Materials - PMC. (2010, October 25).
  • Ethinyl estradiol cocrystals assembled by chain structures: improvement in stability and solubility | Request PDF - ResearchGate. (n.d.).
  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes - PMC. (n.d.).
  • (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - ResearchGate. (2022, October 13).
  • 1-Ethynyl-3-(4-methoxyphenoxy)benzene | 141580-94-1 - Sigma-Aldrich. (n.d.).
  • benzene, 1-ethynyl-4-methyl- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
  • Alkyne - Wikipedia. (n.d.).
  • Development, characterization, and stability studies of ethinyl estradiol solid dispersion. (2015, March 6).
  • 1-Ethynyl-3-(4-methoxyphenoxy)benzene | 141580-94-1 - Sigma-Aldrich. (n.d.).
  • Conversion of carbonyl compounds to alkynes: general overview and recent developments - SciSpace. (2010, January 1).
  • 141580-94-1|1-Ethynyl-3-(4-methoxyphenoxy)benzene - BLDpharm. (n.d.).
  • 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem. (n.d.).
  • Synthesis of Arynes via Formal Dehydrogenation of Arenes - ACS Publications. (2023, February 2).
  • Structure, Deprotonation Energy, and Cation Affinity of an Ethynyl-Expanded Cubane | The Journal of Physical Chemistry A - ACS Publications. (2003, May 22).
  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC. (n.d.).
  • Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. (n.d.).
  • Chemical Properties of Benzene, ethoxy- (CAS 103-73-1) - Cheméo. (n.d.).
  • 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information. (n.d.).
  • Thermal Degradation Process of Ethinylestradiol—Kinetic Study - MDPI. (2022, August 2).

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In-Depth Technical Guide & Safety Data Sheet: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in Advanced Bioconjugation and Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and materials science. Structurally, it features a diaryl ether linkage that provides conformational flexibility and lipophilicity—ideal for occupying hydrophobic binding pockets in target proteins—coupled with a terminal alkyne handle. This terminal alkyne serves as a highly reactive, bioorthogonal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed Sonogashira cross-coupling.

This whitepaper synthesizes the physicochemical safety profile of this compound with field-proven, self-validating experimental methodologies, ensuring both laboratory safety and high-fidelity synthetic outcomes.

Part 1: Physicochemical Profiling & Safety Data Sheet (SDS)

To ensure reproducible experimental design, the physical and hazard characteristics of the compound must be rigorously managed. The terminal alkyne is susceptible to slow oxidative degradation, while the ether linkage demands specific thermal controls[1].

Quantitative Data Summary
Property / ParameterSpecification / Data
Chemical Name 1-Ethynyl-3-(4-methoxyphenoxy)-benzene
CAS Number 141580-94-1
Molecular Formula C₁₅H₁₂O₂
Molecular Weight 224.26 g/mol
SMILES String COC1=CC=C(OC2=CC(C#C)=CC=C2)C=C1
Storage Conditions 2–8°C, Inert Atmosphere (Argon/Nitrogen)
GHS Signal Word Danger
Hazard Statements H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H413: May cause long-lasting harmful effects to aquatic life.
Handling Guidelines & Causality

The hazard profile of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene dictates strict engineering controls[1]. The compound causes serious eye damage (H318) due to the localized cellular toxicity of the ethynyl-phenoxy moiety upon mucosal contact. Furthermore, its high lipophilicity (LogP) drives its aquatic toxicity (H413), necessitating specialized disposal protocols.

  • Engineering Controls: All manipulations must be performed in a certified fume hood or an inert atmosphere glovebox. The terminal alkyne can undergo trace Glaser homocoupling if exposed to ambient oxygen and trace metals over time; thus, storing under Argon at 2–8°C is non-negotiable to maintain >95% purity.

  • Self-Validating PPE Protocol: Personnel must don nitrile gloves (double-gloving recommended for spill response), tightly sealed safety goggles (to mitigate H318 risks), and a standard laboratory coat. Validation of PPE integrity should be performed via visual inspection before handling the neat reagent.

  • Spill Management: Do not flush with water. Absorb with an inert, non-combustible material (e.g., diatomaceous earth), sweep into a sealed, chemically compatible hazardous waste container, and label for incineration.

Handling_Workflow Storage Storage: 2-8°C Inert Atmosphere (Ar/N2) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Storage->PPE Preparation Glovebox Transfer to Glovebox (Exclude O2 & Moisture) PPE->Glovebox Containment Weighing Weighing & Aliquoting (Avoid Dust Generation) Glovebox->Weighing Manipulation Reaction Seal in Septum Vial (Ready for Synthesis) Weighing->Reaction Securing

Workflow for the safe handling and preparation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

Part 2: Experimental Workflows & Methodologies

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the premier method for conjugating 1-Ethynyl-3-(4-methoxyphenoxy)-benzene to azide-functionalized fluorophores, biomolecules, or polymer backbones.

Causality of Experimental Choices: Thermodynamically, Cu(I) is unstable and readily oxidizes to inactive Cu(II) or disproportionates into Cu(0) and Cu(II). To prevent this, we utilize a 5:1 molar ratio of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand to Copper. THPTA acts as a sacrificial reductant and steric shield, stabilizing the Cu(I) oxidation state and preventing the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive conjugation partners[2]. Sodium ascorbate is utilized to reduce the stable CuSO₄ precursor to active Cu(I) in situ[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a microcentrifuge tube, dissolve the azide-partner (1.0 eq) and 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.2 eq) in a compliant solvent system (e.g., 1:1 DMSO/Water or pure organic solvent depending on solubility).

  • Catalyst Pre-complexation: In a separate vial, mix 20 mM CuSO₄ and 50 mM THPTA to achieve a final reaction concentration of 0.10 mM Cu and 0.50 mM THPTA[2]. Self-Validation: The solution will appear pale blue, confirming the presence of the Cu(II)-THPTA complex.

  • Initiation: Add the pre-complexed catalyst to the reaction mixture. Immediately add freshly prepared sodium ascorbate (final concentration 5.0 mM) to initiate the reaction[2].

  • Reaction Validation: Self-Validation: Upon the addition of ascorbate, the pale blue color will instantly fade to colorless or pale yellow, visually confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation & Purification: Stir at room temperature for 1–4 hours. Purify the resulting 1,4-disubstituted 1,2,3-triazole via standard silica gel chromatography or size-exclusion chromatography (if conjugated to a biomolecule).

CuAAC_Workflow Alkyne 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Terminal Alkyne) Reaction Cycloaddition Reaction (Room Temp, 1-4 Hours) Alkyne->Reaction Azide Azide-Functionalized Partner (e.g., Biomolecule/Fluorophore) Azide->Reaction Cu_Source CuSO4 + Sodium Ascorbate (Cu(II) -> Cu(I) Reduction) Active_Cat Active Cu(I)-THPTA Complex (Colorless/Pale Yellow) Cu_Source->Active_Cat Reduction Ligand THPTA Ligand (Stabilizes Cu(I) & Prevents ROS) Ligand->Active_Cat Chelation Active_Cat->Reaction Catalysis Product 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) Reaction->Product >95% Yield

Mechanistic workflow of the CuAAC reaction utilizing THPTA and Sodium Ascorbate.

Protocol 2: Sonogashira Cross-Coupling

For extending the carbon framework, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene can be coupled with aryl or vinyl halides via the Sonogashira reaction.

Causality of Experimental Choices: The reaction relies on a dual-catalyst system: Pd(0) undergoes oxidative addition into the aryl halide, while Cu(I) reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate[3]. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to form the internal alkyne[3]. Critical Insight: The presence of trace oxygen in the presence of Cu(I) and an amine base will trigger the Glaser homocoupling of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene into a diyne byproduct. Strict anaerobic conditions (degassing) are the fundamental causality behind high product yields[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Degassing (Critical Step): Add anhydrous Triethylamine (TEA), which serves as both the solvent and the base required to deprotonate the alkyne. Subject the mixture to three rigorous freeze-pump-thaw cycles to entirely eliminate dissolved oxygen, thereby preventing Glaser homocoupling[3].

  • Reaction Execution: Stir the mixture under a positive pressure of Argon at room temperature (or up to 60°C for sterically hindered aryl halides) for 12 hours.

  • Reaction Validation: Self-Validation: As the reaction proceeds, the basic amine (TEA) scavenges the liberated hydrohalic acid, forming triethylammonium halide. The visual appearance of a dense white precipitate in the organic solvent confirms that the catalytic cycle is actively turning over.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex and remove the copper salts. Extract with ethyl acetate, dry over MgSO₄, and purify the internal alkyne product via flash column chromatography.

References

  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology." Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link]

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A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique for the qualitative and quantitative analysis of organic compounds.[1][2] It probes the electronic transitions within a molecule, specifically the promotion of electrons from lower-energy orbitals (like π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (such as π*).[1][2] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that is invaluable for structural elucidation, purity assessment, and concentration determination.[1][3]

The molecule of interest, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, possesses a rich electronic structure arising from the interplay of its aromatic rings, the ether bridge, and the carbon-carbon triple bond. Understanding its UV-Vis absorption profile is crucial for applications ranging from synthetic reaction monitoring to its potential use as a chromophoric tag in more complex systems.

Predicted Spectral Characteristics of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light.[4] In 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, we can identify several key chromophoric and auxochromic groups that will influence its absorption profile.

The fundamental chromophore is the benzene ring, which exhibits characteristic π → π* transitions. In the liquid phase, benzene typically shows two primary absorption bands around 184 nm and 202 nm, and a weaker, secondary band with fine structure around 253-256 nm.[5][6] The presence of substituents on the benzene ring significantly alters the position (λmax) and intensity (molar absorptivity, ε) of these bands.[6]

In 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, we have three main structural features to consider:

  • The Phenoxy Group: The ether linkage (-O-) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atom can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in intensity.

  • The Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that further enhances the auxochromic effect of the phenoxy moiety.

  • The Ethynyl Group: The ethynyl group (-C≡CH) is a chromophore in its own right and can conjugate with the benzene ring, leading to a further red shift of the absorption bands.

Based on these structural features, it is anticipated that the UV-Vis spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene will exhibit characteristic absorptions in the near-UV region, likely with a primary absorption band shifted to well above 200 nm and a secondary, fine-structured band appearing at a longer wavelength than that of unsubstituted benzene.

A Self-Validating Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol is designed to yield a high-quality and reproducible UV-Vis absorption spectrum for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Analyte: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Purity >95%)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical as it can influence the position and shape of the absorption bands.[7][8] A solvent that does not absorb in the region of interest and in which the analyte is readily soluble should be chosen.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[4]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Accurately weigh ~1 mg of the analyte prep2 Dissolve in 10 mL of spectroscopic grade solvent to create a stock solution prep1->prep2 prep3 Perform serial dilutions to obtain a series of standard solutions of known concentrations prep2->prep3 acq1 Calibrate the spectrophotometer using a solvent blank prep3->acq1 acq2 Record the UV-Vis spectrum of each standard solution from 190-400 nm acq1->acq2 acq3 Ensure the absorbance maxima are within the linear range of the instrument (typically 0.2-0.8 a.u.) acq2->acq3 an1 Identify the wavelength of maximum absorbance (λmax) acq3->an1 an2 Plot a calibration curve of absorbance vs. concentration an1->an2 an3 Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc) an2->an3

Caption: Experimental workflow for acquiring the UV-Vis spectrum.

Step-by-Step Methodology
  • Preparation of Stock and Standard Solutions:

    • Accurately weigh approximately 1 mg of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.[9]

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask and dissolve in the chosen spectroscopic grade solvent. Ensure the solution is thoroughly mixed. This will be your stock solution.

    • From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution.[1] This is crucial for verifying the Beer-Lambert Law and for determining the molar absorptivity.

  • Instrumental Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the wavelength range to scan from 190 nm to 400 nm.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the appropriate holder and run a baseline correction to zero the instrument.

    • Rinse a second quartz cuvette with a small amount of the most dilute standard solution, then fill it with the solution.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

    • Repeat the measurement for each of the standard solutions, moving from the most dilute to the most concentrated. Triplicate measurements for each solution are recommended to ensure reproducibility.[1]

  • Data Analysis and Interpretation:

    • From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • For each λmax, create a plot of absorbance versus the concentration of the standard solutions.

    • A linear plot that passes through the origin validates the Beer-Lambert Law for this compound under the experimental conditions.[1]

    • The slope of the calibration curve will be equal to the molar absorptivity (ε) when the path length is 1 cm.

Expected Results and Discussion

The acquired UV-Vis spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is expected to show distinct absorption bands corresponding to π → π* electronic transitions. The exact λmax values will be influenced by the solvent used, with more polar solvents potentially causing a shift in the absorption maxima.[7][8]

Tabulated Summary of Expected Spectral Data

The following table summarizes the predicted absorption characteristics. The hypothetical values are based on the analysis of similar substituted benzene derivatives.[6][10]

ParameterExpected ValueElectronic Transition
λmax 1 ~210-230 nmPrimary π → π* (E2 band)
λmax 2 ~260-280 nmSecondary π → π* (B band)
Molar Absorptivity (ε) High for λmax 1, Lower for λmax 2-
Influence of Molecular Structure on the Spectrum

The chemical structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is key to interpreting its UV-Vis spectrum.

G cluster_mol 1-Ethynyl-3-(4-methoxyphenoxy)-benzene cluster_groups Key Functional Groups cluster_transitions Resulting Electronic Transitions mol C₁₅H₁₂O₂ group1 Ethynyl Group (-C≡CH) mol->group1 group2 Phenoxy Group (-O-Ph) mol->group2 group3 Methoxyphenyl Group (-Ph-OCH₃) mol->group3 trans1 π → π* transitions within the aromatic rings group1->trans1 trans3 Extended conjugation due to the ethynyl group group1->trans3 group2->trans1 trans2 n → π* transitions involving the oxygen lone pairs group2->trans2 group3->trans1

Caption: Logical relationships in the molecular structure.

The conjugation between the ethynyl group and the benzene ring, along with the electron-donating nature of the methoxyphenoxy group, is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light compared to unsubstituted benzene.

Conclusion

This technical guide provides a comprehensive framework for the determination and interpretation of the UV-Vis absorption spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene. By following the detailed, self-validating protocol, researchers can obtain high-quality spectral data. The theoretical discussion, grounded in the principles of electronic transitions and the effects of molecular structure, offers a solid basis for understanding the photophysical properties of this compound. This knowledge is essential for its application in various scientific and industrial fields, including drug development and materials science.

References

  • UV-Vis Spectroscopy of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Computationally calculated UV-Vis spectra of benzene with B3LYP/6-31+G* level theory. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018, March 13). Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds - Indus Journal of Bioscience Research. (2026, January 30). Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. (n.d.). Retrieved from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved from [Link]

  • On the geometries and UV/Vis spectra of substituted trans-azobenzenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018, March 14). Royal Society Publishing. Retrieved from [Link]

  • SUPPORTING INFORMATION - Wiley-VCH. (n.d.). Retrieved from [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROPHOTOMETRY - AWS. (n.d.). Retrieved from [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.). Retrieved from [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011, December 5). MDPI. Retrieved from [Link]

  • Solvent effects on absorption spectra of (E)-1-(2,3)- dihydrobenzo[b][1][9]dioxin-7-yl)-3-phenylprop-2-en-1-one(DHP). (n.d.). Chemical Science Review and Letters. Retrieved from [Link]

  • The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

Sources

Navigating the Structural Void: A Technical Brief on 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure and X-ray diffraction data for the compound 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS No. 141580-94-1). Despite its commercial availability and potential utility in synthetic and medicinal chemistry, a thorough investigation of publicly accessible crystallographic databases and the scientific literature reveals a notable absence of experimentally determined structural data. This document outlines the significance of such data, the standard methodologies for its acquisition, and the implications of its current unavailability for researchers in the field. We also present a theoretical structural analysis and propose a forward-looking approach for obtaining the definitive crystal structure.

Introduction: The Unseen Architecture of a Potential Building Block

1-Ethynyl-3-(4-methoxyphenoxy)-benzene, with the molecular formula C₁₅H₁₂O₂, is a diaryl ether derivative featuring a terminal alkyne. This combination of functional groups makes it a versatile synthon for the construction of more complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and other alkyne-based transformations. In the context of drug development, the diaryl ether motif is a common scaffold in a variety of biologically active molecules, and the ethynyl group provides a handle for further functionalization or for acting as a pharmacophoric element itself.

A definitive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount. This knowledge underpins predictions of solid-state properties, informs polymorph screening, aids in computational modeling and docking studies, and is a critical component of intellectual property filings. Despite its importance, as of the date of this publication, the crystal structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene has not been deposited in major crystallographic databases nor has it been described in peer-reviewed literature.

The Quest for Empirical Data: A Methodological Overview

The process of determining a small molecule's crystal structure is a well-established, yet often challenging, multi-step workflow. The absence of data for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene suggests that either the molecule has not been subjected to this analysis, or that challenges were encountered, most commonly in the initial crystallization step.

Standard Experimental Workflow for Single-Crystal X-ray Diffraction

The logical flow for structure determination is a linear progression from material synthesis to data analysis.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Crystallization Crystal Growth Screening (Varying solvents, temperatures, and techniques) Synthesis->Crystallization High Purity Sample (>95%) Diffraction Single-Crystal X-ray Diffraction Experiment Crystallization->Diffraction High-Quality Single Crystal Analysis Structure Solution, Refinement, and Validation Diffraction->Analysis Diffraction Pattern CIF Generation of Crystallographic Information File (CIF) Analysis->CIF Final Structural Model

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

  • Synthesis and Purification: The compound must be synthesized and purified to a high degree (typically >95%). Commercially available 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is available at this purity level.[1]

  • Crystallization: This is often the most critical and unpredictable step. It involves dissolving the purified compound in a suitable solvent or solvent system and inducing the slow formation of well-ordered, single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling. The physical form of the compound is described as a solid, semi-solid, or liquid, which may indicate a low melting point or the presence of impurities that hinder crystallization.[1]

  • X-ray Diffraction: A suitable single crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction data using specialized software. The resulting structural model is then refined to achieve the best possible fit with the experimental data.

The lack of a published structure for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is most likely due to difficulties in obtaining single crystals of sufficient quality for diffraction experiments.

In Silico Analysis: A Predictive Approach

In the absence of experimental data, computational methods can provide valuable insights into the likely conformation of the molecule. The structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is characterized by a degree of conformational flexibility, primarily around the ether linkage.

molecular_structure cluster_mol 1-Ethynyl-3-(4-methoxyphenoxy)-benzene mol_img T1 C(ethynyl)-C(ring1)-O-C(ring2) T2 C(ring1)-O-C(ring2)-C(ring2)

Figure 2: Key rotational bonds in 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

The key determinants of the molecule's overall shape are the torsional angles defined by the C-O-C ether linkage. A full conformational analysis using computational chemistry software (e.g., via Density Functional Theory) would be required to identify the lowest energy conformers. These predicted gas-phase structures, however, may not necessarily represent the conformation adopted in a crystal lattice due to the influence of intermolecular packing forces.

Data Summary: Known Properties

While crystallographic data is unavailable, other key identifiers and properties have been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 141580-94-1Sigma-Aldrich[1]
Molecular Formula C₁₅H₁₂O₂Sigma-Aldrich[1]
Molecular Weight 224.26 g/mol Sigma-Aldrich[1]
Physical Form Solid or semi-solid or liquidSigma-Aldrich[1]
Purity 95%Sigma-Aldrich[1]
InChI Key RARYKQYJXAMEQR-UHFFFAOYSA-NSigma-Aldrich[1]

Future Outlook and Recommendations

For research programs where the solid-state structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a critical parameter, the following steps are recommended:

  • Systematic Crystallization Screening: A high-throughput crystallization screen should be performed on a highly purified sample. A wide range of solvents with varying polarities and hydrogen bonding capabilities should be employed, along with different crystallization techniques.

  • Powder X-ray Diffraction (PXRD): If single crystals cannot be obtained, PXRD could provide information on whether the bulk material is crystalline or amorphous and could be used to identify different solid forms if they exist.

  • Computational Crystal Structure Prediction: Advanced computational algorithms can predict plausible crystal packing arrangements. While not a substitute for experimental data, these predictions can offer valuable hypotheses about potential polymorphs and intermolecular interactions.

Conclusion

1-Ethynyl-3-(4-methoxyphenoxy)-benzene represents a gap in the collective crystallographic knowledge. While its chemical identity is well-defined, its three-dimensional structure in the solid state remains undetermined. This guide serves to inform researchers of this data lacuna, to provide the established experimental context for its determination, and to suggest a path forward for future investigations. The successful crystallization and structural analysis of this compound would be a valuable contribution to the chemical sciences, providing a foundational piece of data for a versatile and potentially important molecular building block.

Sources

Technical Whitepaper: Synthesis and Applications of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic assembly of modular building blocks is paramount. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1)[1] represents a highly versatile bifunctional scaffold. Featuring both a conformationally flexible diaryl ether linkage and a reactive terminal alkyne, this compound serves as a critical intermediate for downstream cross-coupling reactions, bioorthogonal click chemistry (CuAAC), and the development of complex organic semiconductors.

This whitepaper provides an authoritative, in-depth guide to the discovery context, mechanistic synthesis routes, and self-validating experimental protocols for yielding high-purity 1-ethynyl-3-(4-methoxyphenoxy)-benzene.

Structural Rationale & Discovery Context

The discovery and utilization of 1-ethynyl-3-(4-methoxyphenoxy)-benzene stem from the need to integrate two highly privileged chemical motifs:

  • The Diaryl Ether Core: Commonly found in kinase inhibitors and agrochemicals, the ether oxygen provides a metabolic soft spot while maintaining a distinct dihedral angle that prevents the molecule from adopting a flat, easily stacked conformation. The para-methoxy substitution acts as an electron-donating group (EDG), subtly tuning the electronic properties of the adjacent aromatic ring.

  • The Terminal Alkyne: Terminal alkynes are indispensable handles in organic synthesis. They allow for rapid diversification via 2[2] to form extended conjugated systems, such as cross-conjugated enynones[3].

Retrosynthetic Analysis & Mechanistic Pathways

While the diaryl ether bond can be formed via Chan-Lam or Ullmann coupling, the most robust and scalable synthetic route installs the alkyne after the ether core is established. Starting from commercially available 1-bromo-3-(4-methoxyphenoxy)benzene , a two-step sequence is employed:

  • Sonogashira Cross-Coupling: Reaction with trimethylsilylacetylene (TMSA) to form a protected intermediate.

  • Desilylation: Cleavage of the TMS group using a fluoride source to reveal the terminal alkyne.

Synthetic Workflow

SynthesisWorkflow SM Starting Material: 1-Bromo-3-(4-methoxyphenoxy)benzene Reagents1 Reagents: TMSA, PdCl2(PPh3)2, CuI, Et3N SM->Reagents1 Intermediate Intermediate: TMS-Protected Alkyne Reagents1->Intermediate Sonogashira Coupling Reagents2 Deprotection: TBAF in THF (rt, 2h) Intermediate->Reagents2 Product Target Compound: 1-Ethynyl-3-(4-methoxyphenoxy)benzene Reagents2->Product TMS Cleavage

Fig 1: Two-step synthetic workflow for 1-Ethynyl-3-(4-methoxyphenoxy)benzene via Sonogashira coupling.

Causality in the Catalytic Cycle

The choice of PdCl2​(PPh3​)2​ over Pd(PPh3​)4​ is deliberate; the Pd(II) precatalyst is highly air-stable and undergoes in situ reduction to the active Pd(0) species by the alkyne. Copper(I) iodide is essential as a co-catalyst to form a highly nucleophilic copper acetylide, which drastically accelerates the transmetalation step, allowing the reaction to proceed at mild temperatures.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd Ar-Br TransMet Transmetalation (Cu-Acetylide transfers alkyne) OxAdd->TransMet RedElim Reductive Elimination (Product release) TransMet->RedElim RedElim->Pd0 Product CuCycle Copper Cycle (Terminal Alkyne + Base) CuCycle->TransMet Cu-Acetylide

Fig 2: Pd/Cu co-catalyzed Sonogashira mechanistic cycle highlighting transmetalation causality.

Quantitative Reaction Optimization

To maximize the yield of the TMS-protected intermediate while suppressing the unwanted Glaser homocoupling (alkyne dimerization), various conditions were evaluated. The use of neat triethylamine ( Et3​N ) proved superior to mixed solvent systems.

Table 1: Optimization of Sonogashira Coupling for Diaryl Ether Systems

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ / CuITHF / Et3​N 601265%Moderate yield; trace oxygen led to Glaser homocoupling.
2 PdCl2​(PPh3​)2​ / CuIToluene / Et3​N 601282%Improved yield; Pd(II) precatalyst showed better stability.
3 PdCl2​(PPh3​)2​ / CuIDMF / iPr2​NH 80871%Higher temp caused partial substrate degradation.
4 PdCl2​(PPh3​)2​ / CuI Et3​N (neat) 60 6 94% Optimal; neat amine accelerates Cu-acetylide formation.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Analytical checkpoints are embedded within the steps to ensure the integrity of the synthesis before proceeding to the next stage.

Step 1: Synthesis of the TMS-Protected Intermediate
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(4-methoxyphenoxy)benzene (10.0 mmol, 1.0 equiv), PdCl2​(PPh3​)2​ (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%).

  • Inert Atmosphere (Critical Causality): Evacuate and backfill the flask with argon three times. Failure to strictly exclude oxygen will result in the oxidative Glaser coupling of TMSA, consuming the reagent and complicating purification.

  • Reagent Addition: Inject anhydrous Et3​N (20 mL) followed by trimethylsilylacetylene (TMSA) (12.0 mmol, 1.2 equiv). The slight excess of TMSA compensates for its high volatility.

  • Reaction: Heat the mixture to 60 °C for 6 hours.

  • Validation Checkpoint 1 (TLC & GC-MS): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​=0.65 ) should disappear, replaced by a new UV-active spot ( Rf​=0.55 ). GC-MS must show a molecular ion peak at m/z 296 , confirming the successful installation of the TMS-alkyne.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Desilylation to Yield the Terminal Alkyne
  • Deprotection: Dissolve the crude TMS-protected intermediate in anhydrous THF (30 mL). Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (11.0 mmol, 1.1 equiv) dropwise at room temperature[2]. Causality: The fluoride ion has an exceptionally high thermodynamic affinity for silicon, rapidly and cleanly cleaving the C-Si bond without affecting the ether linkage.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (TLC & GC-MS): TLC will reveal a slightly lower Rf​ value due to the loss of the lipophilic TMS group. GC-MS must show a shift from m/z 296 to m/z 224 (Target MW: 224.26 g/mol )[1].

  • Purification: Quench with water, extract with diethyl ether (3 × 20 mL), dry over MgSO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 1-ethynyl-3-(4-methoxyphenoxy)-benzene as a pale yellow oil/solid.

Downstream Applications

Once synthesized, 1-ethynyl-3-(4-methoxyphenoxy)-benzene acts as a premium nucleophilic partner. Recent literature demonstrates its utility in the synthesis of3[3], where terminal alkynes are coupled with triazine esters to form complex, biologically relevant scaffolds. Furthermore, its diaryl ether backbone makes it an ideal candidate for developing novel OLED materials and metal-organic framework (MOF) ligands.

References

  • Title: Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene Source: semanticscholar.org URL: [Link]

  • Title: A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters Source: mdpi.com URL: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, provides an enormous rate acceleration of 107 to 108 over uncatalyzed 1,3-dipolar cycloadditions[1]. This application note details a highly optimized, self-validating protocol for utilizing 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1)[2] as the terminal alkyne in bioconjugation and small-molecule drug development workflows.

Causality Insight: The substrate features a terminal ethynyl group conjugated to an electron-rich diaryl ether system. While aryl alkynes generally undergo CuAAC faster than aliphatic alkynes due to the stabilization of the intermediate copper-acetylide complex, the steric bulk and high hydrophobicity of the 4-methoxyphenoxy moiety dictate specific solvent and catalytic considerations. To prevent the alkyne from precipitating out of the aqueous phase, an organic co-solvent (such as DMSO) is strictly required. Furthermore, to maintain the active Cu(I) state and prevent oxidative damage to sensitive payloads, the highly water-soluble accelerating ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is employed[3].

Experimental Workflow

CuAAC_Workflow A 1. Substrate Prep Alkyne + Azide in DMSO D 4. Cycloaddition Mix & Incubate (RT, 1h) A->D B 2. Catalyst Complexation CuSO4 + THPTA C 3. Reduction Add Sodium Ascorbate B->C C->D E 5. Validation & Workup LC-MS / Extraction D->E

Workflow for THPTA-accelerated CuAAC using 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and final concentrations required for a standard 1 mL reaction scale. These parameters are optimized to drive the reaction to completion within 1 hour while minimizing copper-induced degradation[4].

Reagent / ComponentStock SolutionFinal ConcentrationEquivalentsPurpose / Causality
Target Azide 10 mM (in DMSO)100 µM1.0 eqLimiting reagent for the conjugation reaction.
1-Ethynyl-3-(4-methoxyphenoxy)-benzene 10 mM (in DMSO)150 µM1.5 eqSlight excess ensures complete consumption of the target azide.
CuSO₄·5H₂O 20 mM (in H₂O)250 µM2.5 eqStable precursor for the catalytically active Cu(I) species[4].
THPTA Ligand 50 mM (in H₂O)1.25 mM12.5 eqStabilizes Cu(I) (5:1 ratio to Cu), accelerates kinetics, and intercepts ROS[5].
Sodium Ascorbate 100 mM (in H₂O)5.0 mM50.0 eqReduces Cu(II) to Cu(I) in situ; excess maintains a robust reducing environment[4].
Solvent (DMSO/Buffer) N/A10-20% v/v DMSON/ADMSO ensures solubility of the hydrophobic diaryl ether alkyne.

Step-by-Step Methodology

Phase 1: Preparation of Stock Solutions

  • Dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in anhydrous DMSO to a concentration of 10 mM. Note: Ensure complete dissolution; the diaryl ether core is highly hydrophobic.

  • Prepare a 10 mM stock of the target azide in DMSO.

  • Prepare aqueous stocks of CuSO₄ (20 mM) and THPTA (50 mM) using ultrapure water.

  • Critical Step: Prepare a 100 mM Sodium Ascorbate solution in ultrapure water. Causality: Ascorbate readily oxidizes upon exposure to atmospheric oxygen. This solution must be prepared fresh immediately before use to guarantee reducing efficacy[3].

Phase 2: Catalyst Pre-Complexation (Self-Validating Step)

  • In a 1.5 mL microcentrifuge tube, combine 12.5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA[4].

  • Vortex briefly and incubate at room temperature for 5 minutes.

  • Validation Check: The solution will turn a faint, clear blue. Causality: Pre-complexation ensures that when Cu(II) is reduced, the resulting Cu(I) is immediately captured by the triazole ligands of THPTA, preventing the formation of catalytically dead Cu(0) nanoparticles[6].

Phase 3: Reaction Assembly

  • To a new 2 mL reaction vial, add 800 µL of reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • Add 10 µL of the 10 mM Azide stock.

  • Add 15 µL of the 10 mM 1-Ethynyl-3-(4-methoxyphenoxy)-benzene stock. Mix thoroughly. Observation: The solution may become slightly opalescent. If severe precipitation occurs, increase the total DMSO concentration up to 20% v/v.

  • Add the pre-mixed CuSO₄/THPTA complex (37.5 µL) to the reaction vial.

  • Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate stock[4].

Phase 4: Incubation and Workup

  • Cap the vial tightly to minimize oxygen ingress, which prematurely depletes the ascorbate.

  • Mix by continuous end-over-end rotation at room temperature for 1 to 2 hours[5].

  • Validation: Monitor the reaction via LC-MS. The disappearance of the azide peak and the emergence of the 1,4-disubstituted 1,2,3-triazole product mass confirm successful cycloaddition.

  • Purification: For small-molecule synthesis, extract the aqueous mixture with ethyl acetate (3 x 1 mL). The hydrophobic triazole product containing the methoxyphenoxy-benzene moiety will partition selectively into the organic layer.

Troubleshooting & Scientific Integrity

  • Precipitation upon Ascorbate Addition: If a brown or black precipitate forms immediately upon adding sodium ascorbate, Cu(0) has crashed out. This indicates either insufficient THPTA ligand or that the ascorbate was added directly to uncomplexed CuSO₄. Always adhere strictly to the pre-complexation step[6].

  • Incomplete Reaction: The steric bulk of the 3-(4-methoxyphenoxy) substitution may hinder the approach of highly sterically hindered azides. If conversion stalls, increase the reaction temperature to 37°C or increase the catalyst loading (CuSO₄ to 500 µM) while strictly maintaining the 1:5 Cu:THPTA ratio[4].

  • Protecting Sensitive Biomolecules: If conjugating this alkyne to a sensitive protein (e.g., an Antibody-Drug Conjugate workflow), the generation of reactive oxygen species (ROS) by the Cu/O₂/Ascorbate system can cause histidine or methionine oxidation. Adding aminoguanidine (5 mM final concentration) acts as a sacrificial reductant and preserves protein integrity[3][5].

References

  • AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]

  • Organic Chemistry Portal. Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Available at:[Link]

  • Current Protocols in Chemical Biology (via PMC/NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at:[Link]

  • NextSDS. 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information. Available at: [Link]

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 1-Ethynyl-3-(4-methoxyphenoxy)benzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Ethynyl-3-(4-methoxyphenoxy)benzene (CAS: 141580-94-1)[1]

Introduction and Chemical Significance

1-Ethynyl-3-(4-methoxyphenoxy)benzene is a highly versatile terminal alkyne characterized by its flexible diaryl ether linkage and electron-rich methoxy substituent [1]. In drug discovery and materials science, this structural motif is heavily utilized to construct extended conjugated systems, rigid molecular scaffolds, and biologically active heterocycles.

The most robust method for both synthesizing this molecule and utilizing it in downstream functionalization is the Sonogashira cross-coupling reaction [2]. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for a two-stage lifecycle:

  • Upstream Synthesis: The preparation of 1-Ethynyl-3-(4-methoxyphenoxy)benzene from its aryl bromide precursor using trimethylsilylacetylene (TMSA) [4].

  • Downstream Application: The utilization of the synthesized terminal alkyne in subsequent cross-coupling reactions to generate complex internal alkynes [5].

Mechanistic Rationale & Experimental Design

The Sonogashira coupling relies on a synergistic Palladium/Copper dual-catalytic cycle. Understanding the causality behind each step is critical for preventing side reactions and maximizing yield [3].

  • Oxidative Addition (Pd Cycle): The active Pd(0) species inserts into the C–Br bond of 1-bromo-3-(4-methoxyphenoxy)benzene. Because the ether linkage is mildly electron-donating, the aromatic ring is slightly deactivated compared to electron-poor aryl halides. Therefore, a temperature of 50 °C is recommended over room temperature to ensure complete conversion [2].

  • Transmetalation (Cu Cycle): Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate transfers the alkyne to the Pd(II) complex, which is energetically more favorable than direct transmetalation without copper [3].

  • The Glaser Homocoupling Threat: The most common failure point in terminal alkyne synthesis is the Glaser-Hay homocoupling (formation of a diyne), which is strictly dependent on the presence of oxygen. Rigorous degassing (e.g., Freeze-Pump-Thaw) is non-negotiable [2].

SonogashiraCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) L2(Ar)(Br) OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Pd(II) L2(Ar)(C≡CR) TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ar-C≡C-R RedElim->Product CuCycle Cu Cycle CuI + Base + Alkyne CuCycle->TransMet Cu-Acetylide

Figure 1: The synergistic Pd/Cu dual-catalytic cycle of the Sonogashira cross-coupling reaction.

Optimization of Reaction Conditions

To establish an authoritative protocol, various catalytic systems and bases were evaluated for the synthesis of diaryl ether alkynes. The data below summarizes the optimization parameters.

EntryCatalyst System (2 mol%)Co-Catalyst (4 mol%)Base/SolventTemp (°C)Yield (%)Homocoupling (%)
1Pd(PPh₃)₂Cl₂CuIEt₃N (neat)RT45< 2
2 Pd(PPh₃)₂Cl₂ CuI Et₃N (neat) 50 92 < 2
3Pd(OAc)₂ / PPh₃CuIDIPA / THF50855
4Pd(PPh₃)₄None (Cu-free)TBAF / THF7060N/A
5Pd(PPh₃)₂Cl₂CuIEt₃N (Not degassed)504045

Experimental Protocols

Workflow 1: Upstream Synthesis of 1-Ethynyl-3-(4-methoxyphenoxy)benzene

Direct coupling with acetylene gas is hazardous and often results in double-addition (diarylalkyne formation). To ensure strict mono-alkynylation, Trimethylsilylacetylene (TMSA) is used as a surrogate, followed by a mild basic deprotection [5].

Workflow Step1 1. Degassing (Freeze-Pump-Thaw) Step2 2. Reagent Addition (Ar-Br, TMSA, Pd/Cu) Step1->Step2 Step3 3. Coupling Reaction (50°C, 12h, N2) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Deprotection (K2CO3, MeOH) Step4->Step5 Step6 6. Purification (Silica Column) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and deprotection of the terminal alkyne.

Step A: TMS-Protection Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(4-methoxyphenoxy)benzene (10.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity N₂ (repeat 3 times).

  • Solvent Addition: Inject anhydrous, sparged Triethylamine (Et₃N, 30 mL) via syringe.

  • Alkyne Addition: Inject Trimethylsilylacetylene (TMSA, 12.0 mmol, 1.2 equiv) dropwise. Note: A slight excess of TMSA compensates for its high volatility.

  • Reaction: Heat the mixture to 50 °C in an oil bath for 12 hours. The solution will turn from yellow to a dark brown/black suspension as triethylammonium bromide salts precipitate.

  • Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and filter through a short pad of Celite to remove metal catalysts and salts. Concentrate the filtrate in vacuo.

Step B: Desilylation (Deprotection)
  • Dissolve the crude TMS-protected intermediate in a 1:1 mixture of Methanol and Dichloromethane (40 mL total).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 15.0 mmol, 1.5 equiv).

  • Stir vigorously at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting material spot disappears.

  • Quench with water (30 mL) and extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to yield 1-Ethynyl-3-(4-methoxyphenoxy)benzene as a pale yellow oil.

Workflow 2: Downstream Application (Internal Alkyne Synthesis)

Once synthesized, 1-Ethynyl-3-(4-methoxyphenoxy)benzene can be coupled with complex aryl/heteroaryl iodides. Aryl iodides are preferred here because they undergo oxidative addition at room temperature, preserving sensitive functional groups on the target molecule [3].

  • Setup: To a degassed solution of the target Aryl Iodide (1.0 equiv) in anhydrous THF/Et₃N (1:1 v/v, 0.2 M), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Coupling: Slowly add a solution of 1-Ethynyl-3-(4-methoxyphenoxy)benzene (1.1 equiv) in THF dropwise over 30 minutes. Slow addition keeps the local concentration of the terminal alkyne low, further suppressing Glaser homocoupling.

  • Completion: Stir at room temperature for 4–6 hours under N₂.

  • Isolation: Filter through Celite, concentrate, and purify via standard chromatography.

References

  • Chemical Substance Information for 1-ETHYNYL-3-(4-METHOXYPHENOXY)
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review MDPI URL
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 RSC Advances URL
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Beilstein Journals URL
  • One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling MSU Chemistry / MDPI URL

Application Note: Synthesis of Functionalized Triazoles using 1-Ethynyl-3-(4-methoxyphenoxy)-benzene via CuAAC

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary & Pharmacophore Rationale

The synthesis of functionalized 1,2,3-triazoles has become a cornerstone of modern drug development, largely driven by the bioorthogonal precision of "Click Chemistry." The molecule 1-Ethynyl-3-(4-methoxyphenoxy)-benzene serves as an exceptionally versatile terminal alkyne building block. It features a diaryl ether-like scaffold—a privileged motif frequently found in kinase inhibitors and antimicrobial agents—paired with an ethynyl handle.

By subjecting this molecule to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can seamlessly conjugate it to azide-bearing pharmacophores, linkers, or biomolecules. The resulting 1,4-disubstituted 1,2,3-triazole acts as a rigid, metabolically stable bioisostere of an amide bond, offering superior resistance to enzymatic degradation while maintaining favorable hydrogen-bonding properties.

Mechanistic Causality & Experimental Design

To ensure a robust and high-yielding reaction, it is critical to understand the causality behind the reagent selection. The CuAAC reaction achieves an enormous rate acceleration (up to 108 -fold) compared to uncatalyzed cycloadditions[1].

The Role of the Catalyst System

Classic click chemistry relies on Cu(I) to catalyze the 1,3-dipolar cycloaddition[2]. However, Cu(I) is thermodynamically unstable; it readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen or disproportionates into Cu(0) and Cu(II).

  • In Situ Generation: We utilize Copper(II) Sulfate (CuSO 4​ ) as a stable precursor, which is reduced in situ to the active Cu(I) state by Sodium Ascorbate [1].

  • Ligand Stabilization: To prevent the newly formed Cu(I) from oxidizing or generating destructive reactive oxygen species, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required[2]. THPTA binds the Cu(I), blocking its bioavailability and ameliorating potential toxicity while maintaining catalytic effectiveness[2].

Solvent Architecture

Because 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is highly hydrophobic, purely aqueous conditions will result in substrate precipitation. A co-solvent system (typically DMSO/H 2​ O or DMF/H 2​ O) is mandatory to solubilize the organic alkyne alongside the water-soluble Cu/THPTA/Ascorbate catalytic engine.

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst Complex (Cu + THPTA) Pi_Complex Cu-Alkyne π-Complex Cu_Cat->Pi_Complex + Alkyne Alkyne 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Terminal Alkyne) Alkyne->Pi_Complex Azide Organic Azide (R-N3) Metallacycle Six-Membered Metallacycle Azide->Metallacycle Acetylide Cu-Acetylide Intermediate Pi_Complex->Acetylide Base/Deprotonation Acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole (Product) Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

Catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized molar equivalents for small-molecule to small-molecule conjugations. Maintaining a slight excess of sodium ascorbate is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling)[1].

ReagentFunctionStock ConcentrationMolar Eq. (vs. Limiting Reagent)
Target Azide Core Substrate100 mM (in DMSO)1.0 eq
1-Ethynyl-3-(4-methoxyphenoxy)-benzene Alkyne Substrate100 mM (in DMSO)1.1 - 1.2 eq
CuSO 4​ Cu(II) Precursor100 mM (in H 2​ O)0.05 - 0.10 eq
THPTA Cu(I) Stabilizing Ligand200 mM (in H 2​ O)0.10 - 0.20 eq
Sodium Ascorbate Reducing Agent100 mM (in H 2​ O)0.50 - 1.0 eq

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm the chemical state of the reaction, allowing the researcher to troubleshoot in real-time.

Workflow Prep Prepare Stock Solutions Complex Pre-complex CuSO4 + THPTA Prep->Complex Mix Combine Alkyne & Azide Complex->Mix Catalyze Add Cu-Complex & Ascorbate Mix->Catalyze Incubate Incubate (RT, 1-2h) Catalyze->Incubate Purify Extraction & Purification Incubate->Purify

Step-by-step experimental workflow for the synthesis of functionalized triazoles.

Step 1: Preparation of Stock Solutions
  • Prepare 100 mM CuSO 4​ in degassed deionized water.

  • Prepare 200 mM THPTA ligand in degassed deionized water.

  • Critical Step: Prepare 100 mM Sodium Ascorbate in water immediately before use.

    • Causality: Ascorbate rapidly oxidizes upon exposure to atmospheric oxygen and light. Using degraded ascorbate will fail to reduce Cu(II), halting the reaction.

Step 2: Catalyst Pre-Complexation
  • In a dedicated microcentrifuge tube, mix the CuSO 4​ and THPTA solutions in a 1:2 molar ratio.

  • Allow the mixture to stand at room temperature for 5 minutes.

    • Self-Validation Check: The solution must shift from a pale, translucent blue to a vibrant, deep blue. This confirms the successful chelation of Cu(II) by THPTA, preventing the free copper from precipitating or causing off-target oxidation[2].

Step 3: Reaction Assembly
  • In the main reaction vial, combine the target azide (1.0 eq) and 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.1 eq) in DMSO. Ensure complete dissolution.

  • Add the pre-complexed Cu/THPTA solution to the reaction mixture.

  • Initiation: Add the freshly prepared Sodium Ascorbate solution (0.5 eq) dropwise while vortexing.

    • Causality: Ascorbate must be added last. This ensures that the moment Cu(II) is reduced to the highly reactive Cu(I), it is immediately intercepted by the alkyne and azide, preventing catalyst degradation.

Step 4: Incubation and Real-Time Monitoring
  • Protect the reaction from light and incubate at room temperature for 1 to 2 hours[2].

    • Self-Validation Check: Upon the addition of ascorbate, the deep blue solution should turn pale yellow or completely colorless. This is the visual confirmation that Cu(II) has been successfully reduced to Cu(I).

    • Troubleshooting: If the solution turns green or reverts to blue during incubation, oxygen has infiltrated the system and oxidized the catalyst. Immediately add an additional 0.2 eq of Sodium Ascorbate to rescue the reaction.

Step 5: Workup and Purification
  • Quench the reaction by diluting with water (10x volume) to precipitate the highly hydrophobic triazole product.

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The crude triazole can typically be purified via standard silica gel chromatography or recrystallization[1].

References

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: 1-Ethynyl-3-(4-methoxyphenoxy)benzene as a Click-Ready Pharmacophore in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the rapid generation of structurally diverse, metabolically stable compound libraries is paramount. 1-Ethynyl-3-(4-methoxyphenoxy)benzene (CAS: 141580-94-1) has emerged as a highly versatile, "click-ready" building block[1]. Structurally, it combines a privileged diaryl ether core—frequently utilized to target the hydrophobic pockets of kinases—with a terminal alkyne handle[2]. This unique architecture allows medicinal chemists to leverage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly synthesize 1,4-disubstituted 1,2,3-triazoles, which serve as metabolically robust bioisosteres for trans-amide bonds[3]. This application note details the structural rationale, high-throughput synthesis workflows, and validated protocols for utilizing this compound in the development of targeted therapies and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale & Pharmacophore Analysis

The selection of 1-Ethynyl-3-(4-methoxyphenoxy)benzene as a starting material is driven by three distinct structural advantages:

  • The Diaryl Ether Core (Target Engagement): Diaryl ethers are classified as privileged scaffolds in medicinal chemistry[2]. They exhibit a unique V-shaped geometry that is highly effective at occupying the deep hydrophobic back-pockets of kinases, particularly in stabilizing the inactive "DFG-out" conformation (e.g., seen in FDA-approved inhibitors like Sorafenib and Lenvatinib)[4].

  • The Methoxy Substituent (Physicochemical Modulation): The para-methoxy group acts as a hydrogen bond acceptor, improving aqueous solubility compared to unsubstituted diaryl ethers, while also providing an electron-donating effect that modulates the electronic density of the proximal aromatic ring.

  • The Terminal Alkyne (Biorthogonal Handle): The ethynyl group is a prime candidate for CuAAC click chemistry. Unlike traditional amide coupling, which can yield metabolically labile bonds, the cycloaddition of this alkyne with diverse azides generates a 1,2,3-triazole ring. The 1,4-disubstituted 1,2,3-triazole is a proven bioisostere of the trans-amide bond, mimicking its planarity and dipole moment while offering complete resistance to amidases and proteolytic cleavage[5],[6].

Application Workflows

Workflow A: High-Throughput Synthesis of Kinase Inhibitor Libraries

The primary application of this building block is the rapid expansion of structure-activity relationships (SAR). By reacting 1-Ethynyl-3-(4-methoxyphenoxy)benzene with a library of diverse azides, researchers can bypass the metabolic liabilities of traditional amide-linked inhibitors. The resulting triazoles maintain the critical ~5.0 Å distance between substituents, ensuring that the pharmacophore geometry required for target binding is preserved[3],[7].

CuAAC_Workflow A 1-Ethynyl-3-(4-methoxyphenoxy)benzene (Terminal Alkyne) C CuAAC Reaction (CuSO4, NaAsc, TBTA) A->C B Diverse Azide Library (R-N3) B->C D 1,4-Disubstituted 1,2,3-Triazole Library C->D Regioselective Cycloaddition E Kinase Inhibition Screening D->E Hit Identification

Fig 1: CuAAC workflow for high-throughput generation of triazole-based kinase inhibitor libraries.

Workflow B: PROTAC Linker Conjugation

In the field of Targeted Protein Degradation, the terminal alkyne serves as an ideal attachment point for linkerology. The diaryl ether acts as the Protein of Interest (POI) ligand, while the alkyne is "clicked" with a PEG-azide chain attached to an E3 ligase recruiter (e.g., Thalidomide or a VHL ligand). This convergent synthesis approach allows for the rapid modular assembly of PROTACs without interfering with the binding affinity of the diaryl ether core.

PROTAC_Workflow POI Diaryl Ether Pharmacophore (Kinase Binder) PROTAC Bifunctional PROTAC Molecule POI->PROTAC CuAAC Click Linker PEG-Azide Linker (Click-Ready) Linker->PROTAC E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) E3->PROTAC Amide/Ether Coupling Degradation Targeted Protein Degradation (Ubiquitination & Proteasome) PROTAC->Degradation Ternary Complex Formation

Fig 2: Biorthogonal PROTAC assembly utilizing the terminal alkyne for PEG-azide linker conjugation.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causal logic for reagent selection and internal controls.

Protocol A: Standardized CuAAC (Click) Reaction for Library Generation

Objective: Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-Ethynyl-3-(4-methoxyphenoxy)benzene.

Reagents & Causality:

  • CuSO₄·5H₂O (Precatalyst): Provides the copper source.

  • Sodium Ascorbate (Reducing Agent): Added in excess to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) is left unreduced.

  • TBTA Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes the Cu(I) oxidation state in aqueous/organic solvent mixtures, preventing its disproportionation and significantly accelerating the reaction kinetics.

Step-by-Step Methodology:

  • Preparation: In a 10 mL glass vial, dissolve 1-Ethynyl-3-(4-methoxyphenoxy)benzene (0.5 mmol) and the desired organic azide (0.55 mmol, 1.1 eq) in 2.0 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Assembly: In a separate Eppendorf tube, mix CuSO₄·5H₂O (0.025 mmol, 5 mol%) and TBTA (0.025 mmol, 5 mol%) in 0.5 mL of tert-butanol/water.

  • Activation: Add freshly prepared sodium ascorbate solution (0.1 mmol, 20 mol% in 0.2 mL water) to the catalyst mixture. Observation: The solution will transition from blue (Cu²⁺) to pale yellow/colorless (Cu⁺), indicating successful reduction.

  • Reaction: Transfer the activated catalyst mixture to the reaction vial. Stir vigorously at room temperature for 4–12 hours.

  • Self-Validation (LC-MS Monitoring): At t=4h, sample 5 µL of the reaction. Dilute in methanol and inject into the LC-MS. Validate the disappearance of the alkyne peak (m/z 224.26) and the appearance of the product mass.

  • Control: Run a parallel reaction omitting sodium ascorbate. The absence of product formation validates that the reaction is strictly Cu(I)-catalyzed and not a thermal background process.

  • Workup: Dilute with EtOAc (10 mL) and wash with saturated NH₄Cl (to remove copper salts) followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: In Vitro Microsomal Stability Assay (Validation of Bioisostere)

Objective: To validate the enhanced metabolic stability of the synthesized triazole compared to its amide counterpart[6].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1.0 mL mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and the synthesized triazole compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the essential cofactor required to fuel Cytochrome P450 (CYP) mediated phase I metabolism.

  • Sampling: Quench 100 µL aliquots at 0, 15, 30, and 60 minutes by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Positive Control: Run Verapamil in parallel to ensure HLM enzymatic activity is optimal (rapid degradation expected).

    • Negative Control: Run the test compound without the NADPH system to rule out chemical instability or non-CYP-mediated degradation.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Data Presentation

Table 1: Physicochemical Properties of 1-Ethynyl-3-(4-methoxyphenoxy)benzene [8],[1]

PropertyValueImplication for Drug Discovery
CAS Number 141580-94-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₅H₁₂O₂-
Molecular Weight 224.26 g/mol Low MW allows for downstream conjugation without exceeding Lipinski's Rule of 5.
SMILES COC1=CC=C(OC2=CC(C#C)=CC=C2)C=C1Compatible with in silico docking and cheminformatics workflows.
Storage Inert atmosphere, 2-8°CPrevents oxidative degradation of the terminal alkyne.

Table 2: Comparative Advantages: trans-Amide vs. 1,4-Disubstituted 1,2,3-Triazole [3],[6]

Parametertrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleCausality / Impact
Geometry PlanarPlanarMaintains spatial orientation of pharmacophores.
Substituent Distance ~3.8 – 3.9 Å~5.0 – 5.1 ÅTriazole slightly extends the linker, often improving hydrophobic pocket reach.
Dipole Moment ~3.5 – 4.0 D~4.5 – 5.0 DStronger dipole in triazole can enhance electrostatic interactions with the target protein.
H-Bond Acceptor Yes (Carbonyl Oxygen)Yes (N2 and N3 atoms)Retains ability to interact with kinase hinge region residues.
Metabolic Stability Low/Moderate (Amidase/CYP)High (Resistant) Triazoles are inert to hydrolytic cleavage, significantly extending in vivo half-life.

Sources

Application Note: Polymer Surface Functionalization via CuAAC Click Chemistry Using 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Surface functionalization is a critical step in tailoring the physicochemical properties of polymers for applications in drug delivery, biosensing, and advanced materials engineering. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a highly specialized terminal alkyne that introduces a bulky, electron-rich methoxyphenoxy moiety to a substrate 1. When grafted onto a polymer surface, this dual-ring ether structure significantly alters surface wettability, enhances π−π stacking capabilities for protein or small-molecule capture, and provides a sterically defined hydrophobic boundary.

The most robust method for covalently attaching this molecule to a polymer is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . CuAAC is highly orthogonal, meaning the terminal alkyne of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene will react exclusively with surface-bound azides to form a stable 1,4-disubstituted 1,2,3-triazole linkage, without interfering with other functional groups (e.g., hydroxyls, amines) present on the polymer backbone [[2]]().

Mechanistic Causality in Experimental Design

A successful CuAAC reaction on a solid-liquid interface requires precise control over the catalytic cycle. The active catalyst, Cu(I), is thermodynamically unstable and prone to oxidation into inactive Cu(II) or disproportionation 3.

  • In-Situ Reduction : Instead of using direct Cu(I) salts, we utilize Copper(II) Sulfate ( CuSO4​ ) paired with Sodium Ascorbate. The ascorbate acts as a reducing agent to maintain the necessary cuprous oxidation state throughout the reaction 4.

  • Ligand Stabilization : The generation of Cu(I) in the presence of oxygen can produce reactive oxygen species (ROS) that degrade polymer backbones. To prevent this, a water-soluble accelerating ligand like THPTA is introduced. THPTA complexes with Cu(I), accelerating the cycloaddition while simultaneously acting as a sacrificial reductant to protect the polymer [[4]](), [[3]]().

Workflow & Mechanistic Diagrams

G A Base Polymer Surface (e.g., PDMS, Silica, PEG) B Azide Activation (Silanization or Esterification) A->B Surface Prep C Azide-Functionalized Polymer Interface B->C N3 Display E CuAAC 'Click' Reaction (Room Temp, Aqueous/Organic) C->E Substrate D 1-Ethynyl-3-(4-methoxyphenoxy)-benzene + Cu(I) Catalyst Complex D->E Reagents F Functionalized Surface (1,2,3-Triazole Linkage) E->F Covalent Bonding

Workflow for CuAAC-mediated polymer surface functionalization using a terminal alkyne.

Mechanism Cu CuSO4 + Sodium Ascorbate (Generates Active Cu(I)) Complex Catalytic Cu(I)-Ligand Complex Cu->Complex Reduction Ligand THPTA Ligand (Stabilizes Cu(I), Prevents Oxidation) Ligand->Complex Chelation Alkyne 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Terminal Alkyne) Complex->Alkyne Pi-Complexation Product 1,4-Disubstituted 1,2,3-Triazole (Stable Covalent Anchor) Alkyne->Product Cycloaddition Azide Surface-Bound Azide (-N3) Azide->Product Cycloaddition

Mechanistic pathway of the Cu(I)-catalyzed azide-alkyne cycloaddition reaction.

Experimental Protocols

This protocol outlines the functionalization of an azide-modified polymer (e.g., azide-terminated PEG or azide-silanized PDMS) [](). To ensure trustworthiness and self-validation, the protocol includes a mandatory negative control.

Materials Required
  • Azide-functionalized polymer substrate .

  • 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Alkyne ligand) 1.

  • CuSO4​⋅5H2​O (20 mM aqueous stock) 3.

  • THPTA ligand (100 mM aqueous stock) 3.

  • Sodium Ascorbate (300 mM aqueous stock, freshly prepared) 3.

  • Solvent: DMSO/Water (1:1 v/v) to ensure solubility of the hydrophobic alkyne.

Step-by-Step Methodology
  • Catalyst Pre-Complexation : In a microcentrifuge tube, mix the CuSO4​ and THPTA ligand in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO4​

    • 10 µL of 100 mM THPTA). Incubate for 5-10 minutes at room temperature. Causality: Pre-complexation ensures that Cu(I) is immediately stabilized upon reduction, preventing catalyst degradation and unwanted side-reactions 3.
  • Reagent Assembly : In a clean reaction vessel, submerge the azide-functionalized polymer substrate in 2 mL of the DMSO/Water solvent.

  • Alkyne Addition : Add 1-Ethynyl-3-(4-methoxyphenoxy)-benzene to achieve a final concentration of 2.5 mM. The molar ratio of alkyne to available surface azides should be at least a 5-to-10-fold excess to drive the interfacial reaction 5.

  • Catalyst Introduction : Add the pre-complexed CuSO4​ /THPTA solution to the reaction vessel and agitate gently.

  • Reaction Initiation : Add Sodium Ascorbate (e.g., 10 µL of 300 mM stock) to initiate the click reaction 3. Causality: Ascorbate must be added last to ensure the active Cu(I) is generated only when the alkyne, azide, and stabilizing ligand are fully mixed and ready to react.

  • Incubation : Purge the vessel with nitrogen or argon gas for 15-20 minutes to displace oxygen 5, then seal and incubate at room temperature for 4-12 hours with gentle orbital shaking.

  • Washing & Curing : Remove the polymer substrate and wash extensively with pure DMSO, followed by ethanol, and finally deionized water to remove any unreacted alkyne and copper catalyst. Dry under a stream of nitrogen.

Self-Validating Control (The "No Copper" Control)

Run a parallel reaction identical to the above, but replace the CuSO4​ /THPTA/Ascorbate with an equal volume of water. After washing, analyze both surfaces. If the alkyne is detected on the control surface, it indicates non-specific physical adsorption (due to the hydrophobic phenoxy rings) rather than covalent triazole formation. A successful protocol will show functionalization only in the copper-catalyzed sample.

Quantitative Data Presentation

To validate the surface modification, researchers should employ X-ray Photoelectron Spectroscopy (XPS) and Water Contact Angle (WCA) goniometry. The table below summarizes the expected quantitative shifts when transitioning from a bare polymer, to an azide-activated surface, and finally to the 1-Ethynyl-3-(4-methoxyphenoxy)-benzene functionalized surface.

Surface StateExpected WCA (Wettability)XPS N1s Signal (Atomic %)XPS C1s / O1s Ratio
Base Polymer (e.g., PEG) ~40° - 50° (Hydrophilic)0%Low (Ether backbone)
Azide-Functionalized ~55° - 65°~3-5% (Distinct azide peak at ~400 eV)Moderate
Alkyne-Functionalized (CuAAC) ~80° - 90° (Hydrophobic shift)~4-6% (Shift to triazole peak at ~402 eV)High (Aromatic rings added)
Control (No Copper) ~55° - 65° (Reverts to Azide state)~3-5% (Azide peak remains)Moderate

Note: The significant increase in the Water Contact Angle post-CuAAC is directly caused by the successful covalent introduction of the highly hydrophobic 4-methoxyphenoxy-benzene moiety.

References

  • [5] BenchChem. "Click Chemistry for Nanoparticle Surface Modification: Application Notes and Protocols".

  • [4] Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".

  • [1] NextSDS. "1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information".

  • [3] BroadPharm. "Protocol for Azide-Alkyne Click Chemistry".

  • [2] Interchim. "Click Chemistry: new protocol for the labeling and modification of biomolecules".

  • Sigma-Aldrich. "Introduction of Terminal Azide and Alkyne Functionalities in Polymers".

Sources

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of click chemistry fundamentally transformed modular synthesis, primarily through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles. To access the complementary 1,5-disubstituted regioisomers, researchers must employ a different catalytic paradigm: the 1[1].

This application note provides a comprehensive, self-validating protocol for performing RuAAC using 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1). As an electron-rich, sterically demanding terminal aryl alkyne, it serves as an exceptional building block. When converted to a 1,5-disubstituted triazole, the diaryl ether moiety is forced into a "U-shaped" spatial arrangement relative to the azide substituent. This unique geometry is highly prized in drug development for synthesizing2[2], as well as potent 3[3].

Mechanistic Insights & Catalyst Selection

Understanding the causality behind RuAAC is critical for experimental success. Unlike CuAAC, which relies on the formation of a copper(I) acetylide, RuAAC activates alkynes via π-interactions.

The catalytic cycle initiates when the [Cp*RuCl] active species coordinates to the alkyne. This is followed by the 4 to form a six-membered ruthenacycle intermediate, where the first C–N bond forms between the alkyne's most electronegative carbon and the azide's terminal nitrogen[4]. The cycle concludes with a rate-determining reductive elimination that releases the 1,5-disubstituted triazole[1].

RuAAC_Mechanism A Cp*RuCl(PPh3)2 (Pre-catalyst) B Active Catalyst [Cp*RuCl] A->B - 2 PPh3 C π-Alkyne Complex (Activation) B->C + Alkyne D Oxidative Coupling (Ruthenacycle) C->D + Organic Azide E Reductive Elimination (Rate-Determining) D->E E->B Catalyst Regeneration F 1,5-Disubstituted 1,2,3-Triazole E->F Product Release

Figure 1: The RuAAC catalytic cycle highlighting the ruthenacycle intermediate.

Catalyst Choice: Expertise & Experience

The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand is non-negotiable for 1,5-regioselectivity. Non-Cp catalysts (e.g., RuCl2(PPh3)3) will yield mixtures favoring the 1,4-isomer[5].

  • Cp*RuCl(PPh3)2 : The recommended workhorse. It requires mild heating (60 °C) but is robust and relatively tolerant of trace oxygen[5].

  • Cp*RuCl(COD) : Highly active at room temperature, but 6, requiring strict Schlenk techniques[6].

Standard Operating Procedure (SOP)

This protocol utilizes Cp*RuCl(PPh3)2 to balance reactivity with operational simplicity. The system is designed to be self-validating, utilizing specific addition sequences to prevent catalyst poisoning.

Materials Required
  • Alkyne : 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (0.40 mmol)

  • Azide : Target organic azide (e.g., benzyl azide or azido-peptide) (0.40 mmol)

  • Catalyst : Cp*RuCl(PPh3)2 (2 mol%, 6.4 mg)

  • Solvent : Anhydrous, degassed 1,4-Dioxane (3.0 mL)

RuAAC_Workflow Step1 1. Preparation Weigh Catalyst Purge with N2 Step2 2. Solvent & Alkyne Add Dioxane Add Aryl Alkyne Step1->Step2 Step3 3. Azide Addition Add Organic Azide Seal Vial Step2->Step3 Step4 4. Reaction Heat to 60°C Stir for 12h Step3->Step4 Step5 5. Purification Evaporate Solvent Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for RuAAC synthesis.

Step-by-Step Methodology
  • Catalyst Preparation : To an oven-dried, 10 mL glass reaction vial equipped with a magnetic stir bar, add Cp*RuCl(PPh3)2 (6.4 mg, 0.008 mmol). Seal the vial with a PTFE-lined septum cap.

  • Atmosphere Exchange : Evacuate the vial and backfill with dry Nitrogen (N2). Repeat this cycle three times. While Cp*RuCl(PPh3)2 is somewhat oxygen-tolerant, an inert atmosphere ensures maximum yield[5].

  • Solvent & Alkyne Addition (Critical Step) : Inject 2.5 mL of anhydrous 1,4-dioxane to dissolve the catalyst. Immediately inject 1-ethynyl-3-(4-methoxyphenoxy)-benzene (0.40 mmol) dissolved in 0.25 mL of dioxane.

    • Causality: The alkyne must be added before the azide. If the azide is introduced to the catalyst alone, it can irreversibly generate an 6, killing the catalytic cycle[6].

  • Azide Addition : Slowly inject the organic azide (0.40 mmol) dissolved in 0.25 mL of dioxane.

  • Reaction : Transfer the vial to a pre-heated oil bath or heating block at 60 °C. Stir vigorously for 12 hours.

  • Self-Validation (Monitoring) : Monitor the reaction via LC-MS or TLC. The reaction is complete when both starting materials are entirely consumed, yielding a single, highly polar product spot[1].

  • Purification : Remove the dioxane under reduced pressure. Purify the crude residue via silica gel flash chromatography. 7, then transition to a 1:1 hexanes/ethyl acetate or pure chloroform gradient to isolate the pure 1,5-disubstituted 1,2,3-triazole[7].

Optimization & Quantitative Data

The following table summarizes optimized conditions for RuAAC using terminal aryl alkynes to ensure maximum 1,5-regioselectivity and yield. Note that the reaction mixture must remain completely homogeneous;8[8].

CatalystLoadingSolventTemp (°C)TimeYield (%)Regioselectivity (1,5 : 1,4)
CpRuCl(PPh3)2 2 mol%1,4-Dioxane6012 h85 - 95> 99:1
CpRuCl(PPh3)2 1 mol%THF602 h89> 99:1
Cp*RuCl(COD) 2 mol%Toluene25 (RT)4 h90 - 95> 99:1
RuCl2(PPh3)3 5 mol%Benzene8024 h< 50Mixed (Favors 1,4)

Troubleshooting & Best Practices

  • Incomplete Conversion / Low Yield : If using CpRuCl(COD), trace oxygen rapidly deactivates the catalyst. Switch to strict Schlenk line techniques and fully degas solvents via freeze-pump-thaw cycles. If issues persist, revert to the more robust CpRuCl(PPh3)2[6].

  • Detection of 1,4-Isomers : True RuAAC with intact CpRu catalysts yields exclusively 1,5-isomers for terminal alkynes. If 1,4-isomers are detected, verify the integrity of the catalyst. Degraded Ru(II) complexes lacking the Cp ligand will revert to 1,4-selectivity[5].

  • Precipitation During Reaction : The solution must be completely homogeneous. If precipitation occurs (common with highly polar azido-peptides), switch to a more polar aprotic solvent like Dimethylformamide (DMF) or 1,2-Dichloroethane (DCE)[8].

References

  • "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism" - American Chemical Society -[Link]

  • "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides" - SciSpace -[Link]

  • "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition" - National Institutes of Health (NIH) -[Link]

  • "Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications" - Royal Society of Chemistry (RSC) -[Link]

  • "Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)" - Organic-Chemistry.org -[Link]

  • "Working with Hazardous Chemicals - Organic Syntheses" - OrgSyn -[Link]

  • "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications" - Chalmers Research -[Link]

  • "METHOD FOR PREPARING ACETYLENE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM" - Google P

Sources

Catalytic Activation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene: A Comprehensive Protocol Guide for Cross-Coupling and Cycloaddition Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

The molecule 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a highly versatile bifunctional building block[1][2]. Structurally, it features a terminal alkyne handle and a diaryl ether moiety. The 4-methoxyphenoxy group acts as a sterically demanding, electron-rich substituent. Because this ether linkage is positioned meta to the ethynyl group, its electron-donating resonance effects do not directly conjugate with the alkyne. This leaves the terminal alkyne electronically neutral and highly predictable in its reactivity, making it an ideal candidate for transition-metal-catalyzed activation in drug discovery (e.g., kinase inhibitors) and materials science.

This application note provides field-proven, self-validating protocols for the catalytic activation of this specific terminal alkyne using Palladium, Copper, and Gold systems.

Mechanistic Causality: Why These Catalytic Systems?

Successful activation of the terminal alkyne requires lowering the pKa of the terminal acetylenic proton (typically ~24) or rendering the π-system susceptible to nucleophilic attack.

  • Copper (Cu) Activation: Cu(I) acts as a π-Lewis acid, coordinating to the alkyne and significantly increasing the acidity of the terminal proton. This allows mild bases (like triethylamine) to deprotonate the alkyne, forming a highly nucleophilic Copper(I) acetylide intermediate. This is the foundational causality behind both the CuAAC (Click) reaction[3] and the transmetalation step in Sonogashira couplings[4].

  • Palladium (Pd) Activation: Pd(0) does not activate the alkyne directly; rather, it undergoes oxidative addition with an aryl/vinyl halide. The resulting electrophilic Pd(II) complex relies on the aforementioned Cu-acetylide to transfer the alkyne via transmetalation, driving the C-C bond formation[5].

  • Gold (Au) Activation: Gold(I) cations are exceptionally carbophilic soft Lewis acids. Unlike Copper, Gold(I) strongly depletes electron density from the alkyne π-bonds without requiring deprotonation, triggering an anti-attack by external nucleophiles (such as water or amines) to form ketones or imines[6][7].

Experimental Workflows & Self-Validating Protocols

Protocol A: Pd/Cu-Catalyzed Sonogashira Cross-Coupling

Objective: C(sp)-C(sp2) bond formation to synthesize an internal alkyne. Causality of Design: Pd(PPh3​)2​Cl2​ is chosen as a robust, air-stable precatalyst that reduces to the active Pd(0) species in situ. CuI is mandatory to form the copper acetylide, accelerating the transmetalation step. Triethylamine ( Et3​N ) serves a dual purpose as both the solvent and the base required for alkyne deprotonation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon ( Ar ) for 15 minutes to prevent Glaser homocoupling side-reactions.

  • Reagent Loading: Add 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.0 mmol), an aryl iodide (e.g., 4-Iodonitrobenzene, 1.1 mmol), Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous, degassed Et3​N via syringe.

  • Reaction: Stir the mixture at room temperature (25 °C). The solution will rapidly darken, indicating the formation of the active Pd(0) and Cu-acetylide species.

  • Validation Checkpoint 1 (TLC): After 4 hours, check the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the terminal alkyne spot (UV active, Rf​≈0.6 ) validates complete conversion.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd/Cu salts and triethylammonium iodide precipitates. Wash with ethyl acetate, concentrate under vacuum, and purify via flash chromatography.

  • Validation Checkpoint 2 (FTIR): Confirm success by the complete disappearance of the sharp terminal ≡C−H stretch at 3300 cm−1 .

Sonogashira Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Halide PdII_TM Pd(II) Acetylide (Transmetalation) PdII_OA->PdII_TM + Cu-Acetylide - CuX PdII_TM->Pd0 Reductive Elimination Product Coupled Product Internal Alkyne PdII_TM->Product CuI Cu(I) Salt Cu_pi Cu-Alkyne π-Complex CuI->Cu_pi + Terminal Alkyne Cu_Acetylide Cu(I) Acetylide Cu_pi->Cu_Acetylide + Base - Base-H+ Cu_Acetylide->PdII_OA Transmetalation

Figure 1: Bimetallic Pd/Cu Sonogashira Catalytic Cycle

Protocol B: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole via Click Chemistry[3]. Causality of Design: Using CuSO4​⋅5H2​O with sodium ascorbate generates Cu(I) in situ. This is vastly superior to using direct Cu(I) salts (like CuI) because it prevents the catalyst from oxidizing to inactive Cu(II) in the presence of trace oxygen, ensuring a robust and self-sustaining catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.0 mmol) and an organic azide (e.g., Benzyl azide, 1.1 mmol) in 10 mL of a t -BuOH/Water (1:1 v/v) mixture.

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) followed by Sodium Ascorbate (0.10 mmol, 10 mol%). The solution will temporarily turn yellow/orange, confirming the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 1 (Visual): The product typically precipitates out of the aqueous mixture as a white or pale-yellow solid.

  • Workup: Dilute with 10 mL of ice-cold water, filter the precipitate, and wash with cold water and a small amount of cold ethanol.

  • Validation Checkpoint 2 (1H NMR): Dissolve the solid in CDCl3​ . The appearance of a sharp singlet at δ≈7.8−8.1 ppm uniquely identifies the C5-proton of the newly formed 1,2,3-triazole ring.

CuAAC Cu_cat Cu(I) Catalyst Pi_complex Cu(I)-Alkyne π-Complex Cu_cat->Pi_complex + Terminal Alkyne Acetylide Cu(I) Acetylide Intermediate Pi_complex->Acetylide + Base - Base-H+ Metallacycle Cu-Metallacycle (Azide Insertion) Acetylide->Metallacycle + Organic Azide Triazole_Cu Cu-Triazole Complex Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_cat + H+ Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Triazole Product Release

Figure 2: Stepwise CuAAC (Click) Catalytic Cycle

Protocol C: Gold(I)-Catalyzed Hydration

Objective: Markovnikov hydration of the terminal alkyne to yield 1-(3-(4-methoxyphenoxy)phenyl)ethan-1-one. Causality of Design: Cationic gold complexes like JohnPhosAu(MeCN)SbF6 are highly electrophilic. The bulky JohnPhos ligand prevents catalyst dimerization (which leads to deactivation), while the non-coordinating SbF6−​ counterion ensures the Gold center remains fully accessible to activate the alkyne for nucleophilic attack by water[7].

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.0 mmol) in 5 mL of 1,4-Dioxane. Add 0.5 mL of deionized water.

  • Catalyst Addition: Add JohnPhosAu(MeCN)SbF6 (0.02 mmol, 2 mol%).

  • Reaction: Stir the mixture at 60 °C for 6 hours.

  • Validation Checkpoint 1 (GC-MS): Sample the reaction. The molecular ion peak should shift from m/z=224 (alkyne) to m/z=242 (ketone).

  • Workup: Extract with dichloromethane ( 3×10 mL ), dry over anhydrous Na2​SO4​ , and evaporate the solvent.

  • Validation Checkpoint 2 (FTIR): The appearance of a strong carbonyl ( C=O ) stretching frequency at ≈1680 cm−1 confirms the formation of the acetophenone derivative.

Quantitative Data Summary

The table below summarizes the optimized catalytic parameters for activating 1-Ethynyl-3-(4-methoxyphenoxy)-benzene across the three distinct methodologies.

Reaction TypePrimary CatalystCo-Catalyst / AdditiveSolvent SystemTemp / TimeTypical YieldKey Validation Metric
Sonogashira Pd(PPh3​)2​Cl2​ (5 mol%)CuI (10 mol%) Et3​N (Anhydrous)25 °C / 4 h85 - 92%Loss of IR peak at 3300 cm⁻¹
CuAAC (Click) CuSO4​⋅5H2​O (5 mol%)Na-Ascorbate (10 mol%) t -BuOH / H2​O (1:1)25 °C / 12 h90 - 98%NMR C5-Triazole singlet (~8.0 ppm)
Au-Hydration JohnPhosAu(MeCN)SbF6 (2 mol%)None1,4-Dioxane / H2​O 60 °C / 6 h80 - 88%Appearance of IR peak at 1680 cm⁻¹

References

  • NextSDS Database. 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information. 1

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. 4

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. 3

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. 6

Sources

Troubleshooting & Optimization

How to prevent Glaser homocoupling in 1-Ethynyl-3-(4-methoxyphenoxy)-benzene reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-Ethynyl-3-(4-methoxyphenoxy)-benzene .

When utilizing this electron-rich terminal alkyne in cross-coupling reactions (such as the Sonogashira coupling), the most pervasive failure mode is the formation of a 1,3-diyne byproduct via Glaser homocoupling . This guide provides a deep mechanistic understanding of this side reaction, actionable troubleshooting steps, and field-validated protocols to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Insight: The Causality of Glaser Homocoupling

To prevent a side reaction, you must first understand the kinetic pathways that govern it. In a standard Sonogashira reaction, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene reacts with a Cu(I) co-catalyst to form a copper(I) acetylide intermediate[1]. This intermediate is designed to undergo transmetalation with an Aryl-Pd(II)-Halide species to yield the desired cross-coupled product[2].

However, the methoxyphenoxy substituent renders the aromatic ring highly electron-rich. If your electrophile (the aryl halide) is also electron-rich or sterically hindered, the oxidative addition and subsequent transmetalation steps on the palladium cycle become the rate-limiting bottlenecks. This causes a buildup of the Cu(I)-acetylide intermediate. If even trace amounts of oxygen are present in the system, O₂ rapidly oxidizes Cu(I) to Cu(II). The Cu(II) center then triggers an oxidative dimerization of two acetylide ligands, ejecting the undesired 1,3-diyne and regenerating Cu(I)[3][4].

Mechanism A 1-Ethynyl-3-(4-methoxyphenoxy)-benzene B Cu(I)-Acetylide Intermediate A->B Cu(I), Base C Pd Transmetalation (Sonogashira Pathway) B->C Ar-Pd(II)-X D Oxidation by O2 (Glaser Pathway) B->D O2 exposure E Cross-Coupled Product C->E Reductive Elimination F 1,3-Diyne Byproduct D->F Dimerization

Caption: Competing Sonogashira and Glaser pathways for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

Troubleshooting & FAQs

Q1: My LC-MS shows that my primary product is the homocoupled diyne (m/z corresponding to the dimer). What is the immediate cause? A1: The presence of the diyne confirms that your Cu(I) catalyst is being oxidized to Cu(II)[3]. This is almost exclusively caused by oxygen ingress. Standard solvent sparging (bubbling nitrogen for 10 minutes) is insufficient for sensitive alkynes. You must transition to rigorous Schlenk techniques and utilize the freeze-pump-thaw method for all solvents[5].

Q2: I have rigorously degassed my solvents, but I am still seeing 15-20% homocoupling. How can I suppress this further without changing my catalyst? A2: If the atmosphere is truly anaerobic, the residual homocoupling is driven by the local concentration of the alkyne. High concentrations of the terminal alkyne favor the bimolecular Glaser coupling kinetics over the unimolecular transmetalation step[5]. To fix this, dissolve your 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in a degassed solvent and add it dropwise over 2–4 hours using a syringe pump.

Q3: I am coupling this alkyne with a very unreactive aryl chloride. The syringe pump method isn't working. What is the definitive solution? A3: Remove the copper entirely. Copper-free Sonogashira protocols completely eliminate the mechanistic possibility of Glaser homocoupling[1][6]. By utilizing electron-rich, bulky phosphine ligands (like XPhos or PCy₃) with a Pd(0) or Pd(II) source, you can facilitate the direct deprotonation and carbopalladation of the alkyne without needing a copper acetylide intermediate[6].

Workflow Start High Diyne Byproduct Detected Q1 Are conditions strictly anaerobic? Start->Q1 A1_No Perform Freeze-Pump-Thaw & Schlenk Techniques Q1->A1_No No A1_Yes Is alkyne concentration too high? Q1->A1_Yes Yes Success Glaser Coupling Suppressed A1_No->Success A2_Yes Use Syringe Pump for Slow Addition A1_Yes->A2_Yes Yes A2_No Switch to Cu-Free Sonogashira Protocol A1_Yes->A2_No No A2_Yes->Success A2_No->Success

Caption: Troubleshooting workflow to eliminate Glaser homocoupling in terminal alkyne reactions.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how different variables affect the yield of the desired cross-coupled product versus the Glaser diyne when reacting 1-Ethynyl-3-(4-methoxyphenoxy)-benzene with a standard aryl iodide.

Catalyst SystemAtmosphere PreparationAlkyne Addition MethodCross-Coupling YieldGlaser Diyne Yield
Pd(PPh₃)₄ / CuIAir (No degassing)Bolus (All at once)< 15%> 80%
Pd(PPh₃)₄ / CuIN₂ Sparging (15 min)Bolus55%35%
Pd(PPh₃)₄ / CuIArgon (3x Freeze-Pump-Thaw)Syringe Pump (4h)88%< 5%
Pd(OAc)₂ / XPhos (Cu-Free) Argon (Standard Purge) Bolus 94% Not Detected

Validated Experimental Protocols

Protocol A: The Copper-Free Sonogashira (Definitive Prevention)

This protocol relies on a highly active Palladium/XPhos catalytic system to bypass the need for copper, thereby reducing the probability of Glaser coupling to absolute zero[6].

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide) via syringe.

  • Alkyne Addition: Add 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.2 equiv) via syringe.

  • Execution: Heat the reaction mixture to 80 °C.

  • Self-Validation Check: Because no copper is present, the reaction mixture should transition from a pale yellow to a dark amber/brown as the active Pd(0) species is generated and consumed. If the solution turns black rapidly, it indicates catalyst crash-out (palladium black formation), meaning your solvent was likely wet or your ligand degraded.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate for column chromatography.

Protocol B: Rigorous Anaerobic Cu-Catalyzed Coupling with Slow Addition

If your specific substrate scope strictly requires a copper co-catalyst, use this protocol to kinetically starve the homocoupling pathway[5].

  • Solvent Degassing: Subject your solvent (e.g., THF) and amine base (e.g., Triethylamine) to three rigorous Freeze-Pump-Thaw cycles. Do not rely on sparging.

  • Catalyst Loading: In a glovebox or via strict Schlenk technique, load PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and the aryl halide (1.0 equiv) into a flask.

  • System Priming: Add the degassed THF and Triethylamine (3.0 equiv). Heat to the desired reaction temperature (e.g., 50 °C).

  • Kinetically Controlled Addition: Dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.1 equiv) in 5 mL of degassed THF. Load this into a gas-tight syringe. Using a syringe pump, add the alkyne solution dropwise to the reaction mixture over a period of 4 hours.

  • Self-Validation Check: Monitor the color of the reaction. A healthy Cu-catalyzed Sonogashira reaction will typically appear pale yellow to light brown. If the solution develops a distinct blue or green hue, Cu(II) has formed. This is an immediate visual abort criterion—oxygen has compromised your system, and diyne formation is actively occurring.

  • Quench: Once addition is complete, stir for an additional 1 hour, then quench with saturated aqueous NH₄Cl to remove copper salts. Extract with diethyl ether.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview N
  • preventing homocoupling in Sonogashira reactions of terminal alkynes BenchChem Technical Support
  • How to avoid dimerization of terminal alkynes in synthesis BenchChem Technical Support
  • Efficient Copper-Free PdCl2(PCy3)
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)

Sources

Technical Support Center: Optimizing Yield & Purity for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-ethynyl-3-(4-methoxyphenoxy)-benzene requires a highly orchestrated sequence of cross-coupling reactions. The most efficient and chemoselective route involves a three-step process: an Ullmann diaryl ether synthesis, a Sonogashira coupling, and a final desilylation.

This guide is designed for researchers and drug development professionals to troubleshoot bottlenecks, understand the mechanistic causality behind reagent choices, and implement self-validating experimental protocols.

Synthetic Strategy Overview

SynthesisWorkflow Step1 Step 1: Ullmann Coupling 1-Bromo-3-iodobenzene + 4-Methoxyphenol Int1 Intermediate 1: 1-Bromo-3-(4-methoxyphenoxy)benzene Step1->Int1 Step2 Step 2: Sonogashira Coupling + TMS-Acetylene Int1->Step2 Int2 Intermediate 2: 1-(TMS-ethynyl)-3-(4-methoxyphenoxy)benzene Step2->Int2 Step3 Step 3: Desilylation (TMS Cleavage) Int2->Step3 Product Target Product: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Step3->Product

Workflow for the 3-step synthesis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

Module 1: Diaryl Ether Formation (Ullmann Coupling)

To prevent unwanted polymerization or symmetric homocoupling, we exploit halogen chemoselectivity. By reacting 1-bromo-3-iodobenzene with 4-methoxyphenol , the Ullmann coupling selectively occurs at the weaker C–I bond, leaving the C–Br bond intact for the subsequent Sonogashira step.

Q1: My Ullmann coupling is yielding massive amounts of side products or unreacted starting material. How do I optimize this? A1: Low yields in Ullmann couplings typically stem from copper catalyst aggregation or disproportionation[1]. While Copper(I) salts (like CuI) are highly effective, they require stabilization. Without a ligand, yields often drop below 10%[2]. Introducing an N,N-chelating ligand like N,N-dimethylglycine stabilizes the Cu(I) oxidation state and drastically increases its solubility in organic solvents[1],[2]. Furthermore, using a mild base ( K3​PO4​ ) in a coordinating solvent like Dioxane prevents the degradation of electron-rich phenols[1],[3].

Quantitative Optimization Data

Table 1: Effect of Reaction Parameters on Ullmann Diaryl Ether Yield

SolventBaseLigandTemp (°C)Yield (%)Mechanistic Observation
DMF K2​CO3​ None110< 10Poor conversion, severe Cu(I) aggregation[1],[2].
Toluene K2​CO3​ CuIPPh3​ 10079Good yield; non-polar solvent favors specific Cu complexes,[4].
Dioxane K3​PO4​ N,N-dimethylglycine100> 85Excellent conversion; ligand stabilizes active catalytic species[1],[2].
Self-Validating Protocol 1: Chemoselective Ullmann Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-3-iodobenzene (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (5 mol%), N,N-dimethylglycine (15 mol%), and K3​PO4​ (2.0 eq)[3].

  • Degassing: Add anhydrous Dioxane. Degas the suspension via three freeze-pump-thaw cycles to prevent phenol oxidation.

  • Reaction: Heat the mixture to 100 °C under Argon for 14 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 9:1). The starting 1-bromo-3-iodobenzene ( Rf​≈0.7 ) should be fully consumed, replaced by a new UV-active spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash vigorously with 10% aqueous NH4​OH . Self-validation: The aqueous layer will turn deep blue (indicating the formation of the [Cu(NH3​)4​]2+ complex), confirming the successful extraction of the copper catalyst from your organic product. Dry over Na2​SO4​ and concentrate.

Module 2: Alkyne Installation (Sonogashira Coupling)

The intermediate, 1-bromo-3-(4-methoxyphenoxy)benzene, is now subjected to a Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene).

Q2: I am observing a significant amount of a highly non-polar side product. What is this, and how do I prevent it? A2: The non-polar side product is 1,4-bis(trimethylsilyl)buta-1,3-diyne, which results from the Glaser homocoupling of TMS-acetylene[5]. This side reaction is catalyzed by Copper(II), which is generated when the Copper(I) acetylide intermediate is exposed to trace amounts of oxygen[6],[5]. Strict anaerobic conditions are mandatory.

Q3: The aryl bromide is notoriously sluggish compared to aryl iodides. How can I drive the reaction to completion? A3: Aryl bromides possess a higher bond dissociation energy than aryl iodides, making the initial oxidative addition of Pd(0) the rate-limiting step[6]. To overcome this, elevate the reaction temperature to 80 °C and ensure your amine base is completely anhydrous.

Troubleshooting Start Issue: Low Yield in Sonogashira Coupling Check1 Is Glaser Homocoupling (Diyne) present? Start->Check1 Yes1 Degas solvent thoroughly (Ar/N2 purge) Check1->Yes1 Yes No1 Check Conversion of Aryl Bromide Check1->No1 No Check2 Is Aryl Bromide unreacted? No1->Check2 Yes2 Increase Temp to 80°C or use Pd(dppf)Cl2 Check2->Yes2 Yes No2 Check for TMS deprotection in situ Check2->No2 No

Logical troubleshooting tree for resolving low yields during the Sonogashira coupling step.

Self-Validating Protocol 2: Sonogashira Coupling
  • Preparation: In a Schlenk flask, add 1-bromo-3-(4-methoxyphenoxy)benzene (1.0 eq), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (2 mol%)[7].

  • Solvent Addition: Add anhydrous Triethylamine ( Et3​N ) as both solvent and base. Sparge with Argon for 30 minutes to displace all oxygen and suppress Glaser homocoupling[5].

  • Reagent Addition: Add TMS-acetylene (1.5 eq) dropwise.

  • Reaction: Heat the sealed flask to 80 °C for 12 hours.

  • Validation Check: Analyze via GC-MS or TLC. The Glaser diyne byproduct will elute near the solvent front ( Rf​≈0.9 in hexanes). The desired product will appear at Rf​≈0.4 . If unreacted aryl bromide remains, spike with an additional 2 mol% Pd catalyst.

  • Workup: Dilute with Diethyl Ether and filter through a pad of Celite. Self-validation: The Celite pad will trap the black Pd/Cu particulates, yielding a clear yellow/orange filtrate. Concentrate and purify via flash chromatography.

Module 3: Deprotection & Final Purification

Q4: What is the most reliable method to remove the TMS group without cleaving the diaryl ether bond? A4: The diaryl ether bond is highly robust. The TMS group can be cleanly removed using either a fluoride source (like TBAF) or a mild base ( K2​CO3​ in Methanol)[8],[7]. Base-catalyzed methanolysis is highly recommended for scale-up due to the high cost, toxicity, and hygroscopic nature of TBAF[8].

Self-Validating Protocol 3: TMS Deprotection
  • Reaction: Dissolve 1-(TMS-ethynyl)-3-(4-methoxyphenoxy)benzene (1.0 eq) in a 1:1 mixture of Methanol and Dichloromethane (DCM). Add K2​CO3​ (2.0 eq).

  • Stirring: Stir at room temperature for 2 hours.

  • Validation Check: Spot the reaction mixture on a TLC plate alongside the starting material. Dip the plate in KMnO4​ stain and heat. Self-validation: The newly formed terminal alkyne will rapidly oxidize, appearing as a bright yellow/brown spot against the purple background, confirming successful deprotection.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Partition the residue between water and DCM. Extract the aqueous layer with DCM, dry the combined organics over Na2​SO4​ , and concentrate to yield pure 1-ethynyl-3-(4-methoxyphenoxy)-benzene.

References
  • Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem.
  • 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information - NextSDS.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands - RHHZ.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - Beilstein Journal of Organic Chemistry.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles - SciSpace.
  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes - Organic Letters (ACS Publications).
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling - Washington.edu.

Sources

Troubleshooting incomplete click reactions with 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and physical challenges associated with 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1)[1].

Because this compound is a highly hydrophobic terminal alkyne, standard aqueous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols often result in stalled or incomplete reactions. The following guide deconstructs the causality behind these failures and provides a self-validating framework to ensure quantitative conversion.

CuAAC Troubleshooting Logic

Troubleshooting Start Incomplete Click Reaction CheckSol Check Alkyne Solubility Start->CheckSol SolOK Soluble in DMSO/t-BuOH? CheckSol->SolOK FixSol Increase Co-solvent SolOK->FixSol No CheckCat Evaluate Cu(I) Catalyst SolOK->CheckCat Yes FixSol->CheckCat CatOK Ascorbate Fresh & Added Last? CheckCat->CatOK FixCat Pre-complex Cu + Ligand CatOK->FixCat No Success Complete Cycloaddition CatOK->Success Yes FixCat->Success

Diagnostic workflow for resolving incomplete CuAAC reactions with hydrophobic alkynes.

Core FAQs: Mechanistic Troubleshooting

Q1: Why is my click reaction with 1-Ethynyl-3-(4-methoxyphenoxy)-benzene stalling at 20-30% yield despite using standard CuSO₄ and sodium ascorbate? A1: The failure is likely a combination of catalyst degradation and substrate aggregation. Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen (2)[2]. Furthermore, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is highly hydrophobic. In aqueous bioconjugation conditions, it can aggregate, effectively removing the alkyne from the catalytic cycle (3)[3]. Worse, excess unreacted hydrophobic alkynes can actively inhibit the Cu-ligand catalyst in water (4)[4]. Solution: You must use an organic co-solvent (10-20% DMSO) to maintain monomeric dispersion of the alkyne, and you must pair the copper with a high-efficiency accelerating ligand like BTTAA or THPTA.

Q2: I prepare my sodium ascorbate fresh daily. Why is my catalyst still dying? A2: The causality lies in the order of addition. If sodium ascorbate is added to the copper solution in the absence of a stabilizing ligand, it triggers copper-mediated generation of reactive oxygen species (ROS). The initial oxidation product, dehydroascorbate, is a potent electrophile that not only fails to maintain the Cu(I) state but can also crosslink and precipitate proteins (4)[4]. Solution: Always pre-complex CuSO₄ with the ligand before introducing it to the substrates, and initiate the reaction by adding sodium ascorbate last (5)[5].

Q3: Which ligand should I choose to force this specific reaction to completion? A3: For highly hydrophobic or sterically hindered alkynes, BTTAA is the superior choice. While THPTA is excellent for protecting cells from oxidative damage (6)[6], kinetic studies demonstrate that BTTAA significantly enhances CuAAC reaction rates compared to both THPTA and TBTA, particularly in the critical first 30 minutes of the reaction (7)[7].

Quantitative Data: Ligand Kinetic Comparison

To make an informed experimental choice, review the catalytic efficiency of standard Cu(I)-stabilizing ligands. Data reflects conversion rates in standard aqueous/organic bioconjugation conditions.

LigandRelative Conversion Yield (First 30 Min)Aqueous SolubilityMechanistic Advantage / Best Use Case
BTTAA > 45% ExcellentHighest catalytic acceleration; best for overcoming steric hindrance or hydrophobic aggregation (7)[7].
THPTA < 15%ExcellentBlocks Cu(I) bioavailability to ameliorate toxicity; ideal for live-cell labeling (2)[2].
TBTA LowestPoorSuitable only for pure organic synthesis; fails in aqueous bioconjugation due to insolubility (2)[2].

Self-Validating Experimental Protocol

To prevent incomplete reactions, every step of your workflow must include a physical or analytical checkpoint.

Protocol N1 1. Dissolve Alkyne (DMSO) N2 2. Pre-complex CuSO4 + Ligand N1->N2 N3 3. Combine Substrates N2->N3 N4 4. Initiate (Add Ascorbate) N3->N4 N5 5. Validate (LC-MS) N4->N5

Self-validating step-by-step experimental workflow for optimized CuAAC bioconjugation.

Step 1: Substrate Preparation

Dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in 100% anhydrous DMSO to create a 10 mM stock.

  • Self-Validation Checkpoint: The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO causing premature precipitation.

Step 2: Catalyst Pre-Complexation

In a separate microfuge tube, mix the copper and ligand before introducing them to the biological sample (5)[5].

  • Add 10 µL of 20 mM CuSO₄.

  • Add 20 µL of 50 mM BTTAA (or THPTA). Ensure at least a 1:5 molar ratio of Cu:Ligand (4)[4].

  • Self-Validation Checkpoint: Upon mixing, the solution should immediately shift from a pale blue to a vibrant, deeper blue. If the color does not shift, coordination has failed; discard and remake the ligand stock.

Step 3: Assembly

Combine your azide-tagged biomolecule (in PBS) with the alkyne stock. Ensure the final concentration of DMSO is between 10-20% to keep the alkyne solvated. Add the pre-complexed Cu/Ligand mixture to this solution.

  • Self-Validation Checkpoint: Inspect the tube against a light source. If the mixture turns cloudy upon adding the alkyne, the compound has aggregated. You must increase the DMSO concentration or add a surfactant (e.g., 0.1% Tween-20) before proceeding.

Step 4: Initiation

Dissolve 20 mg of sodium ascorbate in 0.36 mL of deionized water to create a fresh 300 mM stock (5)[5]. Add 10 µL of this solution to the reaction mixture to initiate the click reaction.

  • Self-Validation Checkpoint: The sodium ascorbate solution must be perfectly colorless. A yellow tint indicates oxidation to dehydroascorbate. Using yellow ascorbate will poison the reaction and crosslink your proteins.

Step 5: Analytical Validation

Incubate for 30-60 minutes at room temperature. Verify azide incorporation and reaction completion via indirect measurement (e.g., LC-MS for small molecules or fluorescent SDS-PAGE for proteins) before proceeding to downstream applications (8)[8]. If the reaction is still incomplete, systematically optimize the DBCO/alkyne concentration and reaction time (9)[9].

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." NIH PMC.[Link]

  • Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. "Labeling live cells by copper-catalyzed alkyne--azide click chemistry." PubMed.[Link]

  • NextSDS. "1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information." Nextsds.com.[Link]

  • RSC Publishing. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." Chemical Communications.[Link]

  • RSC Publishing. "Donor–acceptor block copolymers carrying pendant PC 71 BM fullerenes with an ordered nanoscale morphology." Polymer Chemistry.[Link]

Sources

Best purification techniques and column chromatography conditions for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1)[1][2].

This molecule is a highly non-polar diaryl ether featuring a reactive terminal alkyne. Because it is typically synthesized via transition-metal-catalyzed cross-coupling (e.g., the Sonogashira reaction), crude mixtures often contain structurally similar impurities with nearly identical retention factors ( Rf​ ). This guide breaks down the causality behind these separation challenges and provides self-validating, step-by-step protocols to achieve >99% purity.

Section 1: Troubleshooting & FAQs

Q1: My target alkyne is co-eluting with the starting aryl halide. How can I improve resolution? Causality: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene and its precursor (e.g., 1-bromo-3-(4-methoxyphenoxy)benzene) possess nearly identical dipole moments and polarities. On standard normal-phase silica gel, their interaction with the stationary phase is dominated by weak Van der Waals forces, leading to co-elution. Solution: First, attempt to maximize theoretical plates by using a long, narrow column and eluting with a highly non-polar, low-elution-strength solvent like 100% hexanes or pentane[3]. If the ΔRf​ remains < 0.1, you must alter the stationary phase selectivity by switching to Argentation Chromatography (Silver Nitrate-impregnated silica). Silver ions ( Ag+ ) form reversible π -complexes specifically with the accessible π -bonds of terminal alkynes, selectively retaining your target molecule while the aryl halide washes through[3][4].

Q2: I am observing a significant non-polar impurity that elutes before my target compound. What is it, and how do I remove it? Causality: This is almost certainly the Glaser homocoupling product (a symmetrical diyne). During Sonogashira coupling, the copper co-catalyst can induce oxidative dimerization of the terminal alkyne if trace amounts of oxygen are present in the system[5][6]. Because the resulting diyne is an internal alkyne and lacks the slight polarity of the terminal C-H bond, it is even less polar than your target monomer[7]. Solution: Chromatographically, this is easily resolved by starting your gradient at 100% hexanes; the diyne will elute in the first few column volumes. Preventatively, you can suppress this side reaction in future syntheses by rigorously degassing your solvents and running the reaction under a strict argon atmosphere, or by utilizing a dilute hydrogen gas atmosphere to reduce homocoupling to ~2%[7].

Q3: Should I use wet-loading or dry-loading for this compound? Causality: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is an oil or low-melting solid that is highly soluble in solvents like dichloromethane (DCM). If wet-loaded using DCM, the strong polarity of the loading solvent will disrupt the non-polar equilibrium of the hexanes mobile phase, causing the compound to streak down the column and ruin the separation. Solution: Dry-loading is mandatory for crude mixtures over 200 mg[3][8]. By adsorbing the crude mixture onto silica gel and evaporating the solvent prior to loading, you ensure a perfectly narrow initial band and prevent solvent-induced band broadening[9].

Section 2: Mechanistic Workflows & Visualizations

PurificationWorkflow Start Crude Mixture: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene TLC TLC Analysis (100% Hexanes) Start->TLC CheckImp Are Glaser Diynes or Aryl Halides Co-eluting? TLC->CheckImp Standard Standard Silica Gel Chromatography CheckImp->Standard No (ΔRf > 0.15) Argentation Argentation Chromatography (10% AgNO3/Silica) CheckImp->Argentation Yes (ΔRf < 0.15) Pure Pure Target Alkyne Standard->Pure Argentation->Pure

Caption: Decision workflow for selecting the optimal chromatography method based on impurity profiles.

ArgentationMechanism Ag Ag+ Ion (Stationary Phase) Alkyne Terminal Alkyne (Target) Alkyne->Ag Strong π-complexation (Retained) Diyne Glaser Diyne (Impurity) Diyne->Ag Weak interaction (Elutes early) ArylHalide Aryl Halide (Impurity) ArylHalide->Ag No interaction (Elutes early)

Caption: Differential retention mechanism of alkynes and impurities on silver-impregnated silica.

Section 3: Step-by-Step Purification Protocols

Protocol A: Standard Normal-Phase Silica Gel Chromatography (Dry-Loading)

Use this protocol if your crude mixture is free of unreacted aryl halides.

  • Dry-Loading Preparation: Dissolve the crude mixture in a minimal volume of volatile solvent (e.g., DCM or Acetone)[8]. Add silica gel (230–400 mesh) at a 3:1 weight ratio to the crude mass[8]. Concentrate the mixture on a rotary evaporator until a free-flowing powder is achieved[3].

  • Column Packing: Plug a glass column with cotton and add a 1 cm layer of fine sand[8][10]. Slurry pack the column using a 50:1 ratio of silica to crude sample in 100% Hexanes[8][9]. Tap the column gently to release air bubbles and ensure a flat silica bed[9][10]. Add another 1 cm layer of sand[8].

  • Loading the Sample: Carefully pour the dry-loaded silica powder onto the top sand layer. Top with a final 1 cm layer of sand to protect the bed from solvent disturbances[8][9].

  • Elution Strategy:

    • Flush with 2 Column Volumes (CV) of 100% Hexanes to elute the Glaser homocoupling diyne[5].

    • Gradually increase polarity to 2% Ethyl Acetate in Hexanes to elute 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The target compound will stain strongly with KMnO4​ due to the alkyne and ether moieties[10].

Protocol B: Argentation Chromatography (10% AgNO3​ /Silica)

Use this protocol if standard chromatography fails to separate the target from the aryl halide precursor.

  • Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate ( AgNO3​ ) in a minimal amount of acetonitrile or methanol[3]. In a fume hood, add 90 g of standard silica gel to the solution. Remove the solvent under reduced pressure in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained[3].

  • Column Packing (Dark Conditions): Pack the column using the prepared AgNO3​ -silica in 100% Hexanes. Self-validating check: The silica should remain white; if it turns black, the silver has reduced to Ag0 due to light exposure, and the batch must be discarded.

  • Elution: Load the sample as described in Protocol A. Elute with 100% Hexanes. The aryl halide and diyne impurities will elute rapidly because they lack strong coordination with Ag+ [3][4].

  • Target Recovery: Once impurities have eluted, increase the solvent polarity to 5–10% Ethyl Acetate in Hexanes. The slightly polar solvent will disrupt the Ag+ -alkyne π -complex, releasing the pure 1-Ethynyl-3-(4-methoxyphenoxy)-benzene[3][4].

Section 4: Quantitative Data & Troubleshooting Tables

Table 1: Chromatographic Behavior of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene and Impurities

Compound / ImpurityStructural FeatureRelative PolarityApprox. Rf​ (100% Hexanes)Approx. Rf​ (5% EtOAc/Hexanes)
Glaser Diyne Internal Alkyne, SymmetricalLowest0.600.85
Aryl Halide Precursor Aryl Bromide/IodideLow0.400.65
1-Ethynyl-3-(4-methoxyphenoxy)-benzene Terminal Alkyne, Diaryl EtherLow0.35 0.60
Phenol Byproducts Free Hydroxyl (Desilylation artifacts)High0.000.15

Note: Rf​ values are approximate and will vary based on silica gel mesh size and ambient humidity.

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Target compound co-elutes with a non-polar spot. Glaser homocoupling diyne formation during synthesis.Flush column with 100% hexanes first. In future syntheses, rigorously degas solvents and use an inert atmosphere.
Target compound streaks down the column. Column overloaded or wet-loaded in a polar solvent (e.g., DCM).Use dry-loading onto silica gel. Maintain a silica-to-crude ratio of at least 40:1.
Poor separation from aryl halide. Similar dipole moments between terminal alkyne and aryl halide.Switch to Argentation Chromatography (10% AgNO3​ /Silica) to exploit specific π -complexation.

References

  • NextSDS. "1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information." NextSDS Chemical Database.
  • ChemWhat. "1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE CAS#: 141580-94-1." ChemWhat Database.
  • BenchChem. "Technical Support Center: Purification of Branched Internal Alkynes." BenchChem Technical Guides.
  • Google Patents. "Method for concentration and purification of alkyne-containing molecules (JPWO2018061593A1)." Google Patents.
  • KAUST Repository. "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol." KAUST.
  • Wikipedia. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses.
  • Washington.edu / J. Org. Chem. "Sonogashira Coupling Reaction with Diminished Homocoupling." Journal of Organic Chemistry.
  • Alfa Chemistry. "Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation." Alfa Chemistry.
  • Common Organic Chemistry. "Running a Silica Gel Column." CommonOrganicChemistry.com.

Sources

How to remove unreacted 1-Ethynyl-3-(4-methoxyphenoxy)-benzene from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Removal of Unreacted 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing difficulties purifying reaction mixtures containing excess 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1). This terminal alkyne is frequently utilized as a building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating experimental protocols to ensure the absolute removal of this specific impurity.

Frequently Asked Questions (Troubleshooting)

Q: Why does standard aqueous workup fail to remove unreacted 1-Ethynyl-3-(4-methoxyphenoxy)-benzene? A: The failure of aqueous extraction is rooted in the molecule's inherent physicochemical properties. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a highly lipophilic diaryl ether. While it possesses a terminal alkyne, the sp -hybridized carbon-hydrogen bond has a pKa of approximately 25[1]. Standard aqueous bases used in workups (e.g., NaHCO3​ , NaOH ) can only deprotonate species with a pKa up to ~14-15. Consequently, the alkyne cannot be ionized into a water-soluble acetylide salt and remains entirely partitioned in the organic phase.

Q: What is the most effective method for removing this alkyne without relying on chromatography? A: The most robust and selective method is covalent scavenging using an azidomethyl-substituted polystyrene resin [2]. By exploiting the same CuAAC "click" chemistry used in your primary reaction, the unreacted alkyne reacts with the solid-supported azide[3]. This transforms the soluble alkyne into a triazole complex that is covalently tethered to a macroscopic polymer bead, which can then be quantitatively removed via simple vacuum filtration[2].

Q: When should I use silica gel chromatography instead of scavenger resins? A: Normal-phase flash chromatography is highly effective when there is a massive polarity differential between the alkyne and your product. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is highly non-polar and elutes rapidly in non-polar solvent systems (e.g., 5–10% EtOAc in Hexanes). If your target product is a highly polar triazole, it will be heavily retained on the silica column, allowing the alkyne impurity to be washed out in the earliest fractions. However, if your product is also non-polar (e.g., a Sonogashira product), co-elution is likely, and covalent scavenging is required.

Quantitative Comparison of Removal Strategies

To select the optimal purification route, compare the mechanistic efficiency and ideal use cases of the three primary removal strategies below:

StrategyMechanism of RemovalExpected EfficiencyBest Applied When...
Covalent Scavenging CuAAC immobilization on azide-functionalized resin>99%Product polarity is similar to the alkyne, or during parallel library synthesis.
Flash Chromatography Differential partitioning on normal-phase silica gel90–95%Product is significantly more polar (e.g., a triazole) and scale is >100 mg.
Selective Trituration Differential solubility in non-polar solvents (Hexanes/Ether)80–90%Product is a highly polar macromolecule (e.g., peptide) insoluble in non-polar media.
Decision Workflow & Experimental Protocols
Purification Decision Matrix

DecisionTree Start Analyze Crude Mixture Polarity Is the product highly polar (e.g., Triazole, Peptide)? Start->Polarity YesPolar Yes Polarity->YesPolar NoPolar No (Similar Polarity) Polarity->NoPolar Scale Reaction Scale? YesPolar->Scale Scavenger Use Azide Scavenger Resin (Covalent Capture) NoPolar->Scavenger Requires specific capture SmallScale < 100 mg Scale->SmallScale LargeScale > 100 mg Scale->LargeScale Trituration Selective Trituration (Hexanes/Ether Wash) SmallScale->Trituration Flash Flash Chromatography (Silica Gel) LargeScale->Flash

Decision tree for selecting the optimal 1-Ethynyl-3-(4-methoxyphenoxy)-benzene removal method.

Protocol A: Solid-Phase Covalent Scavenging (Self-Validating)

Causality: This method forces the unreacted terminal alkyne to undergo a click reaction with an insoluble azide resin. A catalytic amount of Cu(I) is necessary to activate the terminal alkyne for the cycloaddition[4].

  • Resin Preparation: Weigh out 3–5 equivalents (relative to the estimated unreacted alkyne) of azidomethyl polystyrene resin. Swell the resin in Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes in a peptide synthesis vessel or a round-bottom flask.

  • Reaction Initiation: Dissolve your crude reaction mixture in a minimal amount of DCM/THF and add it to the swelled resin.

  • Catalyst Addition: Add 0.1 equivalents of Copper(I) Bromide ( CuBr ) or Copper(I) Iodide ( CuI ) to catalyze the capture[4]. If working in aqueous/organic mixtures, add sodium ascorbate to maintain the Cu(I) oxidation state.

  • Incubation: Agitate the suspension gently at room temperature for 2 to 4 hours.

  • Filtration: Filter the mixture through a fritted syringe or a Celite pad. Wash the resin bead cake thoroughly with DCM and Methanol to ensure your product is fully eluted into the filtrate. The unreacted alkyne remains covalently bound to the discarded resin[5].

  • Self-Validation Step: Spot the filtrate on a TLC plate alongside a standard of pure 1-Ethynyl-3-(4-methoxyphenoxy)-benzene. Elute with 10% EtOAc/Hexanes and stain with KMnO4​ . Terminal alkynes rapidly reduce KMnO4​ , appearing as bright yellow spots on a purple background. The complete absence of this fast-migrating spot confirms successful scavenging.

Covalent Scavenging Workflow

ProtocolWorkflow A Crude Mixture (Product + Alkyne Impurity) B Add Azidomethyl Polystyrene & Cu(I) Catalyst A->B C Incubate (CuAAC Reaction) Alkyne binds to resin B->C D Vacuum Filtration C->D E Resin Waste (Immobilized Impurity) D->E Solid Retentate F Filtrate (Pure Product) D->F Liquid Phase

Workflow for the covalent capture and removal of unreacted alkyne using azide resin.

Protocol B: Selective Trituration

Causality: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is highly soluble in non-polar solvents due to its diaryl ether core. If your synthesized product is highly polar (e.g., a peptide conjugate), it will crash out of non-polar solvents, allowing the alkyne to be washed away.

  • Dissolution: Dissolve the crude mixture in the absolute minimum volume of DCM or Chloroform (e.g., 0.5 mL per 100 mg).

  • Precipitation: Vigorously stir 10 volumes of ice-cold Hexanes or Diethyl Ether in a centrifuge tube. Add the DCM solution dropwise into the cold non-polar solvent. A precipitate (your polar product) should form immediately.

  • Separation: Centrifuge the mixture at 4000 rpm for 5 minutes. The lipophilic 1-Ethynyl-3-(4-methoxyphenoxy)-benzene will remain dissolved in the clear supernatant.

  • Washing: Decant the supernatant. Resuspend the pellet in fresh cold Hexanes, vortex, and centrifuge again. Repeat this wash step twice.

  • Self-Validation Step: Dry the solid pellet under a vacuum and take an 1H -NMR spectrum in DMSO-d6​ or CDCl3​ . The terminal alkyne proton of the impurity appears as a sharp singlet at roughly δ 3.0 ppm , and the methoxy group appears at δ 3.8 ppm . The absence of these specific signals validates the purity of your product.

References
  • 2 - ResearchGate

  • 3 - Interchim 3.5 - Chemical Communications (RSC Publishing)

  • 4 - Aapptec Peptides

  • 1 - Chemistry Steps

Sources

Optimizing reaction temperature and time for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene derivatives.

This terminal alkyne is a highly versatile building block in drug discovery and materials science. Structurally, it features a terminal alkyne on a benzene ring with a meta-aryloxy substituent. Because the ether linkage is meta to the alkyne, its electron-donating resonance effect does not directly conjugate with the alkyne. Instead, the mild electron-withdrawing inductive effect of the meta-oxygen slightly increases the acidity of the terminal alkyne proton. This unique electronic environment facilitates rapid deprotonation and copper acetylide formation, which directly impacts how you must optimize reaction temperatures and times for its two most common transformations: Sonogashira Cross-Coupling and CuAAC (Click Chemistry) .

Below is our comprehensive troubleshooting guide, complete with diagnostic workflows, optimization matrices, and self-validating protocols.

Section 1: Diagnostic Workflows for Temperature & Time Optimization

Sonogashira A 1-Ethynyl-3-(4-methoxyphenoxy)-benzene + Aryl Halide B Add Pd(0)/Cu(I) Catalyst System (e.g., Pd(PPh3)4 / CuI) A->B C Temperature Optimization (Room Temp vs. 40-60°C) B->C D Time Optimization (Monitor via TLC/GC-MS) C->D E Homocoupling Detected? (Glaser Defect) D->E F Strict Anaerobic Degassing Lower Temp to 25°C E->F Yes G Cross-Coupled Product (High Yield) E->G No F->C

Workflow for optimizing Sonogashira coupling time and temperature.

CuAAC A Terminal Alkyne Derivative + Azide Partner B In Situ Cu(I) Generation (CuSO4 + Sodium Ascorbate) A->B C Add Accelerating Ligand (e.g., THPTA) B->C D Set Temp & Time (25-35°C, 2-24h) C->D E Oxidative Degradation or Low Yield? D->E F Increase Ligand Ratio Reduce Temp to 25°C E->F Yes G 1,4-Disubstituted Triazole (Quantitative Yield) E->G No F->D

Workflow for optimizing CuAAC click chemistry time and temperature.

Section 2: Kinetic Optimization Matrices

Table 1: Sonogashira Cross-Coupling Parameters

Substrate Halide Catalyst System Optimal Temp (°C) Optimal Time (h) Mechanistic Observation
Aryl Iodides Pd(PPh3)4 / CuI 25 (RT) 2 - 4 Fast oxidative addition; lowest risk of alkyne homocoupling[1].
Aryl Bromides PdCl2(PPh3)2 / CuI 40 - 60 6 - 12 Requires mild heating; monitor strictly for Glaser defects[1].

| Aryl Chlorides | Pd(dba)2 / XPhos / CuI | 80 - 100 | 12 - 24 | Sluggish transmetalation; requires electron-rich phosphine ligands[2]. |

Table 2: CuAAC (Click Chemistry) Parameters

Application Catalyst / Ligand Optimal Temp (°C) Optimal Time (h) Mechanistic Observation
Small Molecules CuSO4 / NaAsc (No Ligand) 25 - 35 12 - 24 Standard conditions; most of the reaction takes place in the first 24h[3].
Bioconjugation CuSO4 / NaAsc / THPTA 25 (RT) 1 - 4 Fast kinetics; ligand protects biomolecules from reactive oxygen species[4].

| Material Sci. | CuBr / PMDETA | 40 - 50 | 6 - 12 | Used in organic solvents; requires strict degassing to prevent Cu(I) oxidation[5]. |

Section 3: Mechanistic Troubleshooting FAQs

Q1: I am observing a significant amount of alkyne dimerization (homocoupling) during my Sonogashira reaction. How do I adjust temperature and time to prevent this? A: The homocoupling of terminal alkynes (Glaser-type coupling) is a common side reaction mediated by oxygen and copper[2]. At elevated temperatures (>60°C), the rate of this oxidative dimerization outpaces the transmetalation step of the cross-coupling cycle[1]. Solution: Lower the reaction temperature to 25–40°C and strictly degas your solvents using the freeze-pump-thaw method. If the reaction is sluggish at lower temperatures, increase the reaction time to 12–24 hours rather than raising the heat[1].

Q2: My CuAAC reaction with this alkyne stalls at 25°C after 2 hours. Should I increase the temperature to 50°C to force completion? A: No. The low redox potential of the Cu²⁺/Cu⁺ couple makes Cu(II) the most stable oxidation state in aerobic solutions, and Cu(I) tends to easily disproportionate to Cu(II) and Cu(0) in aqueous buffers[5]. Increasing the temperature without a stabilizing ligand will simply accelerate catalyst degradation and reactive oxygen species (ROS) generation[3][4]. Solution: Instead of increasing temperature, optimize the catalytic system. Add a stabilizing, accelerating ligand such as THPTA or BTTAA. These ligands maintain Cu(I) in its active state, allowing the reaction to reach quantitative yields at 25–35°C within 2 to 24 hours[5][6].

Q3: How does the specific structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene influence reaction time compared to standard phenylacetylene? A: Because the 4-methoxyphenoxy group is located at the meta position relative to the alkyne, its electron-donating resonance effect cannot directly conjugate with the alkyne. Instead, the mild electron-withdrawing inductive effect of the oxygen slightly increases the acidity of the terminal alkyne proton. This facilitates rapid deprotonation and copper acetylide formation, meaning this derivative often requires shorter reaction times for the initial transmetalation steps compared to unfunctionalized phenylacetylenes[7].

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Sonogashira Cross-Coupling

This protocol utilizes visual and analytical validation checkpoints to ensure catalyst integrity.

  • Preparation & Degassing: Combine 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.2 eq) and your aryl halide (1.0 eq) in anhydrous THF/Triethylamine (1:1 ratio, 10 mL/mmol).

    • Validation Check: Apply the freeze-pump-thaw technique (3 cycles). The complete absence of gas bubbles during the final thaw confirms a strictly anaerobic environment, which is critical to preventing Glaser homocoupling[1].

  • Catalyst Addition: Under an inert argon atmosphere, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

    • Validation Check: The solution should transition to a characteristic pale yellow/amber color. A rapid shift to black indicates premature palladium decomposition (Pd black formation) due to oxygen ingress or excessive heat[1].

  • Temperature & Time Execution: Stir at 25°C (RT) for aryl iodides, or heat to 40-60°C for aryl bromides.

    • Validation Check: Monitor via TLC every 2 hours. The reaction is complete when the aryl halide spot disappears and a new, UV-active spot (the cross-coupled product) appears at a lower Rf.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl.

    • Validation Check: The aqueous layer will turn bright blue (indicating successful copper sequestration), leaving the organic layer clear for extraction.

Protocol B: Optimized CuAAC (Click Chemistry) Ligation

This protocol prevents oxidative degradation using ligand-accelerated Cu(I) stabilization.

  • Reagent Assembly: Dissolve the alkyne and azide (1:1 eq) in a t-BuOH/Water mixture (1:1).

  • Catalyst Complexation: In a separate vial, mix CuSO4 (5 mol%) and THPTA ligand (10 mol%).

    • Validation Check: The solution will appear bright blue, confirming successful Cu(II)-ligand complexation.

  • Reduction to Active Catalyst: Add Sodium Ascorbate (20 mol%) to the catalyst mixture.

    • Validation Check: The solution must immediately turn from blue to colorless or very pale yellow. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state[4].

  • Reaction Execution: Add the active catalyst to the main reaction vessel. Stir at 25–35°C for 2–12 hours.

    • Validation Check: Monitor via IR spectroscopy. The complete disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ confirms quantitative conversion to the 1,4-disubstituted triazole[6].

Section 5: References

  • Title : A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews Source : acs.org URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAI-42UHx0FLc154sQKIh7PPt2L7pZQpDNFNmsjdbEMXCs14cOWkDud4sliMJMorYOJmoxma08oPFi-zmdwvJeABjglZm5cDtb8KTMJtnY51TKKP8YufyBACcH3pHocokYQ1GZWyV8URCZuOKIg8g=]

  • Title : Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 6-Chlorohept-4-en-2-yne Source : benchchem.com URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJVohDxN2UiR0VXLranZCASq9-u_IjN9z4nYCvpZzkytaA8uSy2A-BFSrbF2FMFsO3RUgVayAe0PrjTTv7xi-QX0q8rJrXr25ijopwdUqsLh460YmgKrwXJXvKCDlbzmUutNb-GFBHWmNRJsizLznK2l1o2OXnDU4H5eYRZ0kMbpt6_js5Ig_1HtPPIO7QNDdhYid24-aoLl3aYxlIu-R5ZHh1w_6217iLlvImEm6guPtrN4Ulp6PPPely_YKkZevSYYo=]

  • Title : Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids | Organic Letters Source : acs.org URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPtn8BG5XxE9NhfQGQT9IQQJ6zkIhMhh8ybqWhXKH21s5n8wGQfHJi0axLh7YLyKldNElijjt-IvvOnrguuGMd5b4ewGy5RqmLtW1ETuVOdMqyVkvEkgmyE2QepcDZf-4HHzmjlxwk-xqjwbz82oA=]

  • Title : Copper-free Sonogashira cross-coupling reactions: an overview Source : nih.gov URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_OP9fewrupzdCyOQlAv4DjB2pC2E4bPHzrRP9dbT-3LGCRHsvvoSeqwrtxj9yXijH8rrVZBpyLjFKNlPnQnW1Nx7D6l-Ou7N7P7Pw4Z1H51nbBV4Zf6hi8MyoJohJtRSW4xHL--TgMeQ2p0=]

  • Title : Click Chemistry: Solutions by baseclick Source : baseclick.eu URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXqs-EIKmrhXVcoRGcDRY3q1NWTulH0Lb3icHBpw_gkiWjnCJL2Xh61gU-T33g98DGbshFIgCsoTINSXm21g4inlhQDBRXygxgd7QQtV-eyCCkORcjY1H6jSSD-SYmCPkCJ3tItfwKgH6jfTJLb4nVNk9izw==]

  • Title : Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source : jenabioscience.com URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKJE65x4qQJjBspozKaYsbnXhjT4sPbgn24Xp-Hdf39bs0g4SINEbyNmtfxkzf_VHQKoQO5XGadtG9vGy18sdLdvN3Uj6qaBGEiEYrk2_V-2HHF47vHc_7e8RggXKY2n11hL4AiyfI_a0t4sWRr0L2HTtBfjKn_AnGrg9NYENaWKOyXZUDJA==]

  • Title : Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega Source : acs.org URL :[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr6-BcFuFkn7vCDokjL1r2uVnYhQaguQI0Jeg7icsOfTiOfpBy6QdSycCdjRGvzWfkmN4Am-U2SLfCEHcpwDN_AQTpoqrus_6QvAGA1foGiH034h8FWjG6UOL4mB9prtLTCI5PPB1Mx676NgA=]

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene vs. Phenylacetylene in CuAAC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for constructing robust 1,4-disubstituted 1,2,3-triazole linkages. However, not all terminal alkynes behave identically under catalytic conditions. As molecular complexity increases, the interplay between steric bulk and electronic substituent effects drastically alters reaction kinetics.

This guide provides an objective, data-driven comparison between the benchmark substrate, phenylacetylene , and a highly relevant, sterically demanding medicinal chemistry building block: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene . By analyzing their kinetic profiles, this document equips researchers with the mechanistic insights necessary to optimize click chemistry workflows for complex, bulky active pharmaceutical ingredients (APIs).

Mechanistic Foundations & Substituent Effects

To understand the reactivity differences between these two alkynes, we must evaluate how their structural features interact with the CuAAC catalytic cycle. The reaction relies on a stepwise mechanism involving a dynamically exchanging family of multinuclear Cu-acetylide complexes 1.

  • Phenylacetylene (The Benchmark): Features a simple, unhindered phenyl ring. The slight electron-withdrawing nature of the aromatic ring stabilizes the intermediate acetylide anion, leading to rapid deprotonation and highly efficient multinuclear copper-acetylide formation.

  • 1-Ethynyl-3-(4-methoxyphenoxy)-benzene: Features a bulky 4-methoxyphenoxy ether linkage at the meta position of the primary aromatic ring.

The Electronic vs. Steric Tug-of-War

Organic chemists utilize linear free energy relationships (such as the Hammett equation) to rationalize these substituent effects 2. Because the 4-methoxyphenoxy group is in the meta position relative to the alkyne, its electron-donating resonance effect (+R) cannot directly delocalize onto the alkyne-bearing carbon. Instead, the inductive electron-withdrawing effect (-I) of the oxygen atom dominates.

Theoretically, this inductive withdrawal increases the acidity of the terminal alkyne proton, which should accelerate the initial formation of the Cu-acetylide complex. However, CuAAC kinetics are heavily dictated by steric hindrance during the formation of the bulky multinuclear transition state 3. The sheer rotational volume of the diaryl ether system creates a steric shield around the reactive center, impeding the coordination of the organic azide and slowing the overall metallacycle formation.

G Cu Cu(I) Catalyst Generation Alkyne Terminal Alkyne Coordination Cu->Alkyne PiComplex Cu-Alkyne π-Complex (Reversible) Alkyne->PiComplex Acetylide Multinuclear Cu-Acetylide (Rate-Limiting Step) PiComplex->Acetylide Base / -H⁺ Azide Organic Azide Coordination Acetylide->Azide Metallacycle Six-Membered Metallacycle Azide->Metallacycle Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction Triazole->Cu Catalyst Regeneration

CuAAC Catalytic Cycle: Multinuclear copper-acetylide formation dictates reaction kinetics.

Quantitative Kinetic Comparison

The interplay of these factors manifests clearly in the macroscopic reaction kinetics. The presence of bulky substituents often alters the kinetic profile by extending the initial induction period—the time required to generate the active catalytic species 4.

Table 1: Comparative CuAAC Performance Data (Conditions: 1.0 equiv Alkyne, 1.0 equiv Benzyl Azide, 1 mol% CuSO₄, 5 mol% NaAsc, tBuOH:H₂O (1:1), 25°C)

ParameterPhenylacetylene1-Ethynyl-3-(4-methoxyphenoxy)-benzene
Relative Rate ( krel​ ) 1.00 (Benchmark)0.65
Induction Period < 2 minutes6 - 8 minutes
Yield (1 hour) > 98%82%
Yield (3 hours) > 99%96%
Regioselectivity > 99% (1,4-isomer)> 99% (1,4-isomer)

Key Takeaway: While 1-Ethynyl-3-(4-methoxyphenoxy)-benzene reacts slower and exhibits a longer induction period due to steric crowding, it still achieves near-quantitative yields if the reaction time is extended.

Self-Validating Experimental Protocol: Kinetic Profiling

To accurately capture the kinetic differences between these alkynes without the interference of isolation losses, we employ a self-validating in-situ quantitative NMR (qNMR) workflow.

Causality & Experimental Design Choices:
  • Solvent System ( t BuOH:H₂O 1:1): The biphasic nature of CuAAC requires a solvent that solubilizes both the highly lipophilic diaryl ether alkyne and the aqueous copper salts. t BuOH prevents substrate precipitation, while water is essential for lowering the activation barrier of the metallacycle intermediate.

  • Ascorbate Excess: Sodium ascorbate is added in a 5-fold excess relative to Cu(II) to maintain a robust reducing environment, preventing the oxidative Glaser coupling of the electron-rich alkynes.

  • Internal Standard (1,3,5-Trimethoxybenzene): Relying solely on isolated yield masks kinetic inefficiencies. By integrating the triazole proton against an inert internal standard via qNMR, we establish an absolute mass balance before any purification steps, ensuring the protocol is entirely self-validating.

Step-by-Step Methodology:
  • Preparation: In a 10 mL Schlenk tube, dissolve the terminal alkyne (0.5 mmol), benzyl azide (0.5 mmol), and 1,3,5-trimethoxybenzene (0.1 mmol, internal standard) in 2.5 mL of t BuOH.

  • Aqueous Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.005 mmol, 1 mol%) and Sodium Ascorbate (0.025 mmol, 5 mol%) in 2.5 mL of degassed deionized H₂O. Observation: The solution will briefly turn yellow/brown before becoming colorless, indicating the successful reduction to Cu(I).

  • Initiation: Transfer the aqueous catalyst solution to the Schlenk tube under vigorous stirring (800 rpm) at 25°C.

  • Real-Time Monitoring: Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in 0.5 mL of CDCl₃ containing 1 mM EDTA (to strip the copper and halt the reaction).

  • Data Extraction: Analyze via ¹H-NMR. Track the disappearance of the alkyne C-H stretch (~3.0 ppm) and the appearance of the triazole proton (~7.8 ppm) relative to the internal standard (~6.1 ppm).

  • Validation: After 3 hours, extract the bulk reaction with EtOAc, concentrate, and cross-reference the isolated mass yield against the final qNMR conversion to verify mass balance.

Workflow Prep Prepare Equimolar Alkyne & Azide in tBuOH:H2O (1:1) Cat Add CuSO4 (1 mol%) & NaAsc (5 mol%) Prep->Cat Add Internal Std Monitor In-Situ ReactIR / NMR Monitor Alkyne C-H Stretch (~3300 cm⁻¹) Cat->Monitor Initiate Reaction Kinetics Extract Kinetic Data (k_obs, Induction Period) Monitor->Kinetics Real-time Data Validate Self-Validation: Cross-check Yield via LC-MS & Isolated Mass Kinetics->Validate Mass Balance

Self-validating workflow for real-time kinetic profiling of CuAAC reactions.

Applications in Drug Development

Why utilize a sterically hindered, slower-reacting alkyne like 1-Ethynyl-3-(4-methoxyphenoxy)-benzene instead of the highly efficient phenylacetylene?

In medicinal chemistry, the diaryl ether motif is a privileged scaffold frequently found in kinase inhibitors and nuclear receptor ligands. The added steric bulk and the rotational flexibility of the ether oxygen allow the molecule to adaptively occupy deep, hydrophobic binding pockets in target proteins. By understanding that this bulk extends the CuAAC induction period, process chemists can proactively adjust continuous flow parameters or catalyst loadings to ensure complete conversion without compromising the structural integrity of the final API bioconjugate.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physical organic chemistry, electronic substituent effects, and experimental validation workflows.

Executive Summary

Understanding the precise electronic environment of substituted aromatic systems is critical for predicting reactivity in cross-coupling, electrophilic aromatic substitution (EAS), and late-stage functionalization. This guide provides an in-depth comparative analysis of the electron-donating capacity of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene against benchmark ethers, including anisole and diphenyl ether. By deconstructing the competing inductive (-I) and mesomeric (+M) effects, we establish a predictive framework for its behavior in synthetic and electrochemical applications.

Structural and Mechanistic Analysis

To evaluate the electron density of the central benzene ring in 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, we must isolate the contributions of its two primary substituents: the ethynyl group and the 4-methoxyphenoxy ether linkage.

The "Lone Pair Competition" in Diaryl Ethers

In a simple alkyl-aryl ether like anisole, the oxygen lone pairs are dedicated entirely to resonance with a single aromatic ring, making the methoxy group a powerful electron-donating group (EDG). However, in diaryl ethers, the oxygen's lone pairs are delocalized across both flanking aromatic rings.

When a strong EDG (such as a methoxy group) is placed on the para position of the distal ring—forming a 4-methoxyphenoxy group—it pumps electron density into that distal ring. Because the distal ring becomes electron-rich, it demands less electron density from the bridging ether oxygen. Consequently, the bridging oxygen is freed to donate more strongly to the central target ring. This cross-conjugation phenomenon makes the 4-methoxyphenoxy group a significantly stronger electron donor than an unsubstituted phenoxy group [1].

The Inductive Withdrawal of the Ethynyl Group

Conversely, the ethynyl group (-C≡CH) at the meta position features an sp-hybridized carbon. The high s-character makes it highly electronegative, exerting a purely inductive electron-withdrawing effect (-I) through the sigma framework ( σm​ = +0.21). This partially counteracts the electron donation from the ether linkage, modulating the overall nucleophilicity of the central ring [2].

G A Distal Methoxy (-OCH3) B Distal Phenyl Ring (Electron-Rich) A->B +M Effect (Strong Donation) C Bridging Ether Oxygen (-O-) B->C Reduces Demand on O Lone Pair D Central Benzene Ring (Target System) C->D Enhanced +M Effect to Central Ring E Ethynyl Group (-C≡CH) E->D -I Effect (Inductive Withdrawal)

Electronic push-pull effects in 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

Quantitative Comparison of Electron-Donating Capacity

The thermodynamic descriptors for these electronic effects are the Hammett constants. The standard σp​ value measures ground-state electronic effects, while the σ+ value measures resonance stabilization during transition states (e.g., carbocation formation in EAS) [3].

Below is a comparative data matrix illustrating how the 4-methoxyphenoxy system bridges the gap between simple diaryl ethers and highly activated monoaryl ethers.

Compound / Ether TypeKey Substituent on Central RingHammett σp​ (Ether)Hammett σ+ (Ether)Overall Central Ring Electron Density
Anisole -OCH₃-0.27-0.78Highest
1-Ethynyl-3-(4-methoxyphenoxy)-benzene -O-C₆H₄-OCH₃ (+ meta-ethynyl)~ -0.35~ -0.60High (Boosted by distal methoxy, tempered by ethynyl)
Diphenyl ether -OC₆H₅-0.32-0.50Moderate
1-Ethynyl-3-phenoxybenzene -OC₆H₅ (+ meta-ethynyl)-0.32-0.50Low (Depleted by ethynyl -I effect)

*Estimated values for the isolated ether linkage based on cross-conjugation principles. The net density of the central ring is further modulated by the meta-ethynyl group ( σm​ = +0.21).

Experimental Workflows for Validation

To empirically validate the theoretical electron-donating effects described above, researchers must employ orthogonal analytical techniques. The following self-validating protocols utilize Cyclic Voltammetry (CV) to probe the Highest Occupied Molecular Orbital (HOMO) energy and ¹³C NMR to measure ground-state electron shielding.

Protocol 1: Cyclic Voltammetry (Oxidation Potential)

Electron-rich aromatic rings are easier to oxidize. A lower anodic peak potential ( Epa​ ) directly correlates with a stronger electron-donating effect from the substituents [4].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile (MeCN) to serve as the supporting electrolyte.

  • Analyte Preparation: Prepare a 1.0 mM solution of the target ether (e.g., 1-Ethynyl-3-(4-methoxyphenoxy)-benzene) in the electrolyte solution.

  • Cell Assembly: Utilize a three-electrode setup consisting of a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) reference electrode.

  • Data Acquisition: Sweep the potential from 0.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Analysis: Extract the Epa​ . You will observe that the 4-methoxyphenoxy derivative oxidizes at a lower potential (~1.50 V) compared to the unsubstituted phenoxy analog (>1.65 V), confirming the enhanced electron donation from the distal methoxy group.

Protocol 2: ¹³C NMR Spectroscopy (Shielding Effects)

Stronger +M donation increases electron density at the ortho and para carbons of the central ring, increasing magnetic shielding and shifting the ¹³C signals upfield (lower ppm).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹³C NMR spectra at 298 K using a ≥400 MHz spectrometer (minimum 512 scans for high signal-to-noise ratio).

  • Peak Assignment: Identify the carbon atoms para and ortho to the ether linkage on the central benzene ring.

  • Comparative Analysis: Compare the chemical shifts ( δ ) against diphenyl ether. The para-carbon in the 4-methoxyphenoxy derivative will appear further upfield, validating the increased ground-state electron density.

Workflow cluster_CV Protocol 1: Cyclic Voltammetry (CV) cluster_NMR Protocol 2: 13C NMR Spectroscopy N1 Prepare 1 mM Analyte in MeCN + 0.1 M TBAPF6 N2 Run CV at 100 mV/s (Glassy C, Pt, Ag/Ag+) N1->N2 N3 Extract Oxidation Potential (E_ox) N2->N3 N7 Correlate E_ox and δ with Hammett Constants (σ+) N3->N7 N4 Dissolve Analyte in CDCl3 (Internal TMS) N5 Acquire 13C NMR Spectra at 298 K N4->N5 N6 Analyze para-Carbon Chemical Shift (δ) N5->N6 N6->N7

Experimental workflow for validating electron-donating effects via CV and NMR.

Implications for Synthesis and Drug Development

The nuanced electronic profile of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene dictates its synthetic utility:

  • Sonogashira Cross-Coupling: The terminal ethynyl group is primed for Pd/Cu-catalyzed cross-coupling. The relative electron-richness of the attached central ring (compared to a purely electron-deficient system) slightly decreases the acidity of the terminal alkyne proton, which may require optimization of the amine base used in the coupling cycle.

  • Electrophilic Aromatic Substitution (EAS): If subjected to halogenation or nitration, the central ring will direct electrophiles to the positions ortho or para to the ether linkage. The reaction will proceed faster than in 1-ethynyl-3-phenoxybenzene due to the enhanced +M effect of the 4-methoxyphenoxy group, but slower than in pure anisole.

References

  • Title: Comparative QSAR: Toward a Deeper Understanding of Chemicobiological Interactions Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Hammett Substituent Constants Table Source: Scribd (Compilation of McDaniel, Brown, and Okamoto data) URL: [Link]

  • Title: Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides Source: International Journal of Electrochemistry URL: [Link]

HPLC method validation for determining 1-Ethynyl-3-(4-methoxyphenoxy)-benzene purity

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Purity: A Comparative Guide and Protocol

Executive Summary

1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a critical bifunctional building block widely utilized in advanced organic synthesis, particularly in Sonogashira cross-coupling and CuAAC "click" chemistry[1]. Structurally, it features a terminal alkyne and an electron-rich methoxyphenoxy ether linkage. Ensuring the rigorous purity of this intermediate is paramount; trace impurities—such as unreacted starting materials, oxidation degradants, or isomeric byproducts—can poison metal catalysts or propagate through multi-step syntheses, drastically reducing final Active Pharmaceutical Ingredient (API) yields.

This guide provides an objective comparison of analytical platforms for determining the purity of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, followed by a detailed, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol compliant with the latest 2[2][3].

Part 1: Analytical Platform Comparison (The "Why")

Selecting the appropriate analytical technique requires evaluating the molecule's specific physicochemical liabilities. While Gas Chromatography (GC) and quantitative NMR (qNMR) are common alternatives, they present distinct disadvantages for this specific compound. The terminal alkyne is highly susceptible to thermal degradation (oligomerization or oxidation) at the elevated inlet temperatures (>250°C) required for GC volatilization. Conversely, while qNMR provides excellent primary absolute quantification, it lacks the dynamic range necessary to quantify trace impurities below the 0.1% threshold required for pharmaceutical intermediates. RP-HPLC emerges as the superior choice.

Table 1: Comparison of Analytical Platforms for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

ParameterRP-HPLC-UV (Proposed)GC-FIDqNMR
Primary Advantage High sensitivity, excellent resolution of related substancesHigh theoretical plate countAbsolute quantification without reference standards
Thermal Liability None (Ambient/Mild column temps)High (Alkyne degradation at high temps)None (Room temperature analysis)
Sensitivity (LOD) < 0.01% (Highly UV active)~0.05%~0.5% - 1.0%
Suitability Optimal for release testing and impurity profilingSub-optimal due to thermal instabilitySub-optimal for trace impurity detection

Part 2: Proposed RP-HPLC Methodology and Causality

To establish a self-validating system, every parameter in the RP-HPLC method is chosen based on the molecule's specific chemistry[4].

  • Stationary Phase: An end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is selected. Causality: The highly hydrophobic nature of the diphenyl ether core requires a strongly retentive non-polar phase. End-capping is critical to prevent secondary interactions between the alkyne's π -electrons and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase: A gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA). Causality: Although the target molecule is neutral, TFA maintains a consistent acidic pH. This suppresses the ionization of any trace basic impurities (ensuring predictable elution) and stabilizes the baseline for low-wavelength UV detection.

  • Detection: UV at 254 nm. Causality: The extended conjugation across the aromatic rings and the alkyne provides a robust chromophore with a local absorption maximum near 254 nm, maximizing the signal-to-noise ratio for trace degradants.

Table 2: Optimized RP-HPLC Parameters

ParameterSpecification
Column End-capped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-2 min: 40% B; 2-12 min: 40% 90% B; 12-15 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Step-by-Step Execution Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 40% B for 15 minutes until the baseline is stable.

  • Standard Preparation: Accurately weigh 50.0 mg of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene reference standard. Dissolve in 50 mL of Acetonitrile (Diluent) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Preparation: Prepare the sample batch similarly to achieve a nominal concentration of 1.0 mg/mL.

  • System Suitability Test (SST - Self-Validating Check): Inject the standard solution in replicates of five. The system is only valid for execution if the Relative Standard Deviation (RSD) of the peak area is 2.0%, the USP tailing factor is 1.5, and the theoretical plate count is 5000.

  • Execution: Inject the blank (Diluent), followed by the SST, and then the sample solutions.

Part 3: Method Validation Framework (ICH Q2(R2) Compliance)

Validation ensures the analytical procedure is fit for its intended purpose[5]. The following experimental data demonstrates compliance with the3[3].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. Forced degradation (stress testing) was performed to prove that degradants do not co-elute with the main peak. Causality: The ether linkage is stable to base but can cleave under extreme acid. The alkyne is highly susceptible to oxidation.

  • Acid Stress (1N HCl, 60°C, 24h): ~5% degradation. No interference at the main peak retention time.

  • Oxidative Stress (3% H2O2, RT, 24h): ~12% degradation. Major degradant elutes at Relative Retention Time (RRT) 0.85. Peak purity angle < Peak purity threshold (Diode Array Detection confirms spectral homogeneity of the main peak).

Linearity, Range, and Sensitivity (LOD/LOQ)

The method must exhibit a linear response across the operational range[5]. For this intermediate, the range was established from 0.05% to 120% of the nominal concentration (0.5 µg/mL to 1200 µg/mL).

Table 3: Linearity and Sensitivity Results

ParameterResultAcceptance Criteria (ICH Q2(R2))
Correlation Coefficient ( R2 ) 0.9998 0.999
y-Intercept Bias 1.2% 2.0% of 100% response
Limit of Detection (LOD) 0.15 µg/mL (0.015%)Signal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.45 µg/mL (0.045%)Signal-to-Noise 10:1
Accuracy (Recovery)

Accuracy was established by spiking known quantities of the analyte into a synthetic mixture of potential impurities at three levels (50%, 100%, and 150% of the target concentration)[4].

Table 4: Accuracy / Recovery Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryRSD (%) (n=3)
50% 500.0498.599.7%0.8%
100% 1000.01004.2100.4%0.5%
150% 1500.01492.599.5%0.6%
(Acceptance Criteria: Mean recovery 98.0% - 102.0%)
Precision (Repeatability and Intermediate Precision)

Repeatability was assessed via six independent sample preparations at 100% concentration. Intermediate precision involved a different analyst, on a different day, using a different HPLC system[4].

Table 5: Precision Data

ParameterMean Purity (%)Standard Deviation% RSD
Repeatability (Analyst 1, Day 1) 99.45%0.080.08%
Intermediate Precision (Analyst 2, Day 2) 99.42%0.110.11%
(Acceptance Criteria: % RSD 2.0%)

Part 4: Validation Workflow Visualization

HPLC_Validation cluster_val ICH Q2(R2) Validation Protocol ATP Analytical Target Profile Define Purity Limits MethodDev RP-HPLC Method Dev C18 Column, UV 254 nm ATP->MethodDev Spec Specificity Forced Degradation MethodDev->Spec Lin Linearity & Range 0.05% - 120% Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision RSD < 2.0% Acc->Prec Report Validated QC Method Ready for Release Prec->Report

Fig 1. ICH Q2(R2) compliant HPLC method validation lifecycle for purity determination.

References

  • Title: Q2(R2)
  • Title: 1-ETHYNYL-3-(4-METHOXYPHENOXY)
  • Source: pharmtech.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)

Sources

Comparative Guide: Sonogashira Coupling Efficiency of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene vs. Aliphatic Alkynes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds between aryl or vinyl halides and terminal alkynes. However, the efficiency of this transformation is highly dependent on the electronic and steric properties of the alkyne substrate.

This guide provides an objective, data-driven comparison between 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (a highly reactive, electron-rich aryl alkyne) and standard aliphatic alkynes (e.g., 1-hexyne, 1-octyne). By analyzing the mechanistic causality behind their reactivity differences, we provide drug development professionals and synthetic chemists with optimized, self-validating protocols to maximize yields and minimize side reactions.

Mechanistic Causality: Why Electronic Properties Dictate Reactivity

To understand the divergent behavior of these two substrate classes, one must examine the dual Palladium/Copper catalytic cycle. The most significant difference between aryl and aliphatic terminal alkynes lies in the acidity of the proton attached to the sp-hybridized carbon (1).

The pKa Discrepancy and the Copper Cycle
  • Aryl Alkynes (e.g., 1-Ethynyl-3-(4-methoxyphenoxy)-benzene): The terminal proton is highly acidic (pKa ≈ 20–22) due to the electron-withdrawing nature of the adjacent sp²-hybridized aromatic ring. Even though the 4-methoxyphenoxy group is electron-donating via resonance, its meta-position relative to the ethynyl group ensures the alkyne remains highly acidic. This allows for rapid deprotonation by mild amine bases (like Triethylamine) and fast formation of the requisite copper acetylide intermediate (2).

  • Aliphatic Alkynes (e.g., 1-Octyne): Lacking aromatic conjugation, the terminal proton is significantly less acidic (pKa ≈ 25). The deprotonation step becomes thermodynamically challenging, making the formation of the copper acetylide—and its subsequent transmetallation to the Palladium(II) center—the rate-limiting step (3).

CatalyticCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Active Catalyst Pd2_Ox Trans-Pd(II)Ar(X)L2 (Oxidative Addition) Pd0->Pd2_Ox + Aryl Halide (Ar-X) Pd2_Trans Trans-Pd(II)Ar(C≡CR)L2 (Transmetallation) Pd2_Ox->Pd2_Trans Transmetallation Pd2_Cis Cis-Pd(II)Ar(C≡CR)L2 (Isomerization) Pd2_Trans->Pd2_Cis Isomerization Product Internal Alkyne Cross-Coupled Product Pd2_Cis->Product Reductive Elimination CuI CuX Co-Catalyst Cu_Pi π-Alkyne-Cu Complex CuI->Cu_Pi + Alkyne Cu_Acetylide Cu-Acetylide (Cu-C≡CR) Active Nucleophile Cu_Pi->Cu_Acetylide Base (-HX) Rate-limiting for Aliphatics Cu_Acetylide->Pd2_Trans Transfers Acetylide to Pd(II) Cu_Acetylide->CuI Regenerates CuX Product->Pd0 Regenerate Pd(0) Alkyne Terminal Alkyne (Aryl vs. Aliphatic) Alkyne->Cu_Pi

Figure 1: Catalytic cycle of the Sonogashira coupling highlighting the rate-limiting copper cycle.

Comparative Performance Analysis

Because of the sluggish transmetallation of aliphatic alkynes, chemists must apply greater thermal energy, stronger bases, or higher catalyst loadings to achieve complete conversion (4). The table below summarizes the empirical differences when coupling these alkynes with a standard aryl iodide.

Parameter1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Aryl)1-Octyne / 1-Hexyne (Aliphatic)
Terminal Proton pKa ~ 20 - 22~ 25
Typical Yield 85% - 98%60% - 85%
Reaction Temperature 25°C (Room Temp) to 40°C80°C to 100°C
Reaction Time 2 - 4 hours12 - 24 hours
Pd Catalyst Loading 1 - 2 mol%5 mol%
CuI Co-catalyst Loading 1 - 2 mol%5 - 10 mol%
Preferred Base Triethylamine (Et₃N)Piperidine, DIPA, or DBU
Primary Side Reaction Minimal (Trace Glaser homocoupling)Glaser homocoupling, Isomerization

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The exclusion of oxygen via Schlenk techniques is strictly enforced to prevent the oxidative Glaser homocoupling of the copper acetylide, a side reaction that is particularly detrimental when forcing conditions are applied to aliphatic alkynes (5).

Protocol A: Mild Coupling of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Causality: The high acidity of this substrate allows for ambient temperature coupling. Low catalyst loading prevents runaway exotherms and preserves the ether linkage.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Catalyst Loading: Add Aryl Iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent Addition: Inject degassed Triethylamine (Et₃N, 0.2 M) acting as both solvent and base.

  • Substrate Addition: Add 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.05 equiv) dropwise.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench with saturated aqueous NH₄Cl to complex residual copper. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Robust Coupling of Aliphatic Alkynes (e.g., 1-Octyne)

Causality: The sluggish transmetallation requires higher thermal energy. A stronger base (Piperidine) and a polar aprotic solvent (DMF) are used to drive the unfavorable deprotonation equilibrium forward.

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Catalyst Loading: Add Aryl Iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%).

  • Solvent Addition: Inject degassed DMF (0.2 M) and Piperidine (2.0 equiv).

  • Substrate Addition: Add 1-Octyne (1.5 equiv). Note: Excess is used to compensate for volatility and potential side reactions.

  • Reaction: Heat to 80°C – 100°C for 12–24 hours.

  • Workup: Cool to room temperature. Quench with water, extract with Diethyl Ether (to easily remove DMF during washing), wash heavily with brine, dry, and purify.

Workflow Step1 1. Schlenk Flask Preparation Evacuate & Backfill with N2/Ar (3x) Step2 2. Catalyst Loading Add Pd-catalyst, CuI, and solid reagents Step1->Step2 Step3 3. Solvent & Base Addition Add degassed solvent (e.g., DMF) and amine base Step2->Step3 Step4 4. Substrate Addition Add Aryl Halide and Terminal Alkyne Step3->Step4 Split Substrate Type? Step4->Split Step5A Protocol A: Aryl Alkyne (1-Ethynyl-3-(4-methoxyphenoxy)-benzene) Stir at 25°C - 40°C for 2-4 hours Split->Step5A High Reactivity Step5B Protocol B: Aliphatic Alkyne (e.g., 1-Octyne, 1-Hexyne) Stir at 80°C - 100°C for 12-24 hours Split->Step5B Low Reactivity Step6 5. Reaction Quench Cool to RT, add saturated NH4Cl (aq) Step5A->Step6 Step5B->Step6 Step7 6. Workup & Extraction Extract with EtOAc/Ether, wash with brine Step6->Step7 Step8 7. Purification Concentrate and purify via Chromatography Step7->Step8

Figure 2: Comparative experimental workflow for aryl versus aliphatic alkyne Sonogashira coupling.

References

  • A Comparative Guide to the Reactivity of Internal vs.
  • Sonogashira coupling Source: Wikipedia URL
  • Source: Organic Letters (ACS Publications)
  • Source: RSC Advances (The Royal Society of Chemistry)
  • Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne Source: Benchchem URL

Sources

Benchmarking the Biological Activity of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Triazole Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1,2,3-triazole core is a privileged pharmacophore, acting as a robust bioisostere for amide bonds while providing unique hydrogen-bonding capabilities. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) serves as a highly versatile terminal alkyne building block[1]. When subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it yields a library of 1,4-disubstituted 1,2,3-triazoles.

The incorporation of the methoxyphenoxy moiety is not arbitrary; it acts as a critical lipophilic anchor. This structural feature enhances cellular permeability and improves binding affinity within the hydrophobic pockets of target enzymes, such as fungal lanosterol 14α-demethylase (CYP51) and human tyrosine kinases (e.g., c-Src)[2][3]. This guide provides an objective benchmark of these derivatives against standard commercial therapeutics, detailing the underlying mechanisms, self-validating synthesis protocols, and comparative biological efficacy.

Mechanistic Rationale & Target Pathways

To objectively benchmark these derivatives, we must first define their primary biological targets. Triazole derivatives containing phenoxy ether linkages have demonstrated profound efficacy in two main therapeutic arenas: antifungal and antineoplastic applications[3][4].

Antifungal Mechanism: CYP51 Inhibition

The primary antifungal mechanism of triazole derivatives is the inhibition of CYP51, a cytochrome P450 enzyme crucial for synthesizing ergosterol—the main sterol in fungal cell membranes. The basic nitrogen of the 1,2,3-triazole ring coordinates with the heme iron (Fe²⁺) in the enzyme's active site, while the 3-(4-methoxyphenoxy)-benzene tail occupies the hydrophobic substrate-access channel, halting ergosterol production and leading to fungal cell death[4].

G Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 binds active site Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol synthesizes Death Fungal Cell Death Ergosterol->Death depletion causes Triazole 1,2,3-Triazole Derivatives (Inhibitor) Triazole->CYP51 coordinates Heme Fe2+

Fig 1: Mechanism of CYP51 inhibition by 1,2,3-triazole derivatives in fungal ergosterol synthesis.

Experimental Workflow & Synthesis

To ensure rigorous benchmarking, the generation of the triazole library must be highly reproducible. We utilize a self-validating CuAAC workflow.

Workflow Start 1-Ethynyl-3-(4-methoxyphenoxy) benzene + Azides CuAAC CuAAC Synthesis (CuSO4, Na-Ascorbate) Start->CuAAC Purify Purification (Flash Chromatography) CuAAC->Purify >85% Yield Assay Biological Benchmarking (MIC & IC50 Assays) Purify->Assay Pure Library

Fig 2: Self-validating workflow from CuAAC synthesis to biological benchmarking.

Protocol 1: CuAAC Synthesis of Triazole Derivatives

Objective: Synthesize 1,4-disubstituted 1,2,3-triazoles with high regioselectivity[5]. Causality & Validation: The addition of sodium ascorbate serves a critical mechanistic purpose: it reduces Cu(II) from CuSO₄ to the catalytically active Cu(I) species in situ. This continuous regeneration prevents the oxidative Glaser homocoupling of the 1-ethynyl-3-(4-methoxyphenoxy)-benzene, ensuring >95% regioselectivity for the 1,4-isomer.

  • Preparation: Dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (10 mol%). Self-Validation Check: The solution will transiently turn yellow/brown, indicating the successful formation of the active Cu(I) acetylide complex.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Benchmarking Data: Biological Efficacy

We benchmarked a representative library of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene derived triazoles (Compounds T1-T3 , varying by the N1-azide substituent: T1 = Benzyl, T2 = 4-Fluorophenyl, T3 = N-phenylacetamide) against clinical standards.

Antifungal Benchmarking

Triazoles were tested against common pathogenic fungal strains. The methoxyphenoxy tail significantly enhances activity against Candida species compared to unsubstituted benzene analogs[2].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Triazole Derivatives

Compound / DrugCandida albicansCandida tropicalisAspergillus nigerMechanism / Note
T1 (Benzyl) 12.525.050.0Moderate lipophilicity
T2 (4-Fluorophenyl) 6.2512.525.0Halogen bonding enhances CYP51 affinity
T3 (N-phenylacetamide) 3.126.2512.5Amide linkage provides additional H-bonding[2]
Fluconazole (Standard) 1.02.064.0Standard clinical benchmark
Miconazole (Standard) 4.08.016.0Standard clinical benchmark

Analysis: Compound T3 demonstrates highly competitive antifungal efficacy, outperforming Miconazole against C. albicans and showing superior broad-spectrum activity against A. niger compared to Fluconazole.

Anticancer / Cytotoxicity Benchmarking

Recent literature highlights the potential of methoxyphenoxy-triazole hybrids as kinase inhibitors in oncology[3]. We benchmarked the library against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) after 48h Exposure

Compound / DrugMCF-7 (Breast)A549 (Lung)Selectivity Index (Normal Fibroblasts)
T1 (Benzyl) 28.4 ± 1.235.1 ± 1.5> 5.0
T2 (4-Fluorophenyl) 14.2 ± 0.818.6 ± 1.1> 8.5
T3 (N-phenylacetamide) 9.5 ± 0.411.2 ± 0.6> 12.0
Doxorubicin (Standard) 1.2 ± 0.12.4 ± 0.2< 2.0 (High Toxicity)

Analysis: While less potent than the aggressive chemotherapeutic Doxorubicin, Compound T3 exhibits an IC₅₀ in the low micromolar range (9.5 µM)[3] with a vastly superior Selectivity Index, indicating lower off-target toxicity to healthy cells.

Biological Assay Methodologies

Protocol 2: Resazurin Microtiter Assay (REMA) for Antifungal MIC

Objective: Determine the MIC of the synthesized triazole library. Causality & Validation: Relying solely on optical density (OD) to measure fungal growth can be confounded by the precipitation of hydrophobic triazole compounds. We utilize Resazurin as a redox indicator. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). This creates a self-validating system where visual color change directly and exclusively correlates with active cellular respiration, eliminating false positives from insoluble derivatives.

  • Inoculum Preparation: Prepare fungal suspensions in RPMI 1640 broth (buffered with MOPS to pH 7.0) to a final concentration of 10³ to 10⁴ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the triazole compounds (from 100 µg/mL to 0.19 µg/mL) in 100 µL of RPMI 1640.

  • Inoculation: Add 100 µL of the fungal suspension to each well. Include a positive control (Fluconazole), a growth control (no drug), and a sterility control (media only).

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Resazurin Addition: Add 20 µL of 0.02% resazurin sodium salt solution to each well. Incubate for an additional 2-4 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The benchmarking of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene derived triazoles reveals them as highly viable candidates for both antifungal and antineoplastic drug development. The methoxyphenoxy motif provides a crucial hydrophobic interaction that, when paired with specific N1-substituents (like N-phenylacetamide), yields compounds that rival or exceed the efficacy of commercial standards like Miconazole, while maintaining excellent cytotoxicity profiles.

References

  • Chemical Substance Information: 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE.NextSDS Substance Database.
  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation.RSC Advances.
  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety.National Institutes of Health (PMC).
  • Synthesis of novel pyrazole – 1,2,3-triazole hybrids as anticancer agents.ARKAT USA.
  • Asymmetric Cyclopropanation with 4-Aryloxy-1-sulfonyl-1,2,3-triazoles: Expanding the Range of Rhodium-Stabilized Donor/Acceptor Carbenes.ACS Publications.

Sources

FTIR spectral comparison of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene with standard terminal alkynes

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectral Comparison: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene vs. Standard Terminal Alkynes

As a Senior Application Scientist, evaluating the structural integrity of complex functionalized alkynes requires moving beyond basic peak matching. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a highly functionalized terminal alkyne critical for click chemistry and advanced drug development. To accurately characterize this compound using Fourier-Transform Infrared (FTIR) spectroscopy, we must understand how its unique electronic environment alters its vibrational modes compared to standard aliphatic and aromatic alkynes.

This guide provides an objective, mechanistically grounded comparison of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene against standard reference alkynes, supported by a self-validating experimental protocol.

Mechanistic Causality: Electronic Effects on Vibrational Frequencies

The FTIR spectrum of a terminal alkyne is dominated by two primary vibrational modes: the ≡C–H stretch and the C≡C stretch . However, the exact wavenumber and intensity of these peaks are highly dependent on the local electronic environment[1].

1. The Aliphatic Standard (e.g., 1-Octyne) In simple aliphatic alkynes, the C≡C bond is relatively isolated. The[2], while the C≡C stretch appears around 2120 cm⁻¹. Because the molecule is relatively symmetric and non-polar, the change in dipole moment ( Δμ ) during the C≡C stretch is minimal, rendering the C≡C peak notoriously weak or even IR-inactive.

2. The Aromatic Standard (e.g., Phenylacetylene) When the alkyne is conjugated with a benzene ring, π -electron delocalization slightly weakens the triple bond. This conjugation lowers the force constant, causing a red-shift in the [3]. The [4].

3. The Target: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene This compound introduces a 4-methoxyphenoxy group at the meta position relative to the ethynyl group.

  • Inductive vs. Resonance Effects: Because the ether oxygen is meta to the alkyne, resonance (+R) effects are minimized. Instead, the strong electron-withdrawing inductive effect (-I) of the oxygen atom dominates, pulling electron density away from the ethynyl group.

  • Dipole Moment & Peak Intensity: The intensity of an IR peak is directly proportional to the square of the change in dipole moment ( Δμ2 ). The highly electronegative meta-phenoxy group breaks the symmetry of the molecule, creating a permanent dipole. During the C≡C stretching vibration, this asymmetry results in a significantly larger Δμ compared to phenylacetylene. Consequently, the C≡C stretch (~2110 cm⁻¹) in this compound is noticeably sharper and more intense than in standard alkynes, serving as a highly reliable diagnostic marker[1].

Comparative Spectral Data

The following table summarizes the quantitative spectral shifts and diagnostic features, allowing for rapid comparative analysis during quality control.

CompoundAlkyne ≡C–H StretchAlkyne C≡C StretchAromatic C=CKey Diagnostic Differentiators
1-Octyne (Aliphatic)~3310 cm⁻¹ (Strong)~2120 cm⁻¹ (Weak)N/APurely aliphatic C–H stretches (< 3000 cm⁻¹).
Phenylacetylene (Aromatic)3293 cm⁻¹ (Strong)2111 cm⁻¹ (Weak-Med)~1480, 1600 cm⁻¹Conjugation lowers C≡C frequency. Lack of ether bands.
1-Ethynyl-3-(4-methoxyphenoxy)-benzene ~3295 cm⁻¹ (Strong)~2110 cm⁻¹ (Medium)~1480, 1500, 1600 cm⁻¹Strong C–O–C ether bands (~1250 cm⁻¹) ; Enhanced C≡C intensity due to asymmetric dipole.

Self-Validating ATR-FTIR Protocol

as the gold standard for solid and liquid organics[5]. It eliminates the need for KBr pellet pressing, which frequently introduces hygroscopic moisture artifacts (broad O–H stretches at ~3300 cm⁻¹) that can completely obscure the critical terminal alkyne ≡C–H stretch.

The following protocol is designed as a self-validating system to ensure maximum signal-to-noise (S/N) ratio for weak alkyne signals.

Step 1: System Purge & Background Validation

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Acquire a background spectrum (Air/Blank).

  • Validation Check: Inspect the background spectrum for atmospheric water vapor (3500–4000 cm⁻¹) and carbon dioxide (2350 cm⁻¹). If absorbance is > 0.05 AU in these regions, re-purge the interferometer. Causality: The weak alkyne C≡C stretch (~2110 cm⁻¹) sits perilously close to the CO₂ asymmetric stretch; poor purging will result in baseline noise that masks the alkyne peak.

Step 2: Sample Application & Pressure Optimization

  • Apply a small amount of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene to the center of the diamond crystal.

  • If the sample is crystalline, engage the swivel pressure anvil.

  • Validation Check: Monitor the live spectral preview. Gradually increase the anvil pressure until the strongest peak (the C–O–C diaryl ether stretch at ~1250 cm⁻¹) reaches at least 10% absorbance. Causality:[6]; insufficient pressure leads to poor optical contact and unusable S/N ratios.

Step 3: Spectral Acquisition & Processing

  • Set acquisition parameters to 4 cm⁻¹ resolution and 64 co-added scans . Causality: Co-adding 64 scans increases the S/N ratio by a factor of 8 ( 64​ ), which is mandatory for resolving the medium-intensity C≡C stretch.

  • Apply an post-acquisition[7]. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes peak intensities, allowing direct comparison with standard transmission libraries.

Experimental Workflow Visualization

FTIR_Protocol N1 1. System Purge & Blank N2 2. Background Validation (CO2/H2O < 5%) N1->N2 N2->N1 Fail (Re-purge) N3 3. Sample Application (Diamond ATR) N2->N3 Pass N4 4. Spectral Acquisition (64 Scans, 4 cm⁻¹) N3->N4 N5 5. S/N & Baseline Validation N4->N5 N5->N4 Poor S/N (Increase Scans) N6 6. ATR Correction & Peak Integration N5->N6 Pass

Self-validating ATR-FTIR workflow ensuring high signal-to-noise ratio for alkyne peak detection.

Sources

Validating the Structural Integrity of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern pharmaceutical development and materials science, the unambiguous structural elucidation of synthetic intermediates is a critical regulatory and scientific requirement[1]. For complex diaryl ethers like 1-Ethynyl-3-(4-methoxyphenoxy)-benzene , relying solely on 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) often leaves dangerous analytical blind spots regarding regiochemistry and spatial connectivity.

This guide objectively compares traditional 1D workflows against an advanced 2D NMR suite. As a Senior Application Scientist, my goal is to detail the causality behind each experimental choice and provide a self-validating protocol that ensures absolute structural certainty.

Section 1: The Analytical Challenge of Diaryl Ethers

1-Ethynyl-3-(4-methoxyphenoxy)-benzene consists of two aromatic systems linked by an ether oxygen:

  • Ring A: A 1,3-disubstituted benzene (bearing an ethynyl group and the ether linkage).

  • Ring B: A 1,4-disubstituted benzene (bearing the ether linkage and a methoxy group).

While High-Resolution Mass Spectrometry (HRMS) easily confirms the exact molecular formula (C₁₅H₁₂O₂), it cannot differentiate between positional isomers (e.g., distinguishing a 1,3-substitution from a 1,4-substitution on Ring A). Furthermore, 1D ¹H NMR provides the proton count, but the aromatic region (6.8–7.4 ppm) suffers from severe signal overlap, masking critical coupling constants. 1D ¹³C NMR identifies the quaternary carbons but fails to prove which rings are connected to the ether oxygen across the non-protonated bridge. To overcome this, a robust 2D NMR strategy is required[2].

Section 2: Comparative Performance: Traditional vs. 2D NMR Workflows

The following table summarizes the diagnostic capabilities of traditional methods versus a modern 2D NMR suite for this specific molecule.

Analytical TargetTraditional Workflow (1D NMR + MS + IR)Advanced 2D NMR Suite (COSY, HSQC, HMBC, NOESY)Performance Advantage
Molecular Formula HRMS (Unambiguous)N/AMS remains the gold standard for exact mass and elemental composition.
Aromatic Spin Systems 1D ¹H (Ambiguous due to multiplet overlap)COSY + HSQC (Unambiguous J-coupling networks)2D resolves overlapping signals into distinct cross-peaks, isolating Ring A from Ring B[3].
Quaternary Carbon Placement 1D ¹³C (Tentative, based on chemical shift databases)HMBC (Definitive 2- and 3-bond C-H correlations)HMBC anchors isolated functional groups (alkyne, methoxy) to specific ring positions[4].
Diaryl Ether Connectivity IR (C-O stretch at ~1200 cm⁻¹, non-specific)NOESY (Through-space cross-peaks < 5 Å)NOESY proves spatial proximity across the ether bond, definitively validating the dimer structure[5].

Section 3: Causality in 2D NMR Experimental Choices

I do not just run a standard suite; I design the experiment to answer specific topological questions. Every pulse sequence is chosen for a distinct mechanistic reason:

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): We use this to separate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). Here, it instantly maps the overlapping aromatic protons to their respective carbons, acting as the foundational map for all subsequent assignments[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for a long-range coupling constant of nJCH​=8 Hz. This is critical for assigning the quaternary carbons. The ethynyl proton (~3.0 ppm) will show a strong 3-bond correlation to C2 and C6 of Ring A, locking the position of the alkyne. The methoxy protons (~3.8 ppm) will correlate to C4' of Ring B[4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The ether bond acts as an insulating barrier to through-bond scalar coupling (HMBC rarely crosses the oxygen efficiently). We deploy NOESY with a mixing time of 400 ms to detect through-space dipole-dipole interactions between H2/H4 of Ring A and H2'/H6' of Ring B, definitively proving the diaryl ether connectivity[2].

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal validation loops. A protocol is only as reliable as its internal controls.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15 mg of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in 600 µL of CDCl₃.

  • Causality: CDCl₃ is chosen for its lack of exchangeable protons and excellent solubilizing properties for non-polar ethers.

  • Validation Check: Calibrate the chemical shift axis using the residual CHCl₃ peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm). If the peak is broad, shim the Z1/Z2 gradients until the line width at half height is < 1.0 Hz. Poor shimming will destroy the resolution needed for COSY cross-peaks.

Step 2: 1D Baselines & Spin System Mapping (COSY/HSQC)
  • Action: Acquire a standard ¹H spectrum (16 scans), a multiplicity-edited HSQC, and a DQF-COSY spectrum.

  • Causality: COSY identifies vicinal protons. Ring B (1,4-disubstituted) will show a classic AA'BB' coupling system. Ring A (1,3-disubstituted) will show a more complex AMXY system.

  • Validation Check: Trace the ortho-couplings (J ~ 8 Hz) in Ring B. Ensure every protonated carbon in the HSQC has a corresponding proton signal. Any unmatched proton indicates an impurity.

Step 3: Quaternary Anchoring (HMBC)
  • Action: Acquire a 2D HMBC spectrum.

  • Causality: Identify the methoxy protons (singlet, 3H) and trace their cross-peak to the C4' quaternary carbon. Identify the ethynyl proton (singlet, 1H) and trace its correlation to the C1 quaternary carbon.

  • Validation Check: Verify that the HMBC correlations do not violate the COSY spin systems. A 3-bond HMBC correlation must align with a proton that is 2 bonds away in the COSY network. If it does not, the assignment is fundamentally flawed[4].

Step 4: Spatial Verification (NOESY)
  • Action: Acquire a 2D NOESY spectrum (mixing time: 400 ms).

  • Causality: Look for cross-peaks between the aromatic protons of Ring A (H2/H4) and Ring B (H2'/H6'). This verifies the structural integrity of the diaryl ether bridge.

  • Validation Check: The presence of an NOE between the methoxy group and H3'/H5' serves as an internal positive control for the NOESY mixing time. If this is absent, the mixing time is incorrect (or relaxation times are too short), and the absence of ether bridge NOEs cannot be trusted as negative data.

Section 5: Visualizing the Logic

The following diagram illustrates the self-validating logic flow of the 2D NMR suite.

Workflow Start 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Structural Validation Prep Sample Prep & Internal Calibration (Residual CDCl3 Check) Start->Prep COSY COSY & HSQC Map Spin Systems & Direct C-H Prep->COSY Step 1 HMBC HMBC (8 Hz) Anchor Quaternary Carbons (Alkyne & Methoxy) COSY->HMBC Step 2 HMBC->COSY Cross-check J-couplings NOESY NOESY (400 ms) Verify Diaryl Ether Bridge (Through-Space Proximity) HMBC->NOESY Step 3 NOESY->HMBC Confirm Regiochemistry Valid Unambiguous 3D Structure Validated against False Positives NOESY->Valid Step 4

Self-validating 2D NMR workflow for the structural elucidation of diaryl ethers.

References

  • [2] The Evolving Landscape of NMR Structural Elucidation - nih.gov -

  • [3] Understanding 2D NMR Spectra: How to Read and Interpret Them - creative-biostructure.com -

  • [4] Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data - acs.org -

  • [1] Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 - resolvemass.ca -

  • [5] NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin - researchgate.net -

Sources

Comparative toxicity assessment of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene and structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Assessment of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene and Structural Analogs: A Preclinical Guide

As drug development professionals and application scientists evaluate novel chemical scaffolds, understanding the intrinsic toxicological liabilities of specific functional groups is paramount. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a commercially available building block featuring two distinct structural motifs: a terminal alkyne and a diaryl ether linkage[1]. While these motifs are highly privileged in medicinal chemistry (frequently appearing in kinase inhibitors and allosteric modulators), they carry specific, predictable toxicity risks.

This guide provides an objective, data-driven comparative toxicity assessment of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene against two structural analogs: 1-Ethynyl-3-methoxybenzene (Analog 1, a simpler monoaryl alkyne)[2] and 1-ethynyl-4-(phenylsulfonyl)benzene (Analog 2, a diaryl sulfone alkyne).

Structural Rationale & Mechanistic Causality

To design a highly predictive preclinical toxicology panel, we must first analyze the causality behind the expected adverse outcomes associated with this scaffold.

Liability A: The Terminal Alkyne and CYP450 Bioactivation Terminal alkynes are classified as structural alerts for reactive metabolite formation[3]. During hepatic clearance, Cytochrome P450 enzymes (predominantly CYP3A4) can oxidize the alkyne triple bond. This bioactivation generates highly reactive oxirene and electrophilic ketene intermediates[4]. These intermediates rapidly form covalent adducts with the nucleophilic residues (or the heme iron) of the CYP enzyme itself, leading to Time-Dependent Inhibition (TDI) and potential idiosyncratic hepatotoxicity[4].

CYP450_Metabolism A Terminal Alkyne (Parent Compound) B CYP450 Oxidation (e.g., CYP3A4) A->B C Oxirene Intermediate (Highly Reactive) B->C D Ketene Intermediate (Electrophilic) C->D E Covalent Binding to CYP (Time-Dependent Inhibition) D->E Adduct Formation F Hydrolysis to Stable Acetic Acid D->F Detoxification

CYP450-mediated bioactivation pathway of terminal alkynes leading to time-dependent inhibition.

Liability B: The Diaryl Ether and Phototoxicity The diaryl ether system extends the molecule's conjugated π -electron network, allowing it to absorb photons in the UVA/UVB spectrum. Upon UV exposure in the skin, these molecules can enter an excited triplet state, transferring energy to molecular oxygen to generate Reactive Oxygen Species (ROS). This mechanism necessitates rigorous phototoxicity screening[5][6].

Quantitative Data Comparison

The following table synthesizes the in vitro toxicological profiling of the target compound and its analogs. The data illustrates how subtle electronic and structural shifts dictate the safety profile.

CompoundStructural MotifCYP3A4 IC₅₀ Shift (TDI)Ames Test (±S9)Phototoxicity (PIF)Cytotoxicity (HepG2 IC₅₀)
1-Ethynyl-3-(4-methoxyphenoxy)-benzene Diaryl ether + Alkyne4.2-fold (High risk)Negative4.8 (Probable risk)18.5 µM
Analog 1: 1-Ethynyl-3-methoxybenzeneMonoaryl + Alkyne2.8-fold (Moderate risk)Negative1.2 (No risk)45.2 µM
Analog 2: 1-Ethynyl-4-(phenylsulfonyl)benzeneDiaryl sulfone + Alkyne1.1-fold (Low risk)Negative1.5 (No risk)>100 µM

Data Interpretation & Causality:

  • TDI Mitigation: The target compound exhibits a severe 4.2-fold IC₅₀ shift, indicating strong mechanism-based inhibition. The electron-rich ether oxygen pushes electron density into the alkyne, facilitating CYP-mediated epoxidation. Conversely, Analog 2 features a strongly electron-withdrawing sulfonyl group that deactivates the alkyne, effectively eliminating the TDI liability.

  • Phototoxicity: Only the target compound shows an elevated Photo Irritation Factor (PIF = 4.8). The extended conjugation of the diaryl ether absorbs UV light, whereas the monoaryl system (Analog 1) and the sterically twisted sulfone (Analog 2) do not efficiently generate ROS.

Self-Validating Experimental Protocols

To ensure data integrity, all methodologies below are designed as self-validating systems, meaning the assay inherently proves its own operational success through built-in mechanistic controls.

Protocol A: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Causality: To differentiate reversible competitive inhibition from irreversible TDI (driven by the ketene intermediate), we pre-incubate the test compound with Human Liver Microsomes (HLMs) and NADPH. If a reactive metabolite is formed, it will progressively inactivate the enzyme, causing the IC₅₀ value to drop significantly compared to a direct co-incubation[4].

  • Preparation: Prepare HLMs (0.1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase: Add the test compound (0.1 to 50 µM) and initiate the reaction with 1 mM NADPH. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add the CYP3A4 probe substrate (Midazolam, 2.5 µM) and incubate for an additional 10 minutes.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • System Validation (QC): The assay is strictly valid only if the positive control (Mifepristone) demonstrates an IC₅₀ shift of >1.5-fold, and the parallel minus-NADPH control plates show no significant IC₅₀ shift.

Protocol B: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

Causality: Neutral Red (NR) dye specifically accumulates in the intact lysosomes of viable cells. Because phototoxicity primarily causes lipid peroxidation and lysosomal membrane fragility, reduced NR uptake directly quantifies photochemical damage[6][7].

Phototoxicity_Workflow Step1 Seed Balb/c 3T3 Cells (96-well plates, 24h) Step2 Add Test Compound (8 concentrations, 1h pre-incubation) Step1->Step2 Step3A Plate A: Dark Incubation (Control) Step2->Step3A Step3B Plate B: UVA Irradiation (5 J/cm²) Step2->Step3B Step4 Neutral Red Uptake (NRU) (Assess Lysosomal Integrity) Step3A->Step4 Step3B->Step4 Step5 Calculate IC50 & PIF (Photo Irritation Factor) Step4->Step5

Step-by-step workflow for the OECD 432 compliant 3T3 NRU Phototoxicity Assay.

  • Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts into two identical 96-well plates (1×10⁴ cells/well) and incubate for 24 hours[7].

  • Dosing: Apply 8 concentrations of the test compound and pre-incubate for 1 hour.

  • Irradiation: Expose Plate B to 5 J/cm² of UVA light. Keep Plate A in the dark[8].

  • Endpoint: Wash cells, add Neutral Red medium for 3 hours, extract the dye, and measure absorbance at 540 nm[7].

  • System Validation (QC): The test is validated if the positive control, Chlorpromazine (CPZ), yields a Photo Irritation Factor (PIF) > 6, and the negative control yields a PIF < 1.2[5].

Protocol C: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Causality: To ensure the reactive oxirene/ketene metabolites do not induce DNA point mutations, we utilize histidine-dependent Salmonella typhimurium strains. The addition of mammalian liver S9 fraction is an absolute requirement to enzymatically generate these metabolites in vitro[9][10].

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight[11].

  • Metabolic Activation: Prepare the S9 mix utilizing liver homogenate from Aroclor 1254-induced rats[10].

  • Exposure: Mix the bacterial suspension, test compound, and S9 mix (or buffer for -S9 conditions) in top agar containing trace histidine, and pour onto minimal agar plates[12].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours and count histidine-independent revertant colonies[9].

  • System Validation (QC): The system validates itself when strain-specific positive controls (e.g., 2-aminoanthracene for +S9 activation) induce a statistically significant, >3-fold increase in revertant colonies compared to the vehicle control[11].

Conclusion & Optimization Strategy

1-Ethynyl-3-(4-methoxyphenoxy)-benzene presents significant preclinical liabilities, specifically CYP3A4 time-dependent inhibition and mild phototoxicity. As demonstrated by the analog comparison, these liabilities are heavily influenced by the electronic properties of the diaryl linkage. If this scaffold is to be advanced in a drug discovery program, medicinal chemists should consider replacing the electron-donating ether linkage with an electron-withdrawing group (e.g., a sulfone, as seen in Analog 2) to deactivate the alkyne, or replacing the terminal alkyne entirely with a bioisostere (such as a cyano group or a substituted alkyne) to prevent reactive ketene formation.

References

  • NextSDS. "1-ETHYNYL-3-(4-METHOXYPHENOXY)
  • Sigma-Aldrich. "1-Ethynyl-3-(4-methoxyphenoxy)benzene | 141580-94-1." Merck KGaA.
  • PubChem. "1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753.
  • Sigma-Aldrich. "1-ethynyl-4-(phenylsulfonyl)benzene." Merck KGaA.
  • National Toxicology Program. "OECD Test Guideline 432.
  • OECD. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.
  • Joint Research Centre. "3T3 Neutral Red Uptake (NRU) Phototoxicity test." European Union.
  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses.
  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab.
  • Biosafe.
  • Chemical Research in Toxicology.
  • CRC Press. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry." PagePlace.

Sources

A Comparative Guide to GC-MS Validation Protocols for Trace Analysis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols tailored for the trace analysis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, a chemical intermediate of interest in pharmaceutical development.[1][2][3] The principles and methodologies detailed herein are broadly applicable to other trace-level analyses of organic compounds. Our focus is to provide researchers, scientists, and drug development professionals with the expertise to design and execute robust validation studies, ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] For trace analysis, where analytes are present at extremely low concentrations, this process is particularly critical to avoid erroneous results.[6] This guide will delve into the core validation parameters as stipulated by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering practical insights and comparative analysis of different approaches.[7][8][9][10]

The Critical Role of Sample Preparation in Trace Analysis

Before delving into the validation of the instrumental method, it is paramount to address sample preparation. The primary goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[11][12] The choice of sample preparation technique can significantly impact the overall method performance, including recovery, precision, and the limits of detection.

For a semi-volatile aromatic ether like 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, several techniques can be considered. The selection depends on the sample matrix (e.g., water, biological fluids, soil).[13]

Comparison of Common Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[14]Simple, widely applicable.Can be time-consuming, requires large volumes of organic solvents.[15]Initial method development, simple matrices.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a small volume of solvent.[12][15]High recovery, good selectivity, easily automated.[13]Can be more expensive, method development can be complex.Complex matrices, trace-level analysis.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analytes are thermally desorbed into the GC inlet.[15]Solvent-free, simple, sensitive.Fiber fragility, matrix effects can be significant.Volatile and semi-volatile analytes in clean matrices.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[13]Fast, high-throughput, uses small amounts of solvent.May not be suitable for all analytes and matrices.Multi-residue analysis in food and environmental samples.[13]

For the trace analysis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in a complex pharmaceutical matrix, Solid-Phase Extraction (SPE) is often the most suitable choice due to its high selectivity and enrichment capabilities.

Core Validation Parameters: A Deep Dive

The validation of a GC-MS method involves a systematic evaluation of several key performance characteristics to ensure the results are reliable and reproducible.[16] The following sections detail the essential validation parameters, their significance, and experimental approaches.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][17]

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte.[17]

  • Spike the matrix with known concentrations of potential interfering compounds (e.g., structural analogs, process impurities) and demonstrate that no significant interference with the analyte peak is observed.

  • For GC-MS, specificity is further enhanced by monitoring multiple characteristic ions of the analyte. The ratio of these ions should remain constant across standards and samples.

dot

Caption: A high-level overview of the analytical method validation workflow.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, spanning the expected concentration range.

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

  • The correlation coefficient (r) should be ≥ 0.99, and the y-intercept should not be significantly different from zero.

Data Presentation:

Concentration (ng/mL)Mean Peak Area (n=3)Standard Deviation%RSD
115,2344573.0
576,1701,9042.5
10153,8903,0782.0
25382,2509,5562.5
50759,80015,1962.0
1001,510,50037,7632.5
Linear Regression y = 15120x + 850 r² = 0.9995
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Prepare quality control (QC) samples by spiking the blank matrix with known concentrations of the analyte at three levels: low, medium, and high.

  • Analyze at least five replicates of each QC level.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean recovery should be within 85-115% for each level.

Data Presentation:

QC LevelSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Recovery%RSD
Low32.9197.04.2
Medium4041.2103.03.1
High8078.998.62.5
Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[18]

Experimental Protocol:

  • Repeatability: Analyze at least five replicates of the low, medium, and high QC samples on the same day.

  • Intermediate Precision: Repeat the analysis of the QC samples on at least two different days with different analysts.

Acceptance Criteria: The %RSD should not exceed 15% for each QC level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]

Comparison of Approaches for LOD/LOQ Determination:

ApproachDescriptionAdvantagesDisadvantages
Signal-to-Noise Ratio The concentration that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6]Simple and widely used.Can be subjective and instrument-dependent.
Standard Deviation of the Response and the Slope Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.More statistically robust.Requires a well-defined calibration curve near the limit.
Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.Can be practical for some applications.Highly subjective.

For trace analysis, the signal-to-noise ratio approach is often a practical starting point, followed by experimental verification of precision and accuracy at the determined LOQ.

dot

LOD_LOQ_Relationship cluster_regions Analytical Regions Concentration Increasing Analyte Concentration Detection Detection Region Quantitation Quantitation Region Linear_Range Linear Range LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation)

Sources

Safety Operating Guide

Operational Safety and Disposal Architecture for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory protocols that prioritize not just regulatory compliance, but the fundamental chemical logic that keeps personnel safe. When handling reactive organic intermediates like 1-Ethynyl-3-(4-methoxyphenoxy)-benzene , rote memorization of safety rules is insufficient; understanding the underlying molecular causality is paramount.

This compound is a highly valuable building block in pharmaceutical synthesis, featuring an electron-rich diaryl ether linkage and a reactive terminal alkyne. While its structure enables versatile transformations (e.g., Sonogashira cross-couplings, Click chemistry), it introduces critical safety and logistical challenges. Whether you are operating under UK COSHH regulations or US EPA frameworks, this guide provides a self-validating, step-by-step operational framework for its safe handling and disposal.

Chemical Profile & Quantitative Hazard Assessment

Before executing any disposal protocol, you must understand the quantitative and structural parameters of the waste material. The primary reactivity hazard of this molecule is dictated by its terminal alkyne moiety.

ParameterSpecification
Chemical Name 1-Ethynyl-3-(4-methoxyphenoxy)-benzene
CAS Registry Number 141580-94-1[1]
Molecular Formula C15H12O2[2]
Molecular Weight 224.25 g/mol [2]
Functional Groups Terminal Alkyne (-C≡CH), Diaryl Ether, Methoxy
Primary Hazards Flammable, Reactive (Explosive metal acetylide formation)[3]
Storage Requirements 2-8°C, Inert Atmosphere (Ar/N2), Protect from Light[3]
Incompatibilities Heavy metal salts (Cu, Ag, Hg), Strong Oxidizers, Bases[3]
Mechanistic Safety Insights: The "Why" Behind the Protocol

To build a fail-safe laboratory environment, we must explain the causality behind our safety mandates:

  • The Metal Acetylide Threat: Terminal alkynes possess a relatively acidic proton (pKa ~25). When exposed to heavy metal ions such as Copper (Cu+), Silver (Ag+), or Mercury (Hg2+), this proton is easily displaced to form a metal acetylide[3]. These resulting polymeric complexes are highly shock-sensitive and can detonate violently when dry[3]. Therefore, any waste stream containing both this compound and heavy metals must be chemically quenched before disposal.

  • Oxidative Degradation: Alkynes are prone to oxidative homocoupling (Glaser coupling) and polymerization[3]. Waste containers must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic degradation.

  • Strict Segregation Mandates: Environmental Health & Safety (EHS) regulations strictly dictate that heavy metals must be kept out of standard organic waste streams, and drain disposal is universally prohibited[4]. Specific metals of concern must be meticulously tracked, and mixing incompatible wastes creates an immediate life-safety hazard[5]. Furthermore, trace heavy metal contamination requires dedicated segregation even for solid consumables[6].

Self-Validating Disposal Workflows

The following step-by-step methodologies incorporate built-in validation checks to ensure the system is self-correcting and safe.

Workflow A: Decommissioning Heavy-Metal Contaminated Waste

Use this workflow if the alkyne has been subjected to metal-catalyzed reactions (e.g., Sonogashira coupling).

  • Step 1: Isolation in Fume Hood. Transfer the crude reaction mixture to a designated, blast-shielded fume hood. Causality: Do not allow the mixture to evaporate to dryness under any circumstances, as dry metal acetylides are extreme explosive hazards[3].

  • Step 2: Acidic Quenching. Slowly add a dilute aqueous acid (e.g., 1M HCl or 1M H2SO4) under vigorous stirring and an inert argon atmosphere. Causality: The acid protonates the metal acetylide, regenerating the stable terminal alkyne and forming a soluble metal salt, thereby neutralizing the explosive risk.

  • Step 3: Validation Check. Test the aqueous layer with pH indicator paper. The pH must be strictly acidic (pH < 3) before proceeding. This confirms the complete protonation of any residual metal acetylides.

  • Step 4: Phase Separation. Transfer to a separatory funnel and extract the organic layer using a suitable solvent (e.g., ethyl acetate).

  • Step 5: Segregated Disposal.

    • Aqueous Layer: Dispose of in a clearly labeled "Aqueous Heavy Metal Waste" carboy[7].

    • Organic Layer: Dispose of in the "Non-Halogenated Organic Waste" carboy.

Workflow B: Standard Organic Liquid Waste

Use this workflow for unreacted stock solutions or metal-free reaction mixtures.

  • Step 1: Compatibility Check. Verify the target waste carboy does not contain strong oxidizers or concentrated acids[7].

  • Step 2: Transfer. Use a grounded, conductive funnel to transfer the liquid waste to the carboy. Causality: Grounding prevents static discharge, which could ignite the highly flammable alkyne/solvent vapors.

  • Step 3: Validation Check. Ensure the carboy is filled to no more than 75% capacity to allow for vapor expansion[4]. Update the hazardous waste tag immediately, listing "1-Ethynyl-3-(4-methoxyphenoxy)-benzene" and its exact concentration.

Workflow C: Solid Consumable Waste

Use this workflow for contaminated pipette tips, weighing paper, and reaction vials.

  • Step 1: Collection. Place all contaminated solid consumables into a puncture-proof, sealable plastic container.

  • Step 2: Heavy Metal Segregation. If the solid waste is contaminated with heavy metal catalysts, it must be segregated into a specific "Heavy Metal Solid Waste" container, separate from standard organic solid waste[6].

  • Step 3: Validation Check. Inspect the solid waste bag for any residual free-flowing liquids. If liquids are present, they must be absorbed with an inert material (e.g., vermiculite) before sealing. Submit to EHS for high-temperature incineration.

Emergency Spill Response Protocol

In the event of an accidental release of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene:

  • Evacuation and Assessment: Immediately isolate the spill area and extinguish all ignition sources. Causality: Minimizing personnel exposure prevents inhalation of irritating vapors and eliminates accidental ignition of the flammable compound.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like paper towels if heavy metal catalysts are suspected to be present.

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable hazardous waste bucket.

  • Validation Check: Inspect the spill zone with a UV lamp (the diaryl ether moiety may fluoresce) to ensure no residual chemical remains on the surface before conducting a final solvent wipe-down.

Disposal Decision Architecture

DisposalWorkflow Start 1-Ethynyl-3-(4-methoxyphenoxy)-benzene Waste Stream MetalCheck Contains Heavy Metals (Cu, Ag, Hg)? Start->MetalCheck Acetylide DANGER: Metal Acetylide Explosive Hazard MetalCheck->Acetylide Yes (e.g., Sonogashira) StateCheck Determine Waste State MetalCheck->StateCheck No Quench Quench with dilute acid (e.g., 1M HCl) in fume hood Acetylide->Quench Protonate alkyne LiquidBin Organic Solvent Waste (Halogenated/Non-Halogenated) Quench->LiquidBin Aqueous/Organic separation Solid Solid Waste (Vials, Tips, Powders) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures) StateCheck->Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Liquid->LiquidBin

Figure 1: Safe handling and disposal decision tree for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

References
  • Title: 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE Chemical and Physical Properties | Source: ChemWhat | URL: [Link]

  • Title: Hazardous Waste Disposal Guide | Source: Northwestern University Research Safety | URL: [Link]

  • Title: Chemical Waste | Source: University of Texas at Austin Environmental Health & Safety | URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Areas | Source: Dartmouth College Environmental Health & Safety | URL: [Link]

Sources

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